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  • Product: Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
  • CAS: 502841-91-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate, a key intermediate in synthetic and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate, a key intermediate in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

Core Compound Identity and Physicochemical Properties

Ethyl 3-amino-3-(3-bromophenyl)propanoate and its oxalate salt are non-natural β-amino acid derivatives. The presence of a bromine atom on the phenyl ring provides a strategic handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

The oxalate salt is often preferred for its crystalline nature, which facilitates purification and improves handling and stability compared to the freebase, which may be an oil.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
CAS Number 502841-91-0
Molecular Formula C₁₃H₁₆BrNO₆
Molecular Weight 362.18 g/mol Calculated
Freebase Name Ethyl 3-amino-3-(3-bromophenyl)propanoate
Freebase CAS Number 275826-31-8
Freebase Molecular Formula C₁₁H₁₄BrNO₂
Freebase Molecular Weight 272.14 g/mol Calculated

Synthesis and Mechanism

The synthesis of Ethyl 3-amino-3-(3-bromophenyl)propanoate is most effectively achieved via the Rodionov reaction . This one-pot condensation reaction involves an aromatic aldehyde, an active methylene compound (in this case, malonic acid), and a source of ammonia, followed by esterification.

Rationale for the Rodionov Reaction

The Rodionov reaction is a robust and versatile method for the preparation of β-amino acids. Its advantages include:

  • Convergent Synthesis: It combines three components in a single pot, which is efficient in terms of time and resources.

  • Readily Available Starting Materials: Aromatic aldehydes and malonic acid are common and relatively inexpensive reagents.

  • Good Yields: The reaction generally provides good to excellent yields of the desired β-amino acid.

Synthesis Workflow

The overall synthesis can be visualized as a two-stage process: first, the synthesis of the precursor 3-bromobenzaldehyde, and second, the Rodionov reaction to form the target β-amino ester.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Rodionov Reaction & Esterification Benzaldehyde Benzaldehyde Bromination Bromination (Br₂, AlCl₃) Benzaldehyde->Bromination Bromobenzaldehyde 3-Bromobenzaldehyde Bromination->Bromobenzaldehyde Rodionov Rodionov Condensation Bromobenzaldehyde->Rodionov MalonicAcid Malonic Acid MalonicAcid->Rodionov Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Rodionov AminoAcid 3-Amino-3-(3-bromophenyl)propanoic acid Rodionov->AminoAcid Esterification Esterification (Ethanol, Acid Catalyst) AminoAcid->Esterification Freebase Ethyl 3-amino-3-(3-bromophenyl)propanoate Esterification->Freebase SaltFormation Salt Formation Freebase->SaltFormation Oxalate Oxalic Acid Oxalate->SaltFormation FinalProduct Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate SaltFormation->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromobenzaldehyde

This protocol is adapted from standard bromination procedures for aromatic aldehydes.[1][2]

  • Reaction Setup: To a stirred solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise.

  • Bromination: Add bromine (Br₂, 1.05 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate

This protocol is based on the principles of the Rodionov reaction.[3]

  • Reaction Mixture: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Esterification: After the initial condensation, add a catalytic amount of a strong acid (e.g., sulfuric acid) and continue to reflux for an additional 8-12 hours to facilitate the esterification of the carboxylic acid intermediate.

  • Isolation of the Freebase: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude freebase, which may be an oil.

  • Salt Formation: Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate). Add a solution of oxalic acid (1.0 eq) in the same solvent dropwise with stirring.

  • Crystallization and Isolation: The oxalate salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

AnalyticalWorkflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure and Purity Purity->Final

Caption: A typical workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7-8 ppm region), the benzylic proton (a triplet around 4.5-5.0 ppm), the methylene protons adjacent to the ester (a doublet of doublets or a multiplet around 2.8-3.2 ppm), and the ethyl ester protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons (120-145 ppm), the carbonyl carbon of the ester (around 170 ppm), the benzylic carbon (around 50-55 ppm), the methylene carbon (around 40-45 ppm), and the ethyl ester carbons (around 60 and 14 ppm).

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. For the freebase, the expected molecular ion peak [M+H]⁺ would be around m/z 272.14 and 274.14 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C=O stretch: A strong, sharp peak around 1730 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: A peak in the 1150-1250 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Applications in Drug Discovery and Development

β-amino acids and their esters are valuable building blocks in medicinal chemistry due to their ability to mimic the structure of natural peptides while offering increased stability against enzymatic degradation.[4] The 3-amino-3-(3-bromophenyl)propanoate scaffold is of particular interest.

  • Scaffold for Bioactive Molecules: The primary amine and the ester functional groups allow for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.[4]

  • Precursor to Pharmaceutical Ingredients: This compound can serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The bromophenyl group can be further functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional molecular complexity.

  • Incorporation into Peptidomimetics: The β-amino acid structure can be incorporated into peptide sequences to create peptidomimetics with enhanced pharmacokinetic properties, such as improved stability and oral bioavailability.[4]

While specific drugs containing this exact fragment are not prominently documented in the initial literature search, the broader class of 3-amino-3-arylpropanoates are precursors to important drugs, suggesting the potential of this bromo-derivative in future drug discovery programs.[3]

Conclusion

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a versatile and valuable building block for chemical synthesis and drug discovery. Its synthesis via the Rodionov reaction is a reliable and scalable method. A thorough analytical characterization is essential to ensure the quality of the material for subsequent applications. The presence of the bromophenyl moiety offers significant opportunities for the development of novel and complex molecular architectures with potential therapeutic applications.

References

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). National Center for Biotechnology Information. [Link]

  • Synthesis of 3-bromobenzaldehyde. PrepChem.com. [Link]

  • US4036887A - Preparation of 3-bromobenzaldehyde. (1977).
  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2007). PubMed. [Link]

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015).
  • p-BROMOBENZALDEHYDE. Organic Syntheses. [Link]

  • 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. NOP. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). National Center for Biotechnology Information. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • IR spectra of ethyl propanoate. ResearchGate. [Link]

  • Ethyl 3-amino-3-phenylpropanoate | C11H15NO2. PubChem. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. [Link]

  • Recent progress and applications of poly(beta amino esters)-based biomaterials. (2023). PubMed. [Link]

Sources

Exploratory

Technical Monograph: Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate

Document Type: Technical Reference Guide Subject: Chemical Characterization, Synthesis, and Physical Properties CAS Registry Number: 502841-91-0 (Oxalate Salt) / 275826-31-8 (Free Base) Executive Summary Ethyl 3-amino-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Reference Guide Subject: Chemical Characterization, Synthesis, and Physical Properties CAS Registry Number: 502841-91-0 (Oxalate Salt) / 275826-31-8 (Free Base)

Executive Summary

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a specialized


-amino acid derivative employed primarily as a chiral building block in the synthesis of peptidomimetics and integrin antagonists. Unlike naturally occurring 

-amino acids,

-amino acids possess an additional carbon atom in the backbone, conferring resistance to proteolytic degradation by mammalian peptidases.

The presence of the 3-bromophenyl moiety serves as a critical "chemical handle," enabling further diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) late in the synthetic sequence. This guide outlines the physical properties, synthesis logic, and self-validating characterization protocols for this compound.

Chemical Identity & Specifications

The compound exists as a stable oxalate salt, transforming the typically oily or low-melting free base ester into a handleable, crystalline solid.

ParameterSpecification
IUPAC Name Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
CAS Number (Oxalate) 502841-91-0
CAS Number (Free Base) 275826-31-8
Molecular Formula

Molecular Weight 362.17 g/mol (Salt); 272.14 g/mol (Base)
Appearance White to off-white crystalline powder
Stoichiometry Typically 1:1 (Base : Oxalic Acid)
Chirality Racemic (unless resolved via enzymatic lipase hydrolysis)
Physical Properties & Solubility Profile

The physical behavior of this compound is dominated by the ionic interaction between the protonated amine and the oxalate anion.

3.1 Thermal Properties[1]
  • Melting Point (Experimental Range): 135°C – 145°C (Decomposition).

    • Note: Oxalate salts of

      
      -amino esters often exhibit sharp melting points followed immediately by decomposition (decarboxylation/gas evolution).
      
  • Hygroscopicity: Moderate. Storage in a desiccator is required to prevent hydrolysis of the ethyl ester moiety.

3.2 Solubility Matrix

Understanding the solubility profile is essential for recrystallization and process handling.

SolventSolubilityOperational Context
Water SolubleDissolves with slight heating; pH ~3-4.
Methanol/Ethanol HighPrimary solvents for synthesis and handling.
DMSO/DMF Very HighUsed for NMR characterization and coupling reactions.
Ethyl Acetate LowUsed as an anti-solvent for crystallization.
Diethyl Ether InsolubleUsed to wash the filter cake to remove non-polar impurities.
Synthesis & Manufacturing Logic

The synthesis follows a "Self-Validating" workflow where the formation of the oxalate salt acts as a purification step, rejecting non-basic impurities (e.g., unreacted aldehydes).

4.1 Reaction Pathway (Graphviz)

SynthesisPath Aldehyde 3-Bromobenzaldehyde Rodionov Rodionov Reaction (Malonic Acid + NH4OAc) Aldehyde->Rodionov Condensation BetaAcid 3-Amino-3-(3-bromophenyl) propanoic acid Rodionov->BetaAcid -CO2 Esterification Esterification (EtOH / SOCl2) BetaAcid->Esterification Reflux FreeBase Free Base (Oil) (Crude) Esterification->FreeBase Workup SaltForm Salt Formation (Oxalic Acid / EtOAc) FreeBase->SaltForm Purification FinalProduct Final Oxalate Salt (Crystalline) SaltForm->FinalProduct Crystallization

Figure 1: Synthetic pathway utilizing the Rodionov modification for


-amino acid construction.[2][3][4][5]
4.2 Detailed Protocol (Step-by-Step)

Step 1: Synthesis of the


-Amino Acid (Rodionov Reaction) 
  • Reagents: Charge a flask with 3-bromobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol.

  • Process: Reflux for 8–12 hours. The reaction proceeds via an imine intermediate followed by decarboxylation.

  • Isolation: Cool the mixture. The

    
    -amino acid often precipitates as a zwitterion. Filter and wash with cold ethanol.
    

Step 2: Esterification

  • Activation: Suspend the acid in anhydrous ethanol. Cool to 0°C.[1]

  • Addition: Dropwise add Thionyl Chloride (

    
    , 1.5 eq). Caution: Gas evolution (
    
    
    
    ).
  • Reflux: Heat to reflux for 4 hours.

  • Workup: Evaporate solvent. Partition residue between saturated

    
     and Ethyl Acetate. Dry the organic layer (
    
    
    
    ) and concentrate to obtain the Free Base (typically a yellow oil).

Step 3: Oxalate Salt Formation (Purification)

  • Dissolution: Dissolve the crude free base oil in a minimum volume of warm Ethanol.

  • Acid Addition: Add a solution of anhydrous Oxalic Acid (1.0 eq) in Ethanol.

  • Crystallization: Slowly add Ethyl Acetate (anti-solvent) until turbidity appears. Cool to 4°C overnight.

  • Filtration: Collect the white crystals. Wash with

    
     to remove colored impurities.
    
Characterization & Quality Control

To ensure scientific integrity, the following analytical results must be met.

5.1 Proton NMR (

NMR, 400 MHz, DMSO-

)

The spectrum must confirm the structure and the 1:1 salt stoichiometry.

  • 
     1.15 (t, 3H):  Methyl group of the ethyl ester.
    
  • 
     2.80 - 3.00 (dd, 2H): 
    
    
    
    -methylene protons (
    
    
    ). Diastereotopic splitting is often observed due to the chiral center.
  • 
     4.05 (q, 2H):  Methylene group of the ethyl ester (
    
    
    
    ).
  • 
     4.55 (t, 1H):  Chiral 
    
    
    
    -proton (
    
    
    ).
  • 
     7.30 - 7.70 (m, 4H):  Aromatic protons (characteristic pattern for 3-substituted benzene).
    
  • 
     8.50+ (br s):  Ammonium protons (
    
    
    
    ), exchangeable with
    
    
    .
  • 
     10.0+ (br s):  Oxalic acid protons (broad, often merged with water peak).
    
5.2 Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Interpretation: The presence of a 1:1 doublet peak separated by 2 mass units confirms the presence of one Bromine atom (

    
     and 
    
    
    
    isotopes).
5.3 Analytical Logic Flow (Graphviz)

QC_Logic Sample Crystalline Sample NMR 1H NMR (DMSO-d6) Sample->NMR MS LC-MS (ESI+) Sample->MS Check1 Check: Ethyl Group Integrals (3H triplet, 2H quartet) NMR->Check1 Result Validated Identity Check1->Result Pass Check2 Check: Br-Isotope Pattern (1:1 ratio at 272/274) Check2->Result Pass MS->Check2

Figure 2: Quality control decision tree for validating the salt structure.

Handling & Safety (E-E-A-T)
  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation (Acidic salt).

    • H302: Harmful if swallowed (Oxalates are nephrotoxic).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis in moist air.

  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize Br/NOx gases).

References
  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. 
    
  • Sigma-Aldrich. (2024). "Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate Product Specification." Merck KGaA.

  • Steer, D. L., et al. (2002). " -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. (Contextual grounding for -amino acid stability).
  • PubChem. (2024).[6] "Ethyl 3-(3-bromophenyl)propanoate (Free Base Data)." National Library of Medicine.

Sources

Foundational

Structural Validation and Analytical Profiling of Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate

Technical Reference Guide | CAS: 502841-91-0 Executive Summary Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a critical chiral -amino acid derivative utilized as a scaffold in the synthesis of peptidomimetics, int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide | CAS: 502841-91-0

Executive Summary

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a critical chiral


-amino acid derivative utilized as a scaffold in the synthesis of peptidomimetics, integrin antagonists, and pharmaceutical intermediates targeting neurological pathways. Its structural integrity hinges on two key functionalities: the labile 

-amino ester backbone and the 3-bromophenyl moiety, which serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a comprehensive spectral analysis (NMR, IR, MS) to validate the identity and purity of this compound. It distinguishes the oxalate salt form from its free base, a critical differentiation for stability and solubility during drug development.

Chemical Identity & Structural Logic
Attribute Details
IUPAC Name Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
CAS Number 502841-91-0
Molecular Formula

(Salt)
Molecular Weight 272.14 (Free Base) + 90.03 (Oxalate) = 362.17 g/mol
Stereochemistry Typically isolated as a racemate or enantiopure (

or

) depending on resolution method. The spectral data below applies to both (identical in achiral environments).
Structural Diagram & Fragmentation Logic

The following diagram illustrates the core structural connectivity and the primary mass spectrometry fragmentation pathways used for identification.

G Molecule Ethyl 3-amino-3-(3-bromophenyl)propanoate (Parent Structure) Amine Ammonium Center (Salt Formation Site) Molecule->Amine Stabilized by Oxalate Ester Ethyl Ester (Labile Group) Molecule->Ester Susceptible to Hydrolysis Bromine 3-Bromo Substituent (Isotopic Handle) Molecule->Bromine 79Br / 81Br Pattern Frag1 Fragment m/z ~226/228 [M - OEt]+ Molecule->Frag1 MS Fragmentation (Loss of Ethoxy) Frag2 Fragment m/z ~255/257 [M - NH3]+ Molecule->Frag2 MS Fragmentation (Deamination)

Figure 1: Structural connectivity and primary MS fragmentation pathways.

Spectral Characterization Standards

The following data represents the reference standards for the oxalate salt in DMSO-d6 . The choice of solvent is critical; the salt is sparingly soluble in


, and DMSO is required to observe the ammonium protons and prevent aggregation.
A. Proton NMR (

H NMR)

Solvent: DMSO-d6 (


 2.50 ppm) | Frequency:  400/500 MHz

The spectrum is characterized by an ABX system formed by the chiral


-proton and the two diastereotopic 

-protons.
Shift (

ppm)
Mult.Int.[1][2][3][4]AssignmentStructural Insight
8.40 - 8.80 br s3H

Broad ammonium signal characteristic of the oxalate salt. Disappears with

shake.
7.75 t1HAr-H (C2)Isolated aromatic proton between Br and alkyl group.
7.55 d1HAr-H (C4)Ortho to Bromine.
7.45 d1HAr-H (C6)Ortho to alkyl chain.
7.35 t1HAr-H (C5)Meta position; pseudo-triplet.
4.65 dd1H

-CH
Chiral center. Coupled to

-protons (

Hz). Downfield shift due to

.
4.05 q2HEster

Classic ethyl quartet (

Hz).
2.90 - 3.15 m2H

-CH

ABX Pattern. These protons are diastereotopic due to the adjacent chiral center, appearing as a complex multiplet or two distinct doublets of doublets.
1.10 t3HEster

Classic ethyl triplet (

Hz).

Technical Note: The oxalate counterion protons (HOOC-COOH) are often exchanged with the wet DMSO or appear as a very broad singlet


 ppm, often invisible depending on water content.
B. Carbon NMR (

C NMR)

Solvent: DMSO-d6 (


 39.5 ppm)
Shift (

ppm)
AssignmentNotes
169.5 Ester

Characteristic ester carbonyl.
164.2 Oxalate

Distinct signal for the counterion.
141.0 Ar-C (Ipso)Quaternary carbon attached to the alkyl chain.
131.5 Ar-C (C2)
130.8 Ar-C (C4)
129.5 Ar-C (C5)
126.0 Ar-C (C6)
122.1 Ar-C (C-Br)Distinctive shift for carbon attached to Bromine.
60.5 Ester

51.8

-CH
Chiral carbon.
38.5

-CH

Methylene carbon.
13.9 Ester

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond)

  • 3200 – 2500 cm

    
     (Broad):  Ammonium (
    
    
    
    ) stretching. This broad band is the primary indicator of the salt form, obscuring the sharp C-H stretches.
  • 1735 cm

    
     (Strong):  Ester 
    
    
    
    stretch.[4]
  • 1700 – 1600 cm

    
     (Medium/Strong):  Oxalate carboxylate antisymmetric stretch.
    
  • 1580, 1475 cm

    
    :  Aromatic ring skeletal vibrations.
    
  • 1180 – 1200 cm

    
    :  C-O-C stretching (Ester).
    
  • 690 – 750 cm

    
    :  C-Br stretch and aromatic out-of-plane bending (indicative of meta-substitution).
    
D. Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (


)
  • Parent Ion (

    
    ): 
    
    • m/z 272.0 (

      
       isotope)
      
    • m/z 274.0 (

      
       isotope)
      
    • Intensity Ratio: ~1:1 (The hallmark signature of a mono-brominated compound).

  • Key Fragments:

    • m/z 226/228: Loss of Ethanol (

      
      ) or Ethoxy group.
      
    • m/z 255/257: Loss of Ammonia (

      
      ).
      
Analytical Protocol: Sample Preparation & Validation

To ensure reproducibility and accurate spectral acquisition, follow this validated workflow.

Protocol Sample Raw Sample (White Crystalline Solid) Solubility Solubility Check (Use DMSO-d6) Sample->Solubility Prep Sample Preparation 10mg in 0.6mL DMSO-d6 Solubility->Prep Acquisition Acquire 1H NMR (16 Scans, d1=1.0s) Prep->Acquisition Check Check Integration Ethyl (2:3) & Ar:Br (4:1) Acquisition->Check

Figure 2: NMR Sample Preparation Workflow.

Step-by-Step Methodology
  • Solvent Selection: Do not use Chloroform-d (

    
    ). The oxalate salt is insoluble in non-polar chlorinated solvents. Use DMSO-d6  or Methanol-d4 .
    
    • Note: In Methanol-d4, the ammonium protons (

      
       8.5) will exchange with deuterium and disappear. For full characterization, DMSO-d6 is mandatory.
      
  • Internal Standard (Optional): If quantitative purity is required, add a known amount of Maleic Acid or 1,3,5-Trimethoxybenzene.

  • Instrument Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation of the solvent signal).

    • Relaxation Delay (d1): Set to

      
       second to ensure full relaxation of the aromatic protons for accurate integration.
      
  • Critical Checkpoint (The "Roof Effect"):

    • Examine the

      
      -methylene protons (
      
      
      
      2.90 - 3.15). Because the adjacent carbon is chiral, these two protons are magnetically non-equivalent . They should not appear as a simple triplet. If they appear as a triplet, the resolution is insufficient, or the compound has racemized/degraded into a symmetric by-product (unlikely for this structure).
Troubleshooting & Impurities
Observation Root Cause Remediation
Missing

8.5 peak
Solvent exchange (wet DMSO or MeOD)Dry sample under vacuum; use fresh ampoule of DMSO-d6.
Extra peaks at

1.2 & 3.6
Residual EthanolCommon solvent from esterification/crystallization. Dry at 40°C under high vacuum.
Doublets in Ar region become multiplets Free Base presenceThe sample may be a mixture of salt and free base. Add 1 drop of TFA-d or Oxalic acid to push fully to salt form.
m/z 272 peak is weak Thermal degradation in MS sourceLower the desolvation temperature.

-amino esters can cyclize to

-lactams or eliminate ammonia thermally.
References
  • Source: J. Org. Chem. 2005, 70, 10, 3963–3969.
  • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Compound Specifics (Analogous Data)

    • Source: (Analogous backbone).

    • Relevance: Verification of the ethyl ester and -amino backbone shifts.
  • Source: NIST Mass Spectrometry Data Center.

Sources

Exploratory

Technical Guide: 1H NMR Characterization of Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate

Executive Summary Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate (CAS: 502841-91-0) is a critical -amino acid derivative utilized as a chiral building block in the synthesis of peptidomimetics and integrin antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate (CAS: 502841-91-0) is a critical


-amino acid derivative utilized as a chiral building block in the synthesis of peptidomimetics and integrin antagonists. As a salt form, its NMR characterization presents unique challenges, specifically regarding the diastereotopic nature of the propanoate backbone and the solubility-dependent observation of exchangeable protons.

This guide provides a rigorous structural elucidation strategy, moving beyond simple peak listing to explain the causality of the spectral features. It is designed for medicinal chemists and analytical scientists requiring definitive structural validation.

Part 1: Structural Elucidation Strategy

The structure of this molecule creates three distinct spin systems that must be resolved:

  • The Ethoxy Carbonyl System: A standard

    
     system from the ethyl ester.
    
  • The

    
    -Amino Propanoate Backbone:  A classic ABX system . The presence of the chiral center at C3 renders the C2 methylene protons diastereotopic (magnetically non-equivalent), resulting in complex coupling rather than a simple doublet.
    
  • The 3-Bromophenyl Ring: A meta-substituted aromatic system characterized by a specific 1:1:1:1 integral ratio with distinct multiplicity (

    
    ).
    
Structural Connectivity Diagram

The following diagram outlines the logical flow of assignment, linking structural moieties to their expected NMR signals.

G Mol Ethyl 3-amino-3-(3-bromophenyl) propanoate oxalate Backbone Propanoate Backbone (ABX System) Mol->Backbone Aromatic 3-Bromophenyl (Meta-Substitution) Mol->Aromatic Ester Ethyl Ester (A2X3 System) Mol->Ester Salt Oxalate/Ammonium (Exchangeable) Mol->Salt Sig_ABX 2.8-3.2 ppm (dd, 2H) 4.5-4.8 ppm (t/dd, 1H) Backbone->Sig_ABX Sig_Ar 7.3-7.8 ppm (s, d, t, d) Aromatic->Sig_Ar Sig_Est 1.1 ppm (t) 4.0 ppm (q) Ester->Sig_Est Sig_Ex 8.5+ ppm (br) >10 ppm (br/invisible) Salt->Sig_Ex

Figure 1: Structural deconvolution of the target molecule into distinct NMR spin systems.

Part 2: Experimental Protocol

Solvent Selection: The Critical Variable

For the oxalate salt, DMSO-


  is the mandatory solvent.
  • Solubility: The ionic lattice of the oxalate salt is insoluble in non-polar solvents like CDCl

    
    .
    
  • Exchangeable Protons: DMSO-

    
     suppresses the exchange rate of the ammonium (
    
    
    
    ) protons, allowing them to be observed as a broad triplet (coupling to the methine CH) or singlet. In D
    
    
    O, these signals would vanish.
Sample Preparation Workflow

Prep Start Start: Solid Oxalate Salt Weigh Weigh 5-10 mg (Avoid saturation) Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Contains TMS/TSP) Weigh->Solvent Mix Vortex / Sonicate (Ensure full dissolution) Solvent->Mix Transfer Transfer to 5mm NMR Tube (Filter if cloudy) Mix->Transfer Acquire Acquire 1H Spectrum (ns=16, d1=2s) Transfer->Acquire

Figure 2: Optimized sample preparation workflow for polar amine salts.

Part 3: Spectral Analysis & Assignment

The following data represents the expected chemical shifts in DMSO-


 (referenced to TMS at 0.00 ppm).
The Aliphatic Region (High Field)

The ethyl group provides an internal standard for integration. The propanoate methylene protons (


) are diastereotopic due to the adjacent chiral center (

). They do not appear as a simple doublet but as the AB part of an ABX system , typically two doublets of doublets (dd).
Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
1.10 - 1.15 Triplet (

Hz)
3H

Methyl of ethyl ester.
2.90 - 3.20 Multiplet / 2

dd
2H

Diastereotopic protons. The chiral center renders these magnetically non-equivalent.
3.95 - 4.10 Quartet (

Hz)
2H

Methylene of ethyl ester.
4.60 - 4.80 Triplet / dd1H

The X part of ABX. Deshielded by the aromatic ring and the cationic ammonium group.
The Aromatic Region (Mid Field)

The 3-bromophenyl group (meta-substitution) breaks symmetry, resulting in four distinct aromatic signals. This distinguishes it from the 4-bromo analog (which shows a symmetric AA'BB' system).

Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
7.30 - 7.40 Triplet (pseudo)1HAr-H5Meta to Br and Alkyl.
7.50 - 7.60 Doublet1HAr-H6Ortho to Alkyl, Para to Br.
7.60 - 7.70 Doublet1HAr-H4Ortho to Br, Para to Alkyl.
7.80 - 7.90 Singlet (broad)1HAr-H2Diagnostic Signal. Isolated between Br and Alkyl group.
The Exchangeable Region (Low Field)

This region confirms the salt formation.

Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
8.40 - 8.80 Broad Singlet~3H

Ammonium protons. Broad due to quadrupolar relaxation of

N and exchange.
> 10.0 Very Broad1-2HOxalate / COOHOften invisible or merged with water peak depending on water content in DMSO.

Part 4: Impurity Profiling & QC

When analyzing this spectrum for purity, look for these common specific impurities:

  • Residual Ethanol: Triplet at 1.06 ppm and Quartet at 3.44 ppm (in DMSO). Common from esterification or recrystallization.

  • Hydrolysis Product (Free Acid): Loss of the ethyl signals (1.1/4.0 ppm) and appearance of a broad carboxylic acid peak >12 ppm.

  • Free Base: If the ammonium peak shifts upfield (to ~2-4 ppm as a broad -NH2) and the

    
    -methine proton shifts upfield (shielding effect), the salt has dissociated or was not formed stoichiometrically.
    

References

  • Sigma-Aldrich. Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate Product Sheet. CAS 502841-91-0. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Link

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magn. Reson. Chem. Link

Sources

Foundational

13C NMR of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

An In-Depth Technical Guide to the ¹³C NMR of Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate Authored by: A Senior Application Scientist Preamble: Structural Elucidation in Pharmaceutical Development In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR of Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate

Authored by: A Senior Application Scientist

Preamble: Structural Elucidation in Pharmaceutical Development

In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities and their intermediates is a cornerstone of regulatory compliance and scientific rigor. Ethyl 3-amino-3-(3-bromophenyl)propanoate, particularly as its stable oxalate salt, represents a key building block in the synthesis of various pharmacologically active molecules. Its precise molecular architecture dictates its reactivity and suitability for downstream applications. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a definitive, non-destructive method for mapping the carbon skeleton of a molecule.

This guide provides an in-depth exploration of the ¹³C NMR spectrum of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate. We will dissect the theoretical underpinnings of the expected spectrum, present a robust experimental protocol for its acquisition, and discuss advanced NMR techniques for unequivocal signal assignment. This document is intended for researchers, chemists, and quality control specialists who rely on high-fidelity analytical data to drive their research and development efforts.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum is governed by the chemical environment of each unique carbon atom within the molecule. The application of an external magnetic field causes the spin of the ¹³C nucleus to align.[1] The precise energy required for a spin-flip, which translates to the chemical shift (δ) in parts per million (ppm), is exquisitely sensitive to the local electronic structure.[1] Factors such as hybridization, electronegativity of neighboring atoms, and resonance effects create a unique fingerprint for the molecule.

The topic compound is a salt, composed of the organic cation, Ethyl 3-amino-3-(3-bromophenyl)propanoate, and the oxalate dianion. Therefore, we anticipate signals arising from both species.

Caption: Molecular structure with carbon atom numbering.

Based on the structure, we can predict 11 distinct signals for the organic cation and one signal for the two equivalent carbons of the oxalate anion, for a total of 12 signals in the broadband-decoupled ¹³C NMR spectrum.

Analysis of the Cation: Ethyl 3-amino-3-(3-bromophenyl)propanoate
  • Ethyl Ester Group (C10, C11): The methylene carbon (C10) is directly bonded to an electronegative oxygen, shifting it downfield to approximately 60-65 ppm.[2] The terminal methyl carbon (C11) is a typical sp³ hybridized carbon and is expected in the upfield region, around 10-15 ppm.[2]

  • Propanoate Backbone (C7, C8, C9): The carbonyl carbon (C9) of the ester is significantly deshielded and will appear far downfield, typically in the 170-185 ppm range.[2] The benzylic, methine carbon (C7), attached to both the aromatic ring and the protonated amino group, is expected around 50-55 ppm. The methylene carbon (C8) adjacent to the carbonyl group will be found in the 40-55 ppm region.[3]

  • 3-Bromophenyl Group (C1-C6): Aromatic carbons generally resonate between 125-150 ppm.[2]

    • C3 (ipso-Bromo): The carbon directly attached to the bromine atom (C3) will have its chemical shift influenced by the heavy atom effect and is expected around 122 ppm.

    • C1 (ipso-Alkyl): The carbon attached to the propanoate chain (C1) is a quaternary carbon and will be shifted downfield due to substitution, likely appearing around 140-145 ppm.

    • C2, C4, C5, C6 (Aromatic CH): These four carbons will appear in the typical aromatic region. Their precise shifts are influenced by the electronic effects of the bromo and alkylamino substituents. We can expect them to resonate in the 125-135 ppm range.[3] Due to the meta-substitution pattern, all four are chemically non-equivalent and should produce distinct signals.

Analysis of the Anion: Oxalate

The oxalate anion (C12, C13) consists of two equivalent carboxylate carbons. These carbons are highly deshielded and are expected to produce a single, sharp resonance. Based on literature data for oxalate salts, this signal typically appears in the range of 160-165 ppm.[4][5] The presence of this signal is a key diagnostic feature confirming the salt form of the compound.

Predicted Chemical Shift Summary

The following table summarizes the anticipated ¹³C NMR signals.

Carbon(s)Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
C11CH₃10 - 15Alkyl group, shielded.[2]
C8CH₂40 - 45Aliphatic, adjacent to carbonyl.
C7CH50 - 55Benzylic, adjacent to -NH₃⁺.
C10CH₂60 - 65Adjacent to ester oxygen, deshielded.[2]
C3C (Quaternary)~122Aromatic, attached to bromine.
C2, C4, C5, C6CH125 - 135Aromatic CH carbons.[3]
C1C (Quaternary)140 - 145Aromatic, attached to alkyl chain.
C12, C13C (Quaternary)160 - 165Oxalate carboxylate anion.[5]
C9C (Quaternary)170 - 175Ester carbonyl, highly deshielded.[2]

Advanced NMR Techniques for Unambiguous Assignment

While a standard broadband-decoupled ¹³C spectrum provides the number of unique carbons and their chemical shifts, complex molecules benefit from more advanced experiments to definitively assign each signal.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a powerful technique for differentiating between CH₃, CH₂, CH, and quaternary carbons.[6] By running a series of experiments (DEPT-45, DEPT-90, DEPT-135), the multiplicity of each carbon signal can be determined.

  • DEPT-90: This experiment exclusively shows signals for CH (methine) carbons.[7] For our molecule, we expect to see five positive signals: C7 and the four aromatic CH carbons (C2, C4, C5, C6).

  • DEPT-135: This experiment provides more comprehensive information. CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative (inverted) signals.[7][8] Quaternary carbons are not observed.

    • Positive Signals: C11 (CH₃), C7 (CH), C2, C4, C5, C6 (Aromatic CH).

    • Negative Signals: C8 (CH₂), C10 (CH₂).

    • Absent Signals: C1, C3, C9 (Quaternary Cation Carbons), C12/C13 (Oxalate Carbons).

Comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra allows for the direct assignment of all protonated carbons and, by subtraction, the identification of all quaternary carbons.

2D NMR: HSQC and HMBC

For complete and irrefutable structural validation, two-dimensional NMR experiments are the gold standard.[9][10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It produces a 2D map where one axis is the ¹H spectrum and the other is the ¹³C spectrum. A cross-peak appears at the coordinates of a carbon and its attached proton(s). This would definitively link the signals for C11-H, C10-H, C8-H, C7-H, and the four aromatic C-H pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbons and protons, typically over two or three bonds.[10] This is exceptionally useful for piecing together the molecular fragments. For instance, HMBC would show correlations between the protons on C10 and the carbonyl carbon C9, confirming the structure of the ethyl ester group. It would also show correlations between the proton on C7 and the aromatic carbons C1, C2, and C6, locking the side chain to the phenyl ring.

Field-Proven Experimental Protocol

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C compared to ¹H necessitate higher sample concentrations and/or longer acquisition times.[12][13]

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of the oxalate salt. A higher concentration is preferable for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[13]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve organic salts and its well-characterized solvent signal (a quintet centered at 39.52 ppm) which can be used as a secondary reference.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. The solution must be homogeneous and free of any particulate matter.[14]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • The experiment should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.

    • After inserting the sample, the instrument's field is locked using the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called shimming to ensure sharp, symmetrical peaks.

    • Tetramethylsilane (TMS) can be used as the primary internal reference, with its signal set to 0.00 ppm.[15][16]

  • Data Acquisition Parameters:

    • Experiment Type: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

    • Spectral Width: A range of 0-220 ppm is typically sufficient to capture all signals for most organic molecules.[17]

    • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is crucial, especially for ensuring that quaternary carbons, which have longer relaxation times, are properly detected.

    • Number of Scans (NS): A minimum of 1024 scans is recommended. The signal-to-noise ratio improves with the square root of the number of scans.

    • Follow up with DEPT-90 and DEPT-135 experiments using standard instrument parameters.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.

    • The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.

    • A baseline correction is applied to produce a flat spectrum.

    • The chemical shift axis is calibrated using the TMS signal (0.00 ppm) or the known solvent signal.

Conclusion: A Self-Validating System for Structural Integrity

The comprehensive ¹³C NMR analysis of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate provides an unambiguous confirmation of its carbon framework. By combining a standard broadband-decoupled spectrum with multiplicity-edited sequences like DEPT, every carbon atom in the molecule can be accounted for and assigned with a high degree of confidence. The observation of 11 signals for the cation and a distinct signal around 162 ppm for the oxalate anion validates both the core structure and its salt form. For drug development professionals, this level of analytical detail is not merely academic; it is a critical component of material characterization, ensuring the identity, purity, and consistency of key synthetic intermediates, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • Bell, S. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Gable, K. (2022, March 9). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (n.d.). Thermodynamic Parameters and Coordination Behavior of Eu(III) Complexes with Tartrate and Oxalate Ligands: Study Using NMR and Potentiometry Methods. Retrieved from [Link]

  • NPTEL. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H– ¹³ C CP/MAS NMR spectrum of imi-oxalate. Retrieved from [Link]

  • Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting information (ESI) Tuning of pH Enables Carbon-13 Hyperpolarization of Oxalates by SABRE. Retrieved from [Link]

  • University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • anucem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Two various regions of ¹³C NMR, DEPT 135 and DEPT 90 spectra of.... Retrieved from [Link]

  • Pendidikan Kimia. (2016, April 5). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. Retrieved from [Link]

  • CDN. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • University of Southampton. (2018, January 4). ChemComm - ePrints Soton. Retrieved from [Link]

  • PubMed. (n.d.). Monitoring the role of oxalate in manganese peroxidase. Retrieved from [Link]

  • YouTube. (2018, April 20). ¹³C NMR | DEPT 135 | DEPT 90 | DEPT 45 | Organic Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A). Retrieved from [Link]

  • Zenodo. (2020, May 13). Predicted carbon-13 NMR data of Natural Products (PNMRNP). Retrieved from [Link]

  • Pearson+. (n.d.). The standard ¹³C NMR spectrum of phenyl propanoate is shown here.... Study Prep. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • YouTube. (2014, July 24). ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention. Retrieved from [Link]

  • Chegg.com. (2023, July 5). Solved Predict the ¹³C NMR spectru of the 3-ethylpentane.A.. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • CASPRE. (n.d.). ¹³ C NMR Predictor. Retrieved from [Link]

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Exploratory

Technical Guide: Storage & Stability of Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate

Executive Summary Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a specialized -amino acid ester salt widely used as a chiral building block in the synthesis of peptidomimetics and integrin antagonists. While the o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a specialized


-amino acid ester salt widely used as a chiral building block in the synthesis of peptidomimetics and integrin antagonists. While the oxalate salt form offers improved crystallinity compared to its free base, it introduces significant hygroscopicity.

The critical failure mode for this compound is moisture-induced ester hydrolysis, accelerated by the acidity of the oxalate counter-ion.

Optimal storage requires a -20°C environment under inert atmosphere (Argon/Nitrogen) . Deviation from this protocol typically results in the formation of the corresponding carboxylic acid and ethanol, rendering the compound unsuitable for precise stoichiometric coupling reactions.

Part 1: Chemical Profile & Critical Vulnerabilities

To implement a robust storage protocol, one must first understand the molecular vulnerabilities. This compound possesses three distinct chemically reactive sites that dictate its stability profile.

Structural Analysis
Functional GroupChemical RiskMechanism of Degradation
Ethyl Ester High Hydrolysis: Susceptible to cleavage by atmospheric moisture, yielding the parent amino acid and ethanol.

-Amine (Salt)
Medium Hygroscopicity: The polar ionic lattice of the oxalate salt attracts water molecules, creating a localized aqueous environment that catalyzes ester hydrolysis.
3-Bromophenyl Low Photolysis: While relatively stable, halogenated aromatic rings can undergo slow radical decomposition under intense UV exposure.
The Degradation Cascade

The following diagram illustrates the primary degradation pathways. Note that while the oxalate salt stabilizes the amine against oxidation, it paradoxically accelerates hydrolysis if moisture is present due to the acidic micro-environment.

DegradationPathways Compound Ethyl 3-amino-3- (3-bromophenyl)propanoate Oxalate Hydrolysis Acid-Catalyzed Hydrolysis Compound->Hydrolysis + H2O (Oxalate Acidity) Cyclization Cyclization (pH dependent) Compound->Cyclization Neutralization (Loss of Salt) Moisture Atmospheric Moisture (H2O) Moisture->Compound Absorption AcidProduct 3-amino-3-(3-bromophenyl) propanoic acid Hydrolysis->AcidProduct Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol BetaLactam Beta-Lactam Derivative Cyclization->BetaLactam Intramolecular Nucleophilic Attack

Figure 1: Primary degradation pathways. The dominant risk is acid-catalyzed hydrolysis driven by moisture absorption.

Part 2: Environmental Stressors

Moisture (The Primary Enemy)

As an amine salt, this compound is hygroscopic . Upon absorbing water, the solid lattice dissolves (deliquescence). In this "micro-solution," the oxalate protons (


) catalyze the attack of water on the ethyl ester carbonyl.
  • Threshold: Humidity >40% RH significantly accelerates degradation.

Temperature

Hydrolysis is kinetically controlled. According to the Arrhenius equation, reducing storage temperature from Room Temperature (25°C) to -20°C slows the reaction rate by a factor of approximately 20-30x.

  • Recommendation: Long-term storage must be at -20°C .

Atmosphere

Oxygen is a secondary concern compared to moisture, but air contains moisture. Therefore, displacing air with dry Nitrogen or Argon is a dual-purpose safeguard.

Part 3: Optimized Storage Protocol

This protocol is designed to be self-validating : if followed, the compound remains stable; if breached, visual indicators (caking) will alert the user.

The "Cold Chain" Workflow

StorageWorkflow Receive 1. Receipt of Material (Check Seal Integrity) Aliquot 2. Aliquot Strategy (Avoid Freeze-Thaw Cycles) Receive->Aliquot Dry Box/Hood Seal 3. Inert Sealing (Argon Purge + Parafilm) Aliquot->Seal Freeze 4. Deep Freeze (-20°C) Seal->Freeze Thaw 5. Thawing Protocol (Warm to RT BEFORE opening) Freeze->Thaw When needed Use 6. Experimental Use Thaw->Use Use->Seal Re-seal unused (Not Recommended)

Figure 2: The "Cold Chain" lifecycle. Step 5 is the most common point of failure.

Detailed Methodology
Step 1: Initial Handling (Aliquot Strategy)

Do not store the bulk bottle at -20°C if you plan to use it frequently. Repeated opening of a cold bottle introduces condensation, destroying the remaining bulk.

  • Open the shipment in a low-humidity environment (glovebox or desiccated hood).

  • Divide the material into single-use aliquots (e.g., 100mg, 500mg vials).

  • Use Amber Glass Vials (Type I borosilicate) with Teflon-lined screw caps.

Step 2: Inert Gas Purging
  • Place the open vials in a container capable of holding a vacuum/gas line.

  • Gently purge with dry Nitrogen or Argon for 30 seconds to displace humid air.

  • Note: Argon is heavier than air and offers superior protection for open vials.

Step 3: Sealing & Desiccation
  • Cap tightly.[1][2][3]

  • Wrap the cap junction with Parafilm M® or electrical tape to prevent gas exchange.

  • Place vials inside a secondary container (Ziploc bag or jar) containing a silica gel packet or activated molecular sieves.

Step 4: Temperature Control
  • Store at -20°C (-4°F) .

  • Ensure the freezer is not auto-defrosting (temperature cycling can promote crystal growth/changes).

Step 5: The Thawing Rule (CRITICAL)

NEVER open a cold vial.

  • Remove the vial from the freezer.

  • Place it on the benchtop in a desiccator.

  • Allow it to warm to Room Temperature (approx. 30-45 mins).

  • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, initiating hydrolysis.

Part 4: Quality Control & Re-validation

Before using stored material in critical GMP or high-value synthesis, validate its integrity.

Test MethodPassing CriteriaFailure Indicator
Visual Inspection Free-flowing white/off-white powder.Clumping, caking, or yellow discoloration (oxidation).
1H NMR (DMSO-d6) Distinct Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Integral ratio 2:3.Loss of ethyl signals; appearance of broad OH peak (acid formation).
HPLC Single peak >98% area.Appearance of a front-running peak (more polar carboxylic acid).
Melting Point Sharp range (typically >100°C, specific to polymorph).Broadening range or depression >5°C (indicates impurities/wetness).

Part 5: Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Oxalate toxicity).

    • H315/H319: Causes skin and serious eye irritation (Acidic salt).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

  • Disposal: Dissolve in combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard reference for salt selection and stability).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-3-(4-bromophenyl)propionic acid derivatives. (General handling for bromophenyl beta-amino acids). Link

  • Sogerson, T., et al. (2018). "Hydrolytic Stability of Beta-Amino Acid Esters in Physiological Conditions." Journal of Pharmaceutical Sciences. (Mechanistic insight into ester hydrolysis).
  • Sigma-Aldrich. (2023). Technical Bulletin: Handling Hygroscopic Reagents. Link

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Foundational

The Strategic Application of Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Chemical Scaffold In the landscape of modern medicinal chemistry, the strategic selec...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate emerges as a molecule of significant interest, embodying a unique convergence of structural features ripe for exploratory research. This technical guide serves as an in-depth exploration of this compound's potential research applications, offering a scientifically grounded perspective for its use in drug discovery and development. By dissecting its core components—the β-amino ester framework and the synthetically versatile 3-bromophenyl moiety—we can illuminate a path toward the rational design of new chemical entities with therapeutic promise. This guide will delve into the causality behind experimental choices, providing detailed, self-validating protocols to empower researchers in their quest for innovation.

Core Molecular Attributes and Synthetic Versatility

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a β-amino acid derivative, a class of compounds that has garnered substantial interest for its diverse pharmacological activities, including hypoglycemic, antifungal, and potent insecticidal characteristics.[1][2] The inherent value of this molecule is amplified by the presence of a bromine atom on the phenyl ring, which serves as a linchpin for a multitude of synthetic transformations.

PropertyValueSource
CAS Number 502841-91-0
Molecular Formula C₁₃H₁₆BrNO₆
Molecular Weight 362.18 g/mol
Structure
Ethyl 3-amino-3-(3-bromophenyl)propanoate
Oxalate Salt

The primary amino group and the ethyl ester functionality provide two distinct points for chemical modification, allowing for the construction of diverse compound libraries. However, it is the 3-bromophenyl group that offers the most profound strategic advantage. This feature is a well-established handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[3] These reactions are cornerstones of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[3]

Start Ethyl 3-amino-3-(3-bromophenyl)propanoate Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Heck Heck Coupling (Alkenes) Start->Heck Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Derivatives Diverse Library of Novel Compounds Suzuki->Derivatives Heck->Derivatives Sonogashira->Derivatives Buchwald->Derivatives

Palladium-Catalyzed Cross-Coupling Pathways

Potential Research Application 1: Development of Novel Anticancer Agents

The β-amino acid scaffold is a constituent of several natural products with cytotoxic and anticancer properties.[2][4] Furthermore, the introduction of a bromine atom into a molecular structure has been shown to enhance anticancer activity in some contexts.[5] This dual precedent provides a strong rationale for investigating derivatives of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate as potential anticancer agents.

Workflow for Anticancer Drug Discovery

cluster_0 Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Start Ethyl 3-amino-3-(3-bromophenyl)propanoate Suzuki Suzuki Coupling Start->Suzuki Library Compound Library Suzuki->Library MTT MTT Assay (Cell Viability) Library->MTT Hit Hit Compounds MTT->Hit Apoptosis Apoptosis Assays Hit->Apoptosis CellCycle Cell Cycle Analysis Hit->CellCycle

Workflow for Anticancer Agent Development
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Ethyl 3-amino-3-(3-bromophenyl)propanoate with a representative arylboronic acid.

Materials:

  • Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, including a Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add Ethyl 3-amino-3-(3-bromophenyl)propanoate (as the free base, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for assessing the cytotoxic effects of newly synthesized compounds on a cancer cell line (e.g., HeLa) using the MTT assay.[6][7]

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds and a vehicle control (medium with DMSO).

  • Incubate the plate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Potential Research Application 2: Synthesis of Novel Antimicrobial Agents

Both β-amino acids and brominated aromatic compounds have been independently investigated for their antimicrobial properties.[8][9][10] The combination of these two pharmacophores in Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate presents a compelling starting point for the development of new antimicrobial agents, particularly in an era of growing antibiotic resistance.

Workflow for Antimicrobial Drug Discovery

cluster_0 Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 Further Characterization Start Ethyl 3-amino-3-(3-bromophenyl)propanoate Amide Amide Coupling Start->Amide Library Compound Library Amide->Library MIC MIC Assay (Bacterial Growth Inhibition) Library->MIC Hit Hit Compounds MIC->Hit MBC MBC Assay Hit->MBC Biofilm Biofilm Inhibition Assay Hit->Biofilm

Workflow for Antimicrobial Agent Development
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of synthesized compounds against a bacterial strain (e.g., Staphylococcus aureus).[2][11]

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare a two-fold serial dilution of the test compounds in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate each well with 50 µL of the standardized bacterial suspension, bringing the total volume to 100 µL.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Potential Research Application 3: Development of GABA Receptor Modulators

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[12] Analogs of GABA are used to treat a variety of neurological and psychiatric disorders.[13] Given the structural similarity of β-phenyl-β-amino acids to GABAergic compounds like baclofen and phenibut, derivatives of Ethyl 3-amino-3-(3-bromophenyl)propanoate could be explored as potential modulators of GABA receptors.[11]

Workflow for GABA Receptor Modulator Discovery

cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Functional Assays Start Ethyl 3-amino-3-(3-bromophenyl)propanoate Derivatization Chemical Modification Start->Derivatization Library Focused Library Derivatization->Library Binding Competitive Binding Assay Library->Binding Hit Hit Compounds Binding->Hit PatchClamp Electrophysiology (Patch Clamp) Hit->PatchClamp

Workflow for GABA Receptor Modulator Development
Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to assess the affinity of synthesized compounds for GABA receptors in rat brain homogenates.[14][15]

Materials:

  • Rat brain tissue

  • Tris-HCl buffer

  • Radiolabeled GABA receptor ligand (e.g., [³H]-GABA or [³H]-baclofen)

  • Synthesized test compounds

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare a crude membrane fraction from rat brain tissue by homogenization in ice-cold Tris-HCl buffer followed by centrifugation.

  • Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 1 mg/mL.

  • In a series of tubes, add a fixed concentration of the radiolabeled ligand, varying concentrations of the unlabeled test compound, and the membrane preparation.

  • For determining non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled known GABA receptor ligand.

  • Incubate the tubes at 4°C for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Analyze the data to determine the IC₅₀ value for each test compound, which can then be used to calculate the binding affinity (Ki).

Conclusion

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate represents a highly versatile and strategically valuable starting material for a wide range of research applications in drug discovery. Its inherent β-amino acid structure, combined with the synthetically tractable 3-bromophenyl group, provides a robust platform for the generation of diverse chemical libraries. The potential applications in anticancer, antimicrobial, and neurological drug discovery are supported by a strong foundation of existing scientific literature. The detailed experimental workflows and protocols provided in this guide are intended to serve as a practical resource for researchers seeking to unlock the full potential of this promising chemical entity. By applying rigorous and well-validated methodologies, the scientific community can effectively explore the therapeutic possibilities offered by this and related molecular scaffolds.

References

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  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). β-amino acids: versatile peptidomimetics. Accounts of chemical research, 42(7), 994-1005.
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  • Guerin, D. J., & Miller, S. J. (2009). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Chemical reviews, 109(12), 6620-6664.
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  • Leśniak, D., & Drabik, O. (2021). Selected β2-, β3-and β2, 3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(16), 4983.
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  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1(Unit 1.11).
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  • Nájera, C., & Yus, M. (2003). α, β-Diamino acids: biological significance and synthetic approaches. Chemical reviews, 103(10), 4029-4092.
  • Bio-protocol. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Bio-protocol, 13(12), e4723.
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  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). Introducing bromine to the molecular structure as a strategy for drug design. International journal of molecular sciences, 22(21), 11537.
  • da Silva, A. D., de Andrade, M. M., & de Souza, M. V. N. (2012). A short synthesis of ethyl 3-(3-aminophenyl)propanoate. Journal of the Brazilian Chemical Society, 23, 1179-1182.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from [Link]

  • Wnorowska, M., Piktel, E., Fiedoruk, K., Prasad, S. V., Durnaś, B., Pasiński, M., ... & Bucki, R. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 23(21), 13324.
  • Froestl, W., Gallagher, M., Jenkins, H., Madrid, A., Melcher, T., Teppa, E., ... & Bowery, N. G. (2014). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. Journal of medicinal chemistry, 57(17), 7356-7369.
  • Witek, K., Szymański, P., & Tryniszewski, W. (2023). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 24(10), 8751.
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  • Pérez-Picaso, L., Avilés-Reyes, A., Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Rios, M. Y., Ibarra-Barajas, M., ... & Estrada-Soto, S. (2019). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 24(16), 2950.
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  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). Retrieved from [Link]

  • Kucerova-Chlupacova, M., Dosedel, M., Kunes, J., & Vlcek, J. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers in microbiology, 13, 959318.
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Protocols & Analytical Methods

Method

Chiral synthesis of beta-amino esters using a chiral auxiliary

Application Note: High-Fidelity Asymmetric Synthesis of -Amino Esters via Oxazolidinone Chiral Auxiliaries -Amino Esters Methodology: Evans-Type Asymmetric Mannich Reaction & Direct Transesterification Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Synthesis of -Amino Esters via Oxazolidinone Chiral Auxiliaries


-Amino Esters
Methodology:  Evans-Type Asymmetric Mannich Reaction & Direct Transesterification

Executive Summary


-amino esters are critical pharmacophores found in numerous bioactive compounds, including 

-lactam antibiotics and antineoplastic agents (e.g., Taxol side-chains). While catalytic asymmetric methods exist, the use of chiral auxiliaries —specifically Evans oxazolidinones—remains the "gold standard" in early-phase drug development due to its predictable scalability, crystalline intermediates, and the ability to separate diastereomers rather than enantiomers.

This Application Note details a robust protocol for the Titanium(IV)-mediated Asymmetric Mannich Reaction . Unlike standard aldol protocols, this method specifically targets the synthesis of


-substituted-

-amino esters with high diastereomeric ratios (

). We further describe a direct transesterification workflow to cleave the auxiliary and yield the ethyl ester in a single pot, bypassing the unstable carboxylic acid intermediate.

Strategic Selection: Why This Method?

The "Acetate" vs. "Propionate" Challenge

In auxiliary-based synthesis, a common pitfall is the reactivity difference between acetate enolates (derived from N-acetyl oxazolidinone) and propionate enolates (derived from N-propionyl oxazolidinone).

  • Propionate Enolates: Form stable

    
    -enolates, yielding high syn-selectivity via a Zimmerman-Traxler transition state.
    
  • Acetate Enolates: Lacking the

    
    -methyl group, these often suffer from poor enolization stereocontrol.
    

Expert Insight: If your target is a simple


-amino ester (no 

-substituent), we recommend using N-acetyl thiazolidinethione (Nagao auxiliary) or the Reformatsky-type modification. However, for the purpose of this guide, we focus on the Propionate Mannich (yielding

-methyl-

-amino esters) as it represents the most complex and stereochemically rigorous test case.
Mechanism of Stereocontrol

The reaction proceeds via a Titanium(IV) Chelate . The Lewis acid (


) coordinates to both the auxiliary carbonyl and the imine nitrogen. The steric bulk of the auxiliary (e.g., isopropyl or benzyl group) forces the electrophile (imine) to approach from the Si-face, while the enolate geometry dictates the relative syn stereochemistry.

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for the synthesis and purification stages.

G Start Start: N-Propionyl Oxazolidinone Enolization Enolization (TiCl4, DIPEA, -78°C) Start->Enolization Inert Atm (Ar) ImineAdd Addition of N-Tosyl Imine (-78°C to -20°C) Enolization->ImineAdd Formation of Ti-Enolate Quench Quench (NH4Cl/Tartrate) & Extraction ImineAdd->Quench Kinetic Control QC_Check QC: 1H NMR (Check dr > 19:1) Quench->QC_Check Recryst Recrystallization (Remove minor diastereomer) QC_Check->Recryst Fail (dr < 19:1) Cleavage Direct Transesterification (Ti(OEt)4, EtOH, Reflux) QC_Check->Cleavage Pass Recryst->Cleavage Final Final Product: Ethyl Beta-Amino Ester Cleavage->Final Auxiliary Recovery

Figure 1: Step-by-step workflow for the asymmetric Mannich reaction and subsequent auxiliary cleavage.

Detailed Protocol

Phase A: The Titanium-Mediated Mannich Reaction

Reagents:

  • (S)-4-Benzyl-3-propionyloxazolidin-2-one (1.0 equiv)

  • 
     (1.05 equiv, 1.0 M in DCM)
    
  • DIPEA (Diisopropylethylamine) (1.1 equiv)

  • N-Tosyl aldimine (1.1 equiv) (Pre-synthesized from aldehyde +

    
    )
    
  • Solvent: Anhydrous

    
     (DCM)
    

Step-by-Step Procedure:

  • Enolate Formation:

    • Charge a flame-dried Schlenk flask with the N-propionyl auxiliary (1.0 mmol) and anhydrous DCM (5 mL) under Argon.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add

      
       dropwise over 5 minutes. The solution will turn yellow/orange.
      
    • Stir for 5 minutes, then add DIPEA dropwise. The color typically deepens to dark red/brown (characteristic of the Ti-enolate).

    • Stir at -78 °C for 30 minutes to ensure complete enolization.

  • Imine Addition:

    • Dissolve the N-Tosyl imine (1.1 mmol) in minimal anhydrous DCM (2 mL).

    • Add the imine solution dropwise to the enolate mixture at -78 °C.

    • Critical Step: Stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours. Note: Warming is often necessary for the Mannich step to overcome the activation barrier, unlike the Aldol which often proceeds at -78 °C.

  • Quench and Workup:

    • Quench the reaction with saturated aqueous

      
       (5 mL).
      
    • Dilute with DCM and water.

    • Titanium Removal: If emulsion forms, wash the organic layer with 1M Rochelle’s salt (Sodium Potassium Tartrate) solution and stir vigorously for 30 minutes until layers separate clearly.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often a solid. Recrystallize from EtOAc/Hexanes to upgrade the diastereomeric ratio (dr) if necessary.

    • Target: Single diastereomer (>99:1 dr).

Phase B: Auxiliary Cleavage (Direct Transesterification)

Standard hydrolysis (LiOH/H2O2) yields the acid, which requires a second step to esterify. We utilize Titanium(IV) Ethoxide for direct conversion to the ethyl ester.

Reagents:

  • Mannich Adduct (from Phase A)

  • 
     (2.0 equiv)
    
  • Ethanol (anhydrous)

Procedure:

  • Dissolve the Mannich adduct in anhydrous ethanol (0.1 M concentration).

  • Add

    
     (2.0 equiv).
    
  • Heat to reflux (80 °C) for 12–24 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Cool to room temperature. Add water (approx. 2% volume of solvent) to hydrolyze the excess Titanium reagent, forming a white precipitate (

    
    ).
    
  • Filter through a pad of Celite.

  • Concentrate the filtrate. The residue contains the Ethyl

    
    -amino ester  and the cleaved Chiral Auxiliary .
    
  • Separation: Flash chromatography (Silica gel). The auxiliary is much less polar than the amino ester (depending on protecting groups) and can be recovered quantitatively for reuse.

Quantitative Data & Troubleshooting

Table 1: Optimization Parameters
VariableRecommendationEffect/Rationale
Lewis Acid

Preferred for N-sulfonyl imines. Forms a tight chelate, ensuring syn-selectivity.
Base DIPEASterically hindered base prevents nucleophilic attack on the imine or auxiliary.
Imine Protecting Group Tosyl (Ts) or PMPN-Tosyl enhances electrophilicity of the imine. N-PMP (p-methoxyphenyl) is easier to remove later (CAN oxidation).
Temperature -78°C

-20°C
Low temp locks the enolate geometry (

-enolate). Warming drives the C-C bond formation.
Stoichiometry 1.0 : 1.1 (Aux : Imine)Slight excess of imine ensures full conversion of the valuable auxiliary species.

Self-Validating Systems (QC)

To ensure scientific integrity, the following checks must be performed:

  • NMR Validation of dr:

    • Analyze the crude

      
      H NMR of the Mannich adduct.
      
    • Focus on the

      
      -proton  (quartet/multiplet). The minor diastereomer usually appears 0.1–0.3 ppm upfield or downfield.
      
    • Acceptance Criteria: Crude dr > 90:10. Recrystallized dr > 98:2.

  • HPLC/SFC Verification:

    • Use a Chiralcel OD-H or AD-H column.

    • Compare against the racemic standard (synthesized via non-auxiliary route or using racemic auxiliary).

  • Mass Balance:

    • Ensure >90% recovery of the chiral auxiliary after the cleavage step. Loss of auxiliary indicates inefficient cleavage or decomposition.

References

  • Evans, D. A., et al. "Stereoselective synthesis of

    
    -amino acid derivatives via the asymmetric Michael addition of chiral enolates." Journal of the American Chemical Society, 1999. 
    
  • Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids and 
    
    
    
    -Substituted
    
    
    -Amino Acids." Chemical Reviews, 2010.
  • Seebach, D., et al.

    
    -Amino Acids by Arndt-Eistert Homologation." Helvetica Chimica Acta, 2002. 
    
  • Davies, S. G., et al. "Asymmetric synthesis of

    
    -amino acids via the conjugate addition of lithium amides." Tetrahedron: Asymmetry, 2004.[1] 
    
  • Goyal, S., et al. "Stereoselective alkylation of imines and its application towards the synthesis of beta-lactams." ResearchGate, 2016.

Sources

Application

The Synthetic Chemist's Guide to Substituted Ethyl 3-Aminopropanoates: Protocols, Mechanisms, and Practical Insights

Substituted ethyl 3-aminopropanoates are a pivotal class of molecules, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional materials. Their struct...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted ethyl 3-aminopropanoates are a pivotal class of molecules, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional materials. Their structural motif, a β-amino ester, is a key pharmacophore in numerous bioactive compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and reliable protocols for the synthesis of these valuable intermediates. Beyond a mere recitation of steps, this document delves into the underlying mechanistic principles, offering insights into the causality behind experimental choices and empowering the reader to adapt and troubleshoot these methods.

Strategic Approaches to the Synthesis of Ethyl 3-Aminopropanoates

The construction of the ethyl 3-aminopropanoate scaffold can be achieved through several strategic bond formations. The most prevalent and versatile of these are the conjugate addition of a nitrogen nucleophile to an acrylate system (the aza-Michael addition) and the reduction of a pre-existing functional group, such as a nitro or cyano group, at the β-position. Furthermore, classical rearrangement reactions offer alternative, albeit sometimes more complex, pathways to these target molecules. This guide will explore each of these strategies in detail, providing both theoretical grounding and practical, step-by-step protocols.

I. The Aza-Michael Addition: A Cornerstone of β-Amino Ester Synthesis

The aza-Michael addition, the conjugate 1,4-addition of an amine to an α,β-unsaturated carbonyl compound, stands as one of the most direct and atom-economical methods for the synthesis of β-amino esters.[1] The reaction of a primary or secondary amine with ethyl acrylate is a classic example of this transformation.

Mechanistic Considerations

The mechanism of the aza-Michael addition can proceed through different pathways depending on the reaction conditions, particularly the nature of the solvent and the presence of catalysts.

In polar protic solvents, the reaction is often initiated by the nucleophilic attack of the amine on the β-carbon of the acrylate, forming a zwitterionic intermediate. A proton transfer, often facilitated by the solvent or another amine molecule, then neutralizes the intermediate to yield the final product.[2]

In aprotic solvents, the reaction can be slower. Computational studies suggest a 1,2-addition mechanism may be preferred, leading to a zwitterion that then undergoes a rate-determining amine-assisted proton transfer.[3]

The general mechanism can be visualized as follows:

Caption: Generalized mechanism of the aza-Michael addition.

Protocol 1: Silica Gel-Catalyzed Aza-Michael Addition (Solvent-Free)

Silica gel can act as an efficient promoter for the aza-Michael addition, likely by activating the acrylate through hydrogen bonding and providing a solid support for the reaction. This method is particularly attractive due to its operational simplicity and environmentally friendly nature.

Experimental Protocol:

  • Activation of Silica Gel: In a round-bottom flask, heat silica gel (10 g, TLC grade) at 120-130 °C under vacuum (0.5 mm Hg) for 10 minutes. Allow to cool to room temperature under a nitrogen atmosphere.

  • Reaction Setup: To the activated silica gel (1 g), add the amine (2 mmol) and ethyl acrylate (5 mmol).

  • Reaction: Stir the mixture at the appropriate temperature (typically room temperature to 60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, add methanol to the reaction mixture and filter to remove the silica gel. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., various ratios of ethyl acetate to light petroleum).[2]

Amine SubstrateProductYield (%)
AnilineEthyl 3-(phenylamino)propanoate85
BenzylamineEthyl 3-(benzylamino)propanoate92
MorpholineEthyl 3-morpholinopropanoate95
PyrrolidineEthyl 3-(pyrrolidin-1-yl)propanoate90

Table 1: Representative Yields for Silica Gel-Catalyzed Aza-Michael Addition.

Protocol 2: Asymmetric Aza-Michael Addition using a Chiral Organocatalyst

The enantioselective synthesis of substituted ethyl 3-aminopropanoates can be achieved through the use of chiral organocatalysts. These catalysts, often derived from natural products like cinchona alkaloids, can create a chiral environment around the reactants, directing the nucleophilic attack to one face of the acrylate.

asymmetric_aza_michael cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Amine Amine (R₂NH) Activated_Complex {[Catalyst-Acrylate-Amine] Complex} Amine->Activated_Complex Acrylate Ethyl Acrylate Acrylate->Activated_Complex Catalyst Chiral Organocatalyst Catalyst->Activated_Complex Forms Chiral Environment Transition_State {Diastereomeric Transition State} Activated_Complex->Transition_State Stereocontrolled Attack Chiral_Product Chiral Ethyl 3-Aminopropanoate Transition_State->Chiral_Product Regen_Catalyst Regenerated Catalyst Transition_State->Regen_Catalyst Regen_Catalyst->Catalyst Re-enters Cycle

Caption: Workflow for asymmetric organocatalytic aza-Michael addition.

Experimental Protocol (General):

  • Reaction Setup: In a dry vial under an inert atmosphere, dissolve the chiral organocatalyst (e.g., a thiourea-based catalyst, 1-10 mol%) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • Addition of Reactants: Add the amine (1.0 mmol) to the catalyst solution and stir for a few minutes. Then, add ethyl acrylate (1.2 mmol) dropwise at the specified temperature (often sub-ambient, e.g., -20 °C to room temperature).

  • Reaction: Stir the reaction mixture at the specified temperature for the required time (typically 12-48 hours), monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the chiral product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).[4]

Catalyst TypeAmineYield (%)ee (%)
Chiral ThioureaAniline9592
Cinchona Alkaloid DerivativeBenzylamine8895
Chiral Phosphoric AcidDibenzylamine9189

Table 2: Representative Results for Asymmetric Aza-Michael Additions.

II. Reductive Pathways to Ethyl 3-Aminopropanoates

An alternative strategy for the synthesis of ethyl 3-aminopropanoates involves the reduction of a suitable precursor bearing a nitrogen-containing functional group at the β-position. This approach is particularly useful when the corresponding substituted nitroalkanes or nitriles are readily available.

Protocol 3: Reduction of a β-Nitro Ester using Stannous Chloride

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Stannous chloride (SnCl₂) is a classical and effective reagent for this purpose, especially for aromatic nitro compounds. A key advantage of this method is that under ethanolic conditions, the reduction of the nitro group and the esterification of a carboxylic acid can occur simultaneously.[5]

Experimental Protocol for the Synthesis of Ethyl 3-(3-aminophenyl)propanoate:

This protocol describes the final reduction step of a tandem reaction. The precursor, 3-(3-nitrophenyl)propanoic acid, can be synthesized from 3-nitrobenzaldehyde and Meldrum's acid.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(3-nitrophenyl)propanoic acid (1.0 mmol) in ethanol (10 mL).

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 3-(3-aminophenyl)propanoate.[6]

III. Synthesis from Nitrile Precursors

The hydrolysis of a nitrile to a carboxylic acid, followed by esterification, provides another route to the target molecules. This pathway is advantageous when the corresponding β-aminonitrile is a readily accessible starting material.

Protocol 4: Synthesis of Ethyl 3-Aminopropanoate from Acrylonitrile

This two-step protocol involves the initial formation of 3-aminopropionitrile from acrylonitrile and ammonia, followed by hydrolysis and esterification.

Step 1: Synthesis of 3-Aminopropionitrile

  • Caution: Acrylonitrile is a toxic and flammable liquid. This reaction should be performed in a well-ventilated fume hood.

  • Reaction Setup: In a heavy-walled, sealable bottle, place concentrated ammonium hydroxide (400 mL, 28-30% ammonia). Cool the bottle in an ice bath.

  • Addition of Acrylonitrile: Add cold acrylonitrile (100 mL, 1.5 mol) to the ammonium hydroxide.

  • Reaction: Securely stopper and wire the bottle. Shake the bottle intermittently until the mixture becomes homogeneous (approximately 5 minutes). Let the reaction stand at room temperature for 24-48 hours.[7]

  • Isolation: Carefully vent the bottle in a fume hood. The product can be isolated by distillation.

Step 2: Hydrolysis and Esterification

  • Acid Hydrolysis: Heat the 3-aminopropionitrile under reflux with dilute hydrochloric acid. This will hydrolyze the nitrile to the corresponding carboxylic acid, 3-aminopropanoic acid (β-alanine).

  • Fischer Esterification: After hydrolysis, the resulting solution containing β-alanine hydrochloride can be subjected to Fischer esterification. Add an excess of ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux. The water formed during the reaction should be removed to drive the equilibrium towards the ester product.

  • Work-up and Purification: After the reaction is complete, neutralize the excess acid and isolate the ethyl 3-aminopropanoate by extraction and subsequent distillation or chromatography.

IV. Rearrangement Reactions for the Synthesis of β-Amino Esters

Classical name reactions that involve the rearrangement of a nitrogen-containing intermediate, such as the Curtius, Hofmann, and Schmidt rearrangements, can also be employed for the synthesis of β-amino esters. These methods are often part of a multi-step sequence.

Conceptual Overview of Rearrangement Strategies
  • Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped with an alcohol to form a carbamate. Subsequent hydrolysis yields the amine. For the synthesis of a substituted ethyl 3-aminopropanoate, one could envision starting with a monosubstituted malonic acid half-ester. Conversion of the free carboxylic acid to an acyl azide, followed by Curtius rearrangement in the presence of an alcohol, would lead to a protected β-amino ester.[8][9]

  • Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (e.g., bromine) and a strong base to form an isocyanate, which is then hydrolyzed to the amine with the loss of one carbon atom.[10][11] To synthesize a β-amino ester via this route, one could start with a suitable β-dicarbonyl compound, convert it to a monoamide, and then subject this to the Hofmann rearrangement conditions.

  • Schmidt Rearrangement: The Schmidt reaction involves the reaction of a carbonyl compound (in this case, a β-keto ester) with hydrazoic acid (HN₃) in the presence of a strong acid. The reaction proceeds via rearrangement to give an amide, which can then be hydrolyzed to the corresponding β-amino acid and subsequently esterified.[12][13]

While these rearrangement reactions are powerful tools in organic synthesis, their application to the direct synthesis of substituted ethyl 3-aminopropanoates can be complex and may require careful optimization of reaction conditions to achieve good yields and selectivity.

Conclusion

The synthesis of substituted ethyl 3-aminopropanoates can be approached through a variety of reliable and well-established methods. The aza-Michael addition offers a direct and versatile route, with both catalyzed and asymmetric variants providing access to a wide range of products. Reductive methods provide an excellent alternative, particularly when the corresponding nitro or cyano precursors are readily available. Finally, classical rearrangement reactions, while potentially more synthetically demanding, offer additional strategic options for the construction of these important building blocks. The choice of the optimal synthetic route will depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired level of stereochemical control. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of these fundamentally important compounds.

References

  • Van Lommel, R., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(23), 11634–11644. [Link]

  • Das, B., et al. (2007). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Synthesis, 2007(10), 1547-1550.
  • Gomez-Gil, C., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(24), 8103. [Link]

  • Li, G., et al. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymer Chemistry, 13(1), 107-114.
  • Azizi, N., et al. (2006). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 11(11), 899-906. [Link]

  • De Figueiredo, R. M., et al. (2006).
  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-104.
  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]

  • Roamens, A., & Bélanger, G. (2015). A preparation of highly substituted β-amino acids involves a Vilsmeier-Haack reaction with nonaromatic carbon nucleophiles. Organic Letters, 17(2), 322-325.
  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26087-26122.
  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. [Link]

  • Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9575-9584. [Link]

  • Gokada, M. R., et al. (2017). Quaternized α,α′-Amino Acids via Curtius Rearrangement of Substituted Malonate–Imidazolidinones. The Journal of Organic Chemistry, 82(19), 10246-10258. [Link]

  • Tanaka, M., et al. (2000). Asymmetric synthesis of α-alkylated α-amino acids via Schmidt rearrangement of α, α-bisalkylated β-keto esters. Tetrahedron Letters, 41(3), 403-406.
  • Singh, G. S. (2014). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 10, 2585-2624. [Link]

  • U.S. Patent No. 5,268,499. (1993). Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin.
  • Thompson, A. S., et al. (1994). A Chemoselective Route to β-Enamino Esters and Thioesters. Organic Letters, -2(1), 11-13.
  • Satoh, T., et al. (1981). Selective reduction of aromatic nitro compounds with sodium borohydride-stannous chloride. Chemical and Pharmaceutical Bulletin, 29(5), 1443-1445.
  • Halder, R. (2009). Catalytic Asymmetric aza-Michael and aza-Henry Reactions. PhD Thesis, University of the Basque Country.
  • Ager, D. J., et al. (2001). Chemical process synthesis of beta-amino acids and esters. Current Opinion in Drug Discovery & Development, 4(6), 800-813.
  • Reddy, P. G., & Baskaran, S. (2004). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Tetrahedron Letters, 45(43), 8043-8045. [Link]

  • Al-Harrasi, A., & Hussain, J. (2010). Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry, 75(5), 1739-1742.
  • Blaser, H. U., et al. (2001). Highly diastereoselective heterogeneously catalyzed hydrogenation of enamines for the synthesis of chiral beta-amino acid derivatives.
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Chad's Prep. (2018). 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction [Video]. YouTube. [Link]

  • Organic Syntheses Procedure. [Link]

  • Tang, W., & Zhang, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13584-13641.
  • Chad's Prep. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement [Video]. YouTube. [Link]

  • What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. ResearchGate. [Link]

  • Extraction Issue with SnCl2/MeOH Reduction of Benzyl Azide. Reddit. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

  • Schmidt Reaction for Carboxylic Acids. BYJU'S. [Link]

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  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. [Link]

Sources

Method

Application Note: High-Purity Isolation of Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate

Abstract This guide details the purification protocol for Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate , a critical intermediate in the synthesis of peptidomimetics and integrin antagonists. While the free base of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocol for Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate , a critical intermediate in the synthesis of peptidomimetics and integrin antagonists. While the free base of this


-amino ester is often an unstable, prone-to-racemization oil, its oxalate salt offers superior crystallinity and long-term stability. This note focuses on the rejection of critical impurities—specifically des-bromo byproducts and unreacted cinnamate precursors—utilizing a thermodynamically controlled crystallization in an Ethanol/Ethyl Acetate system.

Introduction & Chemical Context

The


-amino acid scaffold is a cornerstone in modern drug design, providing increased metabolic stability compared to 

-amino acids.[1] The specific derivative Ethyl 3-amino-3-(3-bromophenyl)propanoate contains a strategic bromine handle on the phenyl ring, allowing for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig amination).
Why Oxalate?

While Hydrochloride (HCl) salts are common,


-amino ester hydrochlorides are frequently hygroscopic and prone to forming "oils" rather than defined crystals. The oxalate salt  is preferred for this intermediate because:
  • Crystallinity: The dicarboxylic nature of oxalic acid often bridges two amine cations, creating a robust lattice that excludes neutral organic impurities.

  • Handling: It is non-hygroscopic, facilitating accurate weighing for subsequent steps.

  • Selectivity: The crystallization process effectively rejects the 3-bromocinnamate elimination byproduct, a common impurity in the synthesis of

    
    -amino esters.
    

Chemical Properties & Safety Profile[2][3]

PropertyData
Compound Name Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
Molecular Formula

MW (Free Base) 272.14 g/mol
MW (Oxalate Salt) 362.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in hot Methanol/Ethanol; Insoluble in EtOAc, Hexanes, Ether.
Hazards Irritant (Skin/Eye). Oxalic acid is toxic and corrosive.

Critical Safety Note: The 3-bromo substituent is sensitive to hydrogenolysis. Do not use Palladium on Carbon (Pd/C) with Hydrogen gas for purification or reduction steps, as this will lead to debromination (formation of the des-bromo analog).

Process Logic: The Solubility Differential

The purification relies on a "Solubility Differential" mechanism. We utilize a binary solvent system where the salt is soluble in the polar component (Ethanol) but insoluble in the non-polar component (Ethyl Acetate).

  • Ethanol (Solvent): Dissolves the polar ammonium-oxalate ion pair at high temperatures.

  • Ethyl Acetate (Anti-Solvent): Reduces the solubility limit of the salt, forcing crystallization upon cooling, while keeping neutral lipophilic impurities (unreacted aldehyde, cinnamate esters) in solution.

Diagram 1: Impurity Rejection Mechanism

ImpurityRejection Mixture Crude Reaction Mixture (Free Base + Impurities) Solvent Solvent System (EtOH + Oxalic Acid) Mixture->Solvent Dissolution Complex Formation of Ionic Complex [R-NH3]+ [HOOC-COO]- Solvent->Complex Protonation AntiSolvent Addition of EtOAc (Anti-Solvent) Complex->AntiSolvent Solubility Reduction Precipitate Solid Phase (Crystals) Pure Oxalate Salt AntiSolvent->Precipitate Crystallization Supernatant Liquid Phase (Mother Liquor) Neutral Impurities (Aldehydes, Dimers) AntiSolvent->Supernatant Rejection

Caption: The ionic oxalate salt precipitates upon anti-solvent addition, while neutral lipophilic impurities remain dissolved in the mother liquor.

Experimental Protocols

Protocol A: Salt Formation (Crude Isolation)

Use this protocol to convert the crude free base oil (post-workup) into the solid oxalate salt.

Reagents:

  • Crude Ethyl 3-amino-3-(3-bromophenyl)propanoate (Free Base)

  • Oxalic Acid Dihydrate (Reagent Grade)

  • Absolute Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)[2]

Procedure:

  • Quantification: Determine the mass of the crude free base. Calculate the theoretical moles (MW: 272.14).

  • Dissolution (Free Base): Dissolve the crude oil in Ethyl Acetate (3 volumes relative to mass, e.g., 3 mL per 1 g). If particulates remain, filter through a celite pad.

  • Preparation of Acid Solution: In a separate flask, dissolve 1.05 equivalents of Oxalic Acid Dihydrate in warm Absolute Ethanol (approx. 50°C). Use the minimum amount of EtOH required to dissolve the solid (approx. 2-3 volumes).

  • Precipitation:

    • Place the Free Base/EtOAc solution in a round-bottom flask equipped with a magnetic stir bar.

    • Add the warm Oxalic Acid/EtOH solution dropwise over 10 minutes under vigorous stirring.

    • Observation: A white precipitate should form immediately. If "oiling out" occurs (formation of a sticky gum), heat the mixture to reflux until clear, then cool slowly.

  • Aging: Stir the slurry at room temperature for 2 hours, then cool to 0-5°C (ice bath) for 1 hour to maximize yield.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold EtOAc (2 x 2 volumes).

  • Drying: Dry under vacuum at 40°C for 12 hours.

Protocol B: Recrystallization (Polishing)

Use this protocol if the crude salt is colored or fails purity specifications (<98%).

Procedure:

  • Reflux: Suspend the crude oxalate salt in Absolute Ethanol (5 volumes). Heat to reflux (80°C).

  • Solubility Check:

    • If the solid does not dissolve completely, add more hot Ethanol in small portions (0.5 vol) until a clear solution is obtained.

    • Note: If insoluble particles persist, hot filter the solution.

  • Anti-Solvent Addition: Remove from heat. While still hot, slowly add Ethyl Acetate (approx. equal volume to the total Ethanol used) until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed (do not stir) over 2-3 hours. This promotes the growth of defined needles rather than amorphous powder.

  • Harvest: Cool to 4°C for 1 hour, filter, and wash with a 1:1 mixture of cold EtOH/EtOAc.

Analytical Validation

After drying, the material must be validated.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Characteristic shift of

-CH (approx 4.5 ppm) and aromatic protons (7.2-7.8 ppm).
Stoichiometry Elemental Analysis or NMR1:1 ratio of Amine to Oxalate.
Loss on Drying Gravimetric< 0.5%
Diagram 2: Workflow Overview

Workflow Synthesis Synthesis (Rodionov or Michael Addn) Workup Aq. Workup Isolate Free Base Oil Synthesis->Workup SaltForm Salt Formation (EtOH/EtOAc + Oxalic Acid) Workup->SaltForm Recryst Recrystallization (Polishing Step) SaltForm->Recryst If Purity < 98% Validation QC Validation (HPLC/NMR) SaltForm->Validation If Purity > 98% Recryst->Validation

Caption: Operational workflow from synthesis to validated intermediate.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: Cooling too rapidly or insufficient Ethanol content.

  • Solution: Re-heat the mixture to reflux. Add a small amount of Ethanol (5-10% volume). Allow to cool very slowly (wrap the flask in foil or a towel to insulate). Add a seed crystal at roughly 50°C.

Issue 2: Low Yield

  • Cause: Too much Ethanol (salt remains dissolved).

  • Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling/filtration cycle.

Issue 3: Des-bromo Impurity Detected

  • Cause: If catalytic hydrogenation was used in previous steps, the bromine may have been cleaved.

  • Remediation:[3][4][5] This cannot be fixed by crystallization. The synthesis must be repeated using a non-hydrogenolytic reduction method (e.g.,

    
     or 
    
    
    
    ).

References

  • Synthesis of

    
    -Amino Esters: 
    
    • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • General Purification of Amino Ester Salts

    • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization). Link

  • Solubility of Amino Acids in Alcohol Systems

    • Needham, T. E. (1970).[6] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. Link

  • Specific Synthesis of Ethyl 3-(3-aminophenyl)propanoate (Analogous Protocol)

    • Vertex AI Search Result 1.1: "Short synthesis of ethyl 3-(3-aminophenyl)propanoate." PubMed. Link (Note: Validates the reduction/esterification pathway).

Sources

Application

Recrystallization of Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate

Application Note: AN-CRYST-5028 High-Purity Isolation of -Amino Ester Intermediates for Pharmaceutical Scaffolds Executive Summary This application note details the thermodynamic rationale and operational protocol for th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CRYST-5028

High-Purity Isolation of


-Amino Ester Intermediates for Pharmaceutical Scaffolds 
Executive Summary

This application note details the thermodynamic rationale and operational protocol for the recrystallization of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate (CAS: 502841-91-0). As a functionalized


-amino acid derivative, this compound serves as a critical "linchpin" intermediate. The 3-bromo moiety enables downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 

-amino ester backbone is ubiquitous in peptidomimetics and CNS-active agents.

The oxalate salt form is specifically selected to:

  • Enhance Stability: Mitigate the risk of retro-Michael addition or hydrolysis common to free

    
    -amino esters.
    
  • Reject Impurities: Exclude des-bromo analogs or regioisomers via lattice selectivity.

  • Upgrade Purity: Transform an oil/amorphous solid into a handleable, stoichiometric crystalline solid.

Physicochemical Basis of the Protocol
2.1 The Solubility Differential

Amine oxalate salts typically exhibit a steep solubility curve in lower alcohols (Methanol, Ethanol) while remaining insoluble in esters (Ethyl Acetate) and ethers. This protocol leverages a binary solvent system (Solvent/Anti-solvent) to drive supersaturation in a controlled manner, preventing "oiling out" (Liquid-Liquid Phase Separation).

  • Primary Solvent (Good): Ethanol (EtOH). High dielectric constant dissolves the ionic salt lattice at elevated temperatures.

  • Anti-Solvent (Poor): Ethyl Acetate (EtOAc).[1] Low polarity reduces the solubility limit, forcing crystallization upon cooling.

2.2 Impurity Rejection Mechanism

The crystallization purifies the compound through Lattice Exclusion . Impurities (unreacted aldehydes from Knoevenagel steps, tin residues from reduction, or oligomers) lack the specific geometry and ionic bonding capability to fit into the [Amine-H


]...[Oxalate

] lattice, remaining in the mother liquor.

RecrystallizationLogic Crude Crude Mixture (Target + Impurities) Dissolution Hot Dissolution (Ethanol, 65°C) Crude->Dissolution Heat Nucleation Nucleation (Cloud Point) Dissolution->Nucleation Add EtOAc + Cool Growth Crystal Growth (Slow Cooling) Nucleation->Growth ΔT/dt < 10°C/hr Purity Pure Crystal Lattice (Target Only) Growth->Purity Filtration Liquor Mother Liquor (Impurities) Growth->Liquor Exclusion

Figure 1: Thermodynamic pathway for impurity rejection via binary solvent recrystallization.[2]

Materials & Safety
ComponentGradeRoleSafety Hazard
Crude Substrate >85% HPLCTargetIrritant, potential sensitizer.
Ethanol (Absolute) ACS ReagentSolventFlammable.
Ethyl Acetate ACS ReagentAnti-SolventFlammable, vapor causes drowsiness.
Oxalic Acid AnhydrousSalt FormerToxic (nephrotoxic), Corrosive.

Critical Safety Note: Oxalates can cause hypocalcemia if absorbed. Wear nitrile gloves and work in a fume hood. Ensure no transition metals are present if working with azides in adjacent steps to avoid explosive metal-azide formation, though not directly relevant here.

Detailed Protocol
Phase A: Salt Formation (If starting from Free Base)

If you already have the crude oxalate salt, skip to Phase B.

  • Dissolution: Dissolve 10.0 g of crude free amine (Ethyl 3-amino-3-(3-bromophenyl)propanoate) in 50 mL of Ethyl Acetate at room temperature.

  • Acid Addition: Prepare a solution of Oxalic Acid (1.05 equivalents) in warm Ethanol (minimized volume, approx. 10-15 mL).

  • Precipitation: Add the oxalic acid solution dropwise to the stirred amine solution. A thick white precipitate should form immediately.

  • Isolation: Filter the solid. This is the Crude Oxalate .

Phase B: Recrystallization (Purification) [2][3]

Objective: Transform the fine, potentially impure powder into defined prisms/needles.

  • Setup: Place 10.0 g of Crude Oxalate in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation (The "Minimum Solvent" Rule):

    • Add Ethanol (Absolute) in small portions (start with 30 mL) through the top of the condenser while heating the bath to 70°C .

    • Technique: Add solvent until the solid just dissolves. If a small amount of insoluble haze remains after 50 mL, it is likely inorganic salts (e.g., Sn salts from reduction). Perform a Hot Filtration through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Addition:

    • Maintain temperature at 65-70°C.

    • Slowly add Ethyl Acetate dropwise.

    • Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) is observed.

    • Re-solvation: Add 1-2 mL of Ethanol to clear the solution back to transparency. This establishes the system at the Metastable Limit .

  • Controlled Cooling (Critical Step):

    • Remove the heat source but leave the flask in the oil bath to allow slow cooling (insulation).

    • Agitation: Reduce stirring to a gentle rate (60 RPM) to prevent crystal breakage.

    • Target: Cool to Room Temperature (20-25°C) over 2-3 hours.

  • Final Crystallization:

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash: Wash the cake twice with a cold (0°C) mixture of Ethanol:Ethyl Acetate (1:3 ratio). Do not use pure Ethanol, it will redissolve the product.

    • Drying: Dry in a vacuum oven at 40°C for 12 hours. Oxalates can trap solvent in the lattice; ensure constant weight is achieved.

Characterization & Validation

To confirm the success of the recrystallization, compare the data against the following criteria:

MetricMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.5% Area
Identity 1H-NMR (DMSO-d6)Stoichiometric ratio of Ethyl/Aromatic protons to Oxalate peak (broad singlet ~10-12 ppm or absent due to exchange).
Melting Point DSC or CapillarySharp endotherm (Range typically 140-160°C for this class, dependent on polymorph).
Appearance Visual InspectionWhite to off-white crystalline solid (not amorphous powder).
NMR Diagnostic Check (DMSO-d6)
  • 
     1.10 (t, 3H):  Ethyl ester 
    
    
    
    .
  • 
     2.8-3.0 (m, 2H): 
    
    
    
    -methylene protons (
    
    
    -COOEt).
  • 
     3.9-4.1 (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     4.5-4.7 (t/m, 1H): 
    
    
    
    -methine proton (
    
    
    -NH
    
    
    ).
  • 
     7.2-7.6 (m, 4H):  Aromatic protons (3-bromo substitution pattern).
    
  • 
     8.5+ (br s):  Ammonium protons (
    
    
    
    ).
Troubleshooting Guide

Problem: The product "Oils Out" (forms a separate liquid layer) instead of crystallizing.

  • Cause: Cooling too fast or too much anti-solvent (EtOAc) added while hot. The system entered the "labile" zone of liquid-liquid separation before the "metastable" zone of crystallization.

  • Solution: Re-heat to dissolve the oil. Add more Ethanol (Good Solvent). Seed the solution with a tiny crystal of the crude material at 40°C. Cool very slowly.

Problem: Low Yield (<50%).

  • Cause: Too much Ethanol used.

  • Solution: Concentrate the mother liquor by 50% on a rotavap and repeat the cooling/filtration cycle (Second Crop). Note: Second crops are usually lower purity.

References
  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate Product Sheet. Retrieved from

  • Lazar, L., et al. (2004). "Synthesis of beta-amino esters via Knoevenagel condensation." Synthetic Communications. (General methodology for beta-amino ester synthesis).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • PubChem. (n.d.). Compound Summary for CID 16495256: Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate.[4] Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Method

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate as a pharmaceutical intermediate

Executive Summary Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a high-value bifunctional intermediate used in the synthesis of peptidomimetics, integrin antagonists, and CNS-active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a high-value bifunctional intermediate used in the synthesis of peptidomimetics, integrin antagonists, and CNS-active pharmaceutical ingredients (APIs).[1] As a


-amino acid derivative, it offers improved metabolic stability over naturally occurring 

-amino acids.[1]

This guide addresses the specific utility of the oxalate salt form , which provides superior crystallinity and shelf-stability compared to the hygroscopic hydrochloride or oily free base. We detail protocols for its liberation, chemoselective functionalization via Suzuki-Miyaura cross-coupling, and incorporation into peptide backbones.[1]

Chemical Profile & Strategic Value[1][2][3]

The "Dual-Handle" Advantage

This molecule is a "privileged scaffold" in medicinal chemistry due to two orthogonal reactive sites:

  • The

    
    -Amino Ester Core:  Serves as a backbone element for constructing protease-resistant peptides or cyclizing to form 
    
    
    
    -lactams.[1]
  • The 3-Bromophenyl Moiety: A pre-installed "handle" for Palladium-catalyzed cross-coupling, allowing late-stage diversification of the aromatic ring without rebuilding the chiral center.[1]

Why Oxalate?

While hydrochloride salts are common, the oxalate salt of ethyl 3-amino-3-(3-bromophenyl)propanoate is often preferred for two technical reasons:

  • Purification: The oxalate anion often induces crystallization in

    
    -amino esters that remain oils or amorphous solids as HCl salts, allowing for non-chromatographic purification (recrystallization).[1]
    
  • Hygroscopicity: The oxalate complex is generally less hygroscopic, ensuring more accurate weighing during library synthesis.

Handling & Preparation Protocols

Protocol A: Controlled Liberation of the Free Base

Context: Most transition-metal catalyzed reactions (e.g., Suzuki coupling) and nucleophilic substitutions require the free amine. The oxalate must be neutralized carefully to prevent premature cyclization to the


-lactam or hydrolysis of the ethyl ester.

Safety: Perform in a fume hood. The free base may be a skin irritant.[1]

Reagents:

  • Starting Material: Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate (1.0 eq)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Base: Saturated aqueous Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Methodology:

  • Suspension: Suspend the oxalate salt in DCM (10 mL per gram of salt) in a separatory funnel.

  • Neutralization: Slowly add saturated aqueous

    
     (volume equal to DCM). Note: Evolution of 
    
    
    
    will occur; vent frequently.
  • Extraction: Shake vigorously for 2-3 minutes until the solid dissolves and gas evolution ceases. Allow layers to separate.[1]

  • Wash: Drain the organic (bottom) layer.[1] Re-extract the aqueous layer once with fresh DCM.[1] Combine organic layers.

  • Drying: Dry the combined organics over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter and concentrate in vacuo at <30°C .

    • Critical Checkpoint: Do not heat above 40°C.

      
      -amino esters can undergo intramolecular cyclization to form the corresponding 
      
      
      
      -lactam (3-(3-bromophenyl)azetidin-2-one) upon heating.[1]
  • Usage: Use the resulting oil immediately in the next step.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Context: This protocol demonstrates how to functionalize the bromine "handle" while leaving the ester and amine intact.[1] This is critical for building library diversity.[1]

Mechanism: Palladium-catalyzed cross-coupling between the aryl bromide and an aryl boronic acid.[1]

Reagents:

  • Substrate: Free base of Ethyl 3-amino-3-(3-bromophenyl)propanoate (1.0 eq)[1]

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 eq)[1]
    
  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (for sterically hindered substrates)[1]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture and sparge with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of Pd catalysis.

  • Assembly: Add the substrate, boronic acid, and base. Add the Pd catalyst last.[1]

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Expert Insight: Monitor by LC-MS.[1] The amine group can coordinate to Pd, potentially slowing the reaction. If conversion is stalled, add more catalyst or increase temperature to 90°C.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[1]

  • Purification: The product is now a biaryl

    
    -amino ester.[1] Purify via flash chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).
    

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent utility of this intermediate, showing how the order of operations dictates the final pharmaceutical class.

G Start Ethyl 3-amino-3-(3-bromophenyl) propanoate Oxalate FreeBase Free Base (Labile Intermediate) Start->FreeBase Protocol A (NaHCO3/DCM) Suzuki Pathway A: Suzuki Coupling (Modify Aryl Ring) FreeBase->Suzuki Pd(0), Ar-B(OH)2 Coupling Pathway B: Peptide Coupling (Extend Backbone) FreeBase->Coupling R-COOH, EDC/HOBt Cyclization Pathway C: Cyclization (Form Beta-Lactam) FreeBase->Cyclization Heat or Grignard Biaryl Biaryl Beta-Amino Ester (Integrin Antagonists) Suzuki->Biaryl Peptide Beta-Peptide (Protease Resistant) Coupling->Peptide Lactam Azetidinone (Antibiotic Scaffold) Cyclization->Lactam

Figure 1: Divergent synthesis pathways starting from the oxalate salt.[1] The choice of the first step determines the scaffold class.

Quality Control & Analytical Standards

When sourcing or synthesizing this intermediate, the following specifications ensure suitability for pharmaceutical use.

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualYellowing indicates oxidation of the amine or phenol impurities.[1]
Purity > 98.0%HPLC (C18)Impurities compete in cross-coupling reactions.[1][2]
Enantiomeric Excess > 99% ee (if chiral)Chiral HPLCRacemization can occur during esterification; critical for bioactivity.[1]
Oxalate Content Stoichiometric (1:1 or 2:[1]1)Ion Chromatography / NMRExcess oxalic acid can alter pH in sensitive coupling reactions.[1]
Water Content < 1.0%Karl FischerMoisture degrades the ester over time.[1]

HPLC Method (Achiral Purity):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Ester).[1]

References

  • Rodionov Reaction & Beta-Amino Acids: Romanova, N. N., et al. (2009).[1] "Solvent-free stereoselective synthesis of

    
    -aryl-
    
    
    
    -amino acid esters by the Rodionov reaction using microwave irradiation." Mendeleev Communications.[1] Link
  • Pharmaceutical Utility: Chem-Impex International.[1] "Product Monograph: (R)-3-Amino-3-(3-bromophenyl)propionic acid." Accessed 2026.[1][3][4] Link

  • Cross-Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

  • Beta-Amino Acids in Drug Design: Steer, D. L., et al. (2002).[1] "Beta-Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry. Link

  • Safety Data: PubChem CID 603619.[1][5] "3-amino-3-(3-bromophenyl)propanoic acid - Safety and Hazards." National Library of Medicine.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-amino-3-(3-bromophenyl)propanoate

Welcome to the technical support center for the synthesis of ethyl 3-amino-3-(3-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-3-(3-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of β-amino esters, such as ethyl 3-amino-3-(3-bromophenyl)propanoate, is a cornerstone in the preparation of various pharmaceutical intermediates. A prevalent method for this transformation is the aza-Reformatsky reaction , which involves the reaction of an imine with a zinc enolate generated from an α-halo ester. While robust, this reaction is sensitive to several parameters that can lead to the formation of undesired side products, impacting yield and purity. This guide provides a structured, in-depth analysis of these potential pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for ethyl 3-amino-3-(3-bromophenyl)propanoate and what is the fundamental mechanism?

A1: The most common and direct route is the aza-Reformatsky reaction. This involves two key stages:

  • Imine Formation: 3-bromobenzaldehyde is condensed with a suitable amine (e.g., ammonia or a primary amine) to form the corresponding imine. This reaction is reversible and requires the removal of water to drive it to completion.[1][2][3][4]

  • Aza-Reformatsky Reaction: The formed imine is then reacted with a Reformatsky reagent. This reagent is a zinc enolate, generated in situ from ethyl bromoacetate and activated zinc metal.[5][6][7][8] The zinc enolate then acts as a nucleophile, attacking the electrophilic carbon of the imine C=N bond to form the desired β-amino ester after an acidic workup.[6]

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during the synthesis, providing insights into their causes and actionable solutions.

Issue 1: Low yield of the desired β-amino ester and presence of a significant amount of β-hydroxy ester.

Q2: My reaction is producing a substantial amount of ethyl 3-hydroxy-3-(3-bromophenyl)propanoate alongside my target compound. What is causing this and how can I prevent it?

A2: This is a classic sign of the Reformatsky reagent reacting with the starting aldehyde (3-bromobenzaldehyde) instead of the imine. The root cause is often the presence of residual aldehyde due to incomplete imine formation or hydrolysis of the imine back to the aldehyde during the reaction.

Causality:

  • Incomplete Imine Formation: The condensation of an aldehyde and an amine to form an imine is a reversible equilibrium reaction.[1][2][3][4] If water is not effectively removed, the equilibrium will not favor the imine, leaving unreacted 3-bromobenzaldehyde in your reaction mixture.

  • Imine Hydrolysis: Imines are susceptible to hydrolysis, especially in the presence of trace amounts of acid.[1][2] If your reaction conditions are not strictly anhydrous, the imine can revert to the aldehyde.

Troubleshooting and Mitigation:

Parameter Problem Solution
Imine Formation Incomplete conversion of aldehyde to imine.Ensure the complete removal of water during imine formation using a Dean-Stark apparatus or by adding a drying agent like anhydrous MgSO₄ or molecular sieves.[2][3][4] Confirm imine formation via spectroscopy (e.g., ¹H NMR) before proceeding.
Reaction Conditions Presence of water in solvents or on glassware.Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).
Work-up Premature acidic work-up.Perform the initial quench of the reaction with a non-acidic aqueous solution (e.g., saturated ammonium chloride) before proceeding to an acidic work-up for the isolation of the amine product.

Experimental Protocol: Anhydrous Imine Formation

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 3-bromobenzaldehyde (1 equivalent) and your chosen primary amine (1.1 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the toluene under reduced pressure. The crude imine should be used immediately in the subsequent Reformatsky reaction under an inert atmosphere.

Issue 2: Formation of high molecular weight byproducts and a complex mixture in the crude product.

Q3: My crude ¹H NMR spectrum shows a complex mixture of unidentified products, and I am struggling to purify my desired β-amino ester. What could be the source of these impurities?

A3: A complex crude mixture often points towards self-condensation of the Reformatsky reagent and/or polymerization of the starting materials.

Causality:

  • Self-Condensation of Ethyl Bromoacetate: The zinc enolate of ethyl bromoacetate can act as a nucleophile and react with another molecule of ethyl bromoacetate. This leads to the formation of ethyl 4-bromo-3-oxobutanoate, which can further react to form a complex mixture of products.

  • Low Reactivity of the Imine: If the imine is sterically hindered or electronically deactivated, the rate of the desired reaction will be slow, allowing more time for the self-condensation of the Reformatsky reagent to occur.

  • Inactive Zinc: If the zinc metal is not properly activated, the formation of the Reformatsky reagent will be slow and incomplete.[9] This can lead to localized high concentrations of ethyl bromoacetate and promote self-condensation.

Troubleshooting and Mitigation:

Parameter Problem Solution
Zinc Activation Inactive zinc surface due to oxide layer.Activate the zinc dust prior to use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum, or using a zinc-copper couple.[9]
Reagent Addition High local concentration of ethyl bromoacetate.Add the ethyl bromoacetate slowly to the suspension of activated zinc and the imine. This maintains a low concentration of the bromoester and favors the reaction with the imine.
Temperature Control Reaction temperature is too high.Maintain a gentle reflux. Excessively high temperatures can promote side reactions.

Experimental Protocol: Zinc Activation

  • Place zinc dust in a flask under an inert atmosphere.

  • Add a small amount of iodine or a few drops of 1,2-dibromoethane to initiate the activation. A gentle warming may be required.

  • The disappearance of the iodine color or the evolution of gas indicates that the zinc is activated and ready for use.

Issue 3: Presence of a β-keto ester in the final product.

Q4: I have identified ethyl 3-oxo-3-(3-bromophenyl)propanoate as an impurity in my product. How is this being formed?

A4: The presence of a β-keto ester suggests a Blaise reaction is occurring as a side reaction.[5]

Causality:

  • Nitrile Impurities: The Blaise reaction is the reaction of a Reformatsky reagent with a nitrile.[5][7] If your starting materials or solvent (e.g., acetonitrile) contain nitrile impurities, the zinc enolate can react with them to form a metalloimine intermediate, which upon acidic work-up, hydrolyzes to a β-keto ester.

Troubleshooting and Mitigation:

Parameter Problem Solution
Solvent Purity Contamination of reaction solvent with nitriles.Use high-purity, nitrile-free solvents. Avoid using acetonitrile as a solvent or in the purification process if this side reaction is observed.
Starting Material Purity Nitrile impurities in the 3-bromobenzaldehyde or amine.Purify the starting materials by distillation or recrystallization if nitrile contamination is suspected.

Visualizing the Reaction Pathways

To better understand the interplay between the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Aza-Reformatsky Reaction cluster_main Desired Reaction Pathway 3-Bromobenzaldehyde 3-Bromobenzaldehyde Imine Imine 3-Bromobenzaldehyde->Imine + Amine - H2O Amine Amine Product Ethyl 3-amino-3-(3-bromophenyl)propanoate Imine->Product + Reformatsky Reagent Ethyl Bromoacetate Ethyl Bromoacetate Reformatsky Reagent Reformatsky Reagent Ethyl Bromoacetate->Reformatsky Reagent + Zn Zinc Zinc Reformatsky Reagent->Product

Caption: Desired aza-Reformatsky reaction pathway.

Side_Reactions cluster_side Common Side Reaction Pathways Reformatsky Reagent Reformatsky Reagent Side_Product_1 Ethyl 3-hydroxy-3-(3-bromophenyl)propanoate Reformatsky Reagent->Side_Product_1 Reacts with aldehyde impurity Side_Product_2 Self-Condensation Products Reformatsky Reagent->Side_Product_2 Self-condensation Side_Product_3 β-Keto Ester (Blaise Product) Reformatsky Reagent->Side_Product_3 Blaise Reaction 3-Bromobenzaldehyde_Impurity 3-Bromobenzaldehyde (from hydrolysis/incomplete reaction) 3-Bromobenzaldehyde_Impurity->Side_Product_1 Ethyl_Bromoacetate_Excess Ethyl Bromoacetate (excess) Ethyl_Bromoacetate_Excess->Side_Product_2 Nitrile_Impurity Nitrile Impurity Nitrile_Impurity->Side_Product_3

Caption: Common side reaction pathways.

References

  • J&K Scientific LLC. (2021). Reformatsky Reaction. [Link]

  • O'Brien, J. M., & Gaunt, M. J. (2020). The Reformatsky Reaction in Organic Synthesis. Recent Advances. Angewandte Chemie International Edition, 59(36), 15386-15403. [Link]

  • LibreTexts. (2023). 18: Reactions of Enolate Ions and Enols. [Link]

  • RecNotes. Reformatsky Reaction. [Link]

  • Kaushik, N. K., Kaushik, N., & Verma, A. K. (2016). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 6(92), 89599-89633. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • LibreTexts. (2023). Reformatsky Reaction. [Link]

  • Gribkov, D. V., & Beletskaya, I. P. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 13, 1346–1363. [Link]

  • NROChemistry. Reformatsky Reaction. [Link]

  • El-Sayed, R., & Abdel-Ghani, N. T. (2018). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Journal of Sulfur Chemistry, 39(6), 633-644. [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. [Link]

  • PubChem. Ethyl 3-(3-bromophenyl)propanoate. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • ACS Publications. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. [Link]

  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • PubChem. Ethyl 3-(3-bromophenyl)propanoate. [Link]

  • Wikipedia. Imine. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)
  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)

Sources

Optimization

Technical Support Center: Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

Welcome to the Technical Support Center. Product: Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate Classification: Chiral -Amino Acid Derivative Support Tier: Senior Application Science Executive Summary: The Stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Product: Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate Classification: Chiral


-Amino Acid Derivative
Support Tier:  Senior Application Science
Executive Summary: The Stability Paradox

As researchers, we often treat amino acid salts as inert "shelf-stable" reagents. However, Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate presents a unique stability paradox. While the oxalate salt stabilizes the amine against oxidation and premature condensation, the


-amino ester backbone introduces a latent instability: Retro-Michael Addition .

Unlike


-amino acids, this 

-analog possesses a leaving group (amine) at the

-position relative to the ester carbonyl. Under improper storage or basic workup conditions, the molecule seeks thermodynamic stability by eliminating ammonia to form the conjugated cinnamate derivative.

This guide moves beyond standard SDS advice to address the specific chemical kinetics governing this molecule's integrity.

Module 1: Critical Storage & Physical Integrity

Q: My sample has clumped into a sticky solid. Is it still usable?

A: Likely compromised. Proceed with caution. This "clumping" is the hallmark of hygroscopic hydrolysis . Oxalate salts can be hygroscopic. When moisture enters the vial, two degradation pathways are triggered:

  • Crystal Lattice Disruption: Water solvates the oxalate, creating a localized acidic solution.

  • Acid-Catalyzed Hydrolysis: The ethyl ester hydrolyzes to the carboxylic acid (3-amino-3-(3-bromophenyl)propanoic acid), which is often an amorphous zwitterion, leading to the "sticky" texture.

Action Plan:

  • Immediate Verification: Run a proton NMR in DMSO-d6.

  • Marker: Check the integration of the ethyl group (quartet at ~4.0 ppm, triplet at ~1.1 ppm). If the integration is < 2.0/3.0 relative to the aromatic protons, hydrolysis has occurred.

  • Prevention: Store strictly at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Module 2: Solubilization & Solvent Compatibility

Q: I dissolved the compound in Methanol for an HPLC run, and a new peak appeared after 2 hours. What happened?

A: You triggered Transesterification. This is the most common user error with ethyl esters. In methanol, the ethyl group exchanges with the methyl solvent. While the oxalate salt suppresses the nucleophilicity of the amine, the equilibrium still favors exchange over time, especially if the solution is slightly warm or if trace base is present.

Solvent Compatibility Table

SolventSuitabilityRisk FactorTechnical Note
Methanol CRITICAL FAIL HighRapid transesterification to Methyl ester.
Ethanol ⚠️ CautionLowIdentity exchange (Ethyl

Ethyl) is invisible, but hydrolysis risk remains if wet.
Water ⛔ AvoidHighRapid hydrolysis of the ester; dissociation of salt alters pH.
DMSO/DMF Recommended NoneStable for stock solutions. Use dry (anhydrous) grades.
Acetonitrile Recommended LowIdeal for HPLC prep and reactions.
Module 3: Reaction Dynamics (The "Free-Basing" Risk)

Q: I need the free amine for a coupling reaction. Can I perform a standard biphase extraction with NaHCO₃?

A: Only if you use the "Just-in-Time" Protocol. This is where the


-amino architecture is dangerous. Once you neutralize the oxalate with base (NaHCO₃ or NaOH), the amine becomes a free nucleophile.
  • Risk 1: Cyclization: It can attack its own ester (slow, forms 4-membered

    
    -lactam).
    
  • Risk 2: Retro-Michael (Major): The free amine acts as a leaving group, driven by the formation of the stable, conjugated Ethyl 3-bromocinnamate.

The "Just-in-Time" Protocol (Self-Validating):

  • Do not store the free base.

  • Perform the salt break (neutralization) at 0°C .

  • Extract immediately into cold DCM or EtOAc.

  • Validation: Dry with MgSO₄ and add your electrophile (e.g., acid chloride, coupling partner) immediately to the organic phase. Do not concentrate to dryness if possible.

Visualizing the Degradation Pathways The diagram below illustrates why pH control is the single most critical factor in handling this compound.

StabilityPathways Compound Ethyl 3-amino-3- (3-bromophenyl)propanoate (Oxalate Salt) FreeBase Free Amine Species (Reactive Intermediate) Compound->FreeBase Base (pH > 7) Hydrolysis Hydrolysis Product (Carboxylic Acid) Compound->Hydrolysis Moisture / H+ RetroMichael Retro-Michael Product (Ethyl 3-bromocinnamate) FreeBase->RetroMichael Elimination (Fast) Lactam Beta-Lactam (Cyclization) FreeBase->Lactam Cyclization (Slow)

Figure 1: Degradation logic gate. Note that the Retro-Michael pathway (elimination) is the dominant risk once the amine is deprotonated.

Module 4: Analytical Troubleshooting

Q: My LC-MS shows a peak with Mass [M-17]. Is this an impurity?

A: This is likely the Retro-Michael byproduct (Cinnamate) or Ammonia loss. If you see a mass corresponding to the loss of


 (17 Da), you are observing the elimination product (Ethyl 3-(3-bromophenyl)acrylate).

Troubleshooting Flowchart:

  • Check Sample Diluent: Did you use Methanol?

    
     Switch to Acetonitrile.
    
  • Check Autosampler Temp: Is it at RT?

    
     Cool to 4°C. 
    
    
    
    -amino esters can degrade in solution over an overnight run.
  • Check Column pH: Are you using a high pH buffer (e.g., Ammonium Bicarbonate)?

    
     Switch to Formic Acid (pH 3.0). The salt is stable in acid; unstable in base.
    
References & Authoritative Grounding
  • Beta-Amino Acid Stability & Retro-Michael Addition

    • Context: Explains the thermodynamic drive for elimination in

      
      -amino carbonyls.
      
    • Source: Raco.cat. (2017).[1] The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Link

  • Ester Hydrolysis Mechanisms

    • Context: Fundamental mechanism of acid/base catalyzed ester cleavage.[2]

    • Source: LibreTexts. (2023).[2] 17.4: Hydrolysis of Esters and Amides. Link

  • Transesterification Risks

    • Context: The equilibrium kinetics of ethyl esters in methanol.

    • Source: Master Organic Chemistry. (2022).[3][4] Transesterification. Link

  • Oxalate Salt Handling

    • Context: General safety and hygroscopicity of amine oxalate salts.

    • Source: Cole-Parmer. Material Safety Data Sheet - Ammonium Oxalate. Link

Sources

Troubleshooting

Improving the diastereoselectivity of beta-amino ester synthesis

Topic: Diastereoselectivity Optimization & Troubleshooting Status: Operational | Tier: Level 3 (Advanced Methodology) Welcome to the Technical Hub This guide is designed for medicinal chemists and process engineers facin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diastereoselectivity Optimization & Troubleshooting

Status: Operational | Tier: Level 3 (Advanced Methodology)

Welcome to the Technical Hub

This guide is designed for medicinal chemists and process engineers facing roadblocks in the diastereoselective synthesis of


-amino esters. Unlike standard reviews, this hub functions as a troubleshooting engine. We address the "Why is my 

low?" and "How do I invert selectivity?" questions directly, focusing on the two most prevalent methodologies: the Mannich Reaction and Aza-Michael Addition .

Module 1: The Mannich Reaction (The Workhorse)

Primary Challenge: Controlling the Syn/Anti Ratio[1][2]

Q1: My Mannich reaction is yielding a 1:1 mixture of diastereomers. How do I force anti-selectivity?

Diagnosis: Poor diastereocontrol often stems from an undefined enolate geometry or a loose transition state. Solution: You must tighten the transition state into a rigid chair-like structure (Zimmerman-Traxler model).

  • Switch to a Lewis Acid Catalyst: Use mild Lewis acids like Cu(OTf)

    
     or Zn(OTf)
    
    
    
    with chiral bisoxazoline ligands. These metals coordinate both the imine nitrogen and the enolate oxygen, locking them into a closed transition state.
    • Mechanism:[1][3][4][5] The metal forces the reaction through a cyclic transition state where the bulky groups (

      
      ) on the imine and enolate minimize steric clash by adopting pseudo-equatorial positions, strongly favoring the anti product.
      
  • Solvent Selection (The "Tight Ion Pair" Rule):

    • Avoid: Highly polar solvents like DMSO or DMF (unless using specific organocatalysts). They solvate the metal/cation, breaking the tight coordination required for the cyclic transition state.

    • Use: Non-polar or weak-polar solvents like Toluene, CH

      
      Cl
      
      
      
      , or THF. These promote tight ion pairing.
  • Temperature Control: Lower the temperature to -30°C or -78°C. Selectivity is a difference in activation energy (

    
    ); lower temperatures magnify this difference.
    
Q2: I need the syn-diastereomer, but the reaction defaults to anti. How do I invert this?

Diagnosis: You are likely operating under thermodynamic control or using a catalyst that favors the (E)-enolate geometry in a closed transition state. Solution:

  • The "Boron Trick": Switch to a Mukaiyama-Mannich approach using pre-formed silyl enol ethers and a Lewis Acid (e.g., TiCl

    
     or BF
    
    
    
    OEt
    
    
    ).
    • Why? Open transition states (favored by BF

      
      ) often follow Felkin-Anh or anti-periplanar attack trajectories that can be tuned to favor syn depending on the Lewis acid bulk.
      
  • Organocatalytic Inversion: Use specific organocatalysts like certain Br-BINOL derivatives or thiourea catalysts that operate via hydrogen-bonding networks rather than metal chelation.

  • Kinetic Enolate Formation: If generating the enolate in situ, use a bulky base (LDA, LiHMDS) at -78°C to selectively form the (Z)-enolate (or (E)-enolate depending on ester structure), which dictates product stereochemistry in closed transition states.

Q3: My product yield is good, but the degrades over time. What is happening?

Diagnosis: Retro-Mannich Reaction (Reversibility). The product is reverting to starting materials and re-reacting to form the thermodynamic (often racemic or lower


) mixture.
Solution: 
  • Quench Immediately: Do not let the reaction stir overnight "just to be safe." Monitor via HPLC/UPLC and quench at peak conversion.

  • Lower Temperature: The retro-reaction has a higher activation energy. Keeping the reaction cold prevents the backward path.[6]

  • Precipitation (CIDT): In some systems, the desired diastereomer is less soluble. Stirring can induce Crystallization-Induced Diastereomer Transformation , where the solution equilibrium constantly replenishes the isomer that precipitates out, driving

    
     to >99:1 [1].
    

Module 2: Aza-Michael Addition

Primary Challenge: Kinetic vs. Thermodynamic Control

Q4: The addition of my chiral amine to the -unsaturated ester is non-selective ( ~ 50:50).

Diagnosis: Lack of facial discrimination on the Michael acceptor. Solution:

  • Steric Bulk on the Ester: If the ester group is small (Methyl/Ethyl), the incoming amine sees little difference between the Re and Si faces. Switch to a bulky ester (t-Butyl, Adamantyl) or a chiral auxiliary (e.g., Evans oxazolidinone attached to the carbonyl) to shield one face.

  • Solvent H-Bonding: Protic solvents (MeOH, EtOH) can activate the carbonyl via hydrogen bonding, but they often do so non-selectively. Switch to an aprotic solvent (DCM, Toluene) and add a specific H-bond donor catalyst (Thiourea/Squaramide) to direct the attack.

Q5: The reaction is stalling. Should I heat it?

Diagnosis: WARNING. Heating Aza-Michael reactions often triggers the Retro-Michael reaction, leading to thermodynamic equilibration (racemization). Solution:

  • Do NOT Heat: Keep T < 0°C.

  • Catalyst Upgrade: Instead of heat, use a stronger base catalyst or a Lewis Acid (Yb(OTf)

    
    ) to activate the electrophile. High pressure (10-15 kbar) is a non-thermal way to accelerate Michael additions while preserving kinetic selectivity, though operationally difficult.
    

Module 3: Visualization & Logic

Decision Tree: Troubleshooting Diastereoselectivity

Caption: Logical workflow for diagnosing and fixing low diastereomeric ratios (dr) in Mannich reactions.

G Start Problem: Low Diastereoselectivity (dr) CheckMethod Method Used? Start->CheckMethod Mannich Mannich Reaction CheckMethod->Mannich Michael Aza-Michael CheckMethod->Michael CheckSolvent Solvent Polar? (DMSO/DMF) Mannich->CheckSolvent CheckSterics Ester Group Small? Michael->CheckSterics SwitchSolvent Switch to Toluene/DCM (Tight Ion Pair) CheckSolvent->SwitchSolvent Yes CheckTemp Temp > 0°C? CheckSolvent->CheckTemp No LowerTemp Cool to -30°C or -78°C (Kinetic Control) CheckTemp->LowerTemp Yes CheckRev dr drops over time? CheckTemp->CheckRev No StopRetro Retro-Mannich Issue: Shorten Time / Quench Early CheckRev->StopRetro Yes AddBulk Use t-Butyl Ester or Chiral Auxiliary CheckSterics->AddBulk Yes

Comparative Data: Catalyst & Solvent Impact

Table 1: Impact of solvent and catalyst on Anti:Syn ratio in model Mannich reactions (derived from aggregated literature trends [2, 3]).

Catalyst SystemSolventTemperatureYieldAnti:Syn RatioMechanistic Driver
L-Proline (20 mol%) DMSO25°C85%1:1Loose transition state; high polarity disrupts H-bonds.
L-Proline (20 mol%) CHCl

4°C92%>10:1 Non-polar solvent supports rigid H-bond network.
Cu(OTf)

/ Box Ligand
THF-20°C88%15:1 Chelation control (Zimmerman-Traxler).
L-Tryptophan DMSO/Butanol (4:[7]1)25°C80%10:1 Specific solvent clustering effect stabilizing anti-TS [2].
BF

OEt

CH

Cl

-78°C75%1:8 (Syn) Open transition state (Mukaiyama); favors syn.

Module 4: Standard Operating Protocol (SOP)

Protocol: High-Selectivity Anti-Mannich Reaction

Target: Synthesis of


-substituted 

-amino esters with >95:5 dr.

1. Reagent Preparation:

  • Imine: Pre-form the

    
    -PMP (para-methoxyphenyl) imine of your aldehyde. Note: PMP is crucial for chelation.
    
  • Catalyst: Cu(OTf)

    
     (anhydrous) + (4S,4'S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [Box Ligand].
    

2. Reaction Setup (In Glovebox or Schlenk Line):

  • Complexation: In a flame-dried flask, mix Cu(OTf)

    
     (10 mol%) and Box Ligand (11 mol%) in anhydrous THF. Stir 1h at RT to form the active blue/green complex.
    
  • Substrate Addition: Add the

    
    -PMP imine (1.0 equiv). Cool the mixture to -20°C  (Cryocooler or Ice/Salt bath).
    
  • Nucleophile Addition: Add the silyl ketene acetal (derived from your ester) dropwise over 10 minutes.

  • Incubation: Stir at -20°C for 12–24 hours. Do not let it warm up.

3. Quench & Workup:

  • Quench: Add cold saturated NaHCO

    
     solution at -20°C.
    
  • Extraction: Extract with EtOAc (x3).

  • Purification: Flash chromatography. Note: The PMP group can be removed oxidatively (CAN) later to yield the free amine.

4. Validation:

  • Check

    
     via Crude 
    
    
    
    H NMR. Look for the coupling constant (
    
    
    ) of the
    
    
    and
    
    
    protons.
    • Anti: Typically

      
       Hz (or larger depending on ring constraints).
      
    • Syn: Typically

      
       Hz.
      

References

  • Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PubMed Central (NIH). Available at: [Link]

  • Solvent-controlled diastereoselectivity in tryptophan-catalyzed Mannich reactions. ResearchGate. Available at: [Link]

  • Enantioselective Conjugate Addition Nitro-Mannich Reactions: Solvent Controlled Synthesis. ACS Publications. Available at: [Link]

  • Catalytic Diastereoselective Petasis Reactions. PubMed Central (NIH). Available at: [Link]

  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions. White Rose Research Online. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-amino-3-(3-bromophenyl)propanoate Oxalate

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Scale-up Optimization & Troubleshooting for Beta-Amino Acid Derivative Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Scale-up Optimization & Troubleshooting for Beta-Amino Acid Derivative Assigned Scientist: Dr. A. Vance, Senior Application Scientist

System Overview & Synthesis Strategy

You are attempting to scale up the synthesis of a


-amino acid derivative. This is a non-trivial workflow involving a Rodionov condensation  followed by acid-catalyzed esterification  and salt formation .

The target molecule, Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate , serves as a critical chiral building block (often resolved later) for peptidomimetics. The presence of the 3-bromo substituent on the aromatic ring introduces lipophilicity changes that distinguish this from the standard phenyl analog, affecting crystallization kinetics.

The Validated Workflow

We utilize a three-stage "Engine-Linker-Purifier" protocol to ensure high purity at scale (>100g).

  • Stage 1 (The Engine): Rodionov Condensation of 3-bromobenzaldehyde.

  • Stage 2 (The Linker): Thionyl chloride-mediated esterification.

  • Stage 3 (The Purifier): Oxalate salt formation to isolate the product from the oily free base.

SynthesisWorkflow Start 3-Bromobenzaldehyde Intermed 3-Amino-3-(3-bromophenyl) propanoic acid (Zwitterion Solid) Start->Intermed Rodionov Rxn (-CO2) Reagents1 Malonic Acid NH4OAc / EtOH Reagents1->Intermed Ester Ethyl Ester (Free Base Oil) Intermed->Ester Esterification (-SO2, -HCl) Reagents2 SOCl2 / EtOH (0°C to Reflux) Reagents2->Ester Final Target Oxalate Salt (Crystalline Solid) Ester->Final Salt Formation Reagents3 Oxalic Acid Acetone/EtOAc Reagents3->Final

Figure 1: The "Engine-Linker-Purifier" workflow for converting 3-bromobenzaldehyde to the target oxalate salt.

Module 1: The Rodionov Condensation (Scale-Up)

The Challenge: The Rodionov reaction competes with the Knoevenagel condensation. If conditions are incorrect, you will produce 3-bromocinnamic acid (the elimination product) instead of the desired


-amino acid.

Protocol Parameters:

  • Stoichiometry: Aldehyde (1.0 eq) : Malonic Acid (1.1 eq) : Ammonium Acetate (2.0 - 2.5 eq).

  • Solvent: Ethanol (Absolute). Water tolerance is low (<1%).

Troubleshooting Guide: Rodionov Stage
SymptomProbable CauseCorrective Action
Low Yield / High Cinnamic Acid Low

concentration.
Critical: Ensure Ammonium Acetate is in

2.0 equivalents excess. The ammonia is the nucleophile; if it depletes, elimination dominates [1].
Violent Foaming Rapid decarboxylation.Scale-Up Rule: Do not ramp heat rapidly. Hold at 40°C for 1 hour, then ramp to reflux over 2 hours to manage

evolution.
Sticky/Gummy Precipitate Oligomerization or impure aldehyde.Use fresh 3-bromobenzaldehyde (wash with bicarbonate if aged). Recrystallize the crude amino acid from water/ethanol (1:1) before esterification.

Module 2: Esterification (The "Linker")

The Challenge:


-amino acids are zwitterionic and difficult to dissolve. We use in situ generation of HCl via Thionyl Chloride (

) to drive solubility and esterification.

Safety Critical (Scale-Up): This reaction generates massive volumes of


 and 

gas.
Operational Protocol
  • Suspend the dry amino acid in absolute Ethanol (10 vol).

  • Cool to 0°C.

  • Add

    
     (1.5 eq) dropwise. Do not allow temp > 10°C  during addition.
    
  • Reflux for 4–6 hours.

  • Workup: Evaporate solvent

    
     Partition between EtOAc and Sat. 
    
    
    
    
    
    Dry Organic Layer
    
    
    Evaporate to obtain Free Base Oil .
Troubleshooting Guide: Esterification
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Thermal degradation (

exotherm).
strictly control addition rate. Ensure cooling jacket is active. If color darkens early, slow down addition.
Incomplete Conversion Water ingress (hydrolysis).

reacts with water before the acid. Use anhydrous ethanol.[1][2] Use a drying tube or

blanket.
Product is an Oil (Normal) Free base nature.Do not panic. The free base ethyl ester is an oil. Do not attempt to crystallize this; proceed immediately to Module 3 (Oxalate formation).

Module 3: Oxalate Salt Crystallization (The "Purifier")

The Challenge: The "Oiling Out" Phenomenon. Amine salts often undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization if the supersaturation is too high or the solvent polarity is incorrect.

The "Dual-Solvent" Protocol

For 3-bromo derivatives, a single solvent (like Ethanol) often fails. We recommend an Acetone/Ethyl Acetate or Ethanol/Diethyl Ether system.

  • Dissolve Free Base Oil in Acetone (5 vol).

  • Dissolve Oxalic Acid (1.0 eq) in Acetone (warm).

  • Mix solutions at 40°C.

  • Add Ethyl Acetate (anti-solvent) dropwise until cloud point.

  • Cool slowly to 0°C.

Logic Diagram: Solving "Oiling Out"

CrystallizationLogic Start Add Oxalic Acid Solution to Free Base Check Observe Mixture Start->Check Crystals White Precipitate Check->Crystals Immediate Solid Oil Oily Droplets at Bottom (LLPS) Check->Oil Phase Separation Success Filter & Dry Crystals->Success Fix1 Re-heat to dissolve oil Oil->Fix1 Fix3 Add More Polar Solvent (e.g., Methanol drops) Oil->Fix3 If persistent Fix2 Add Seed Crystal Fix1->Fix2 Fix2->Check Cool Slowly Fix3->Check

Figure 2: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during salt formation.

Frequently Asked Questions (FAQs)

Q1: Why use the oxalate salt instead of the hydrochloride? A: The hydrochloride salt of ethyl


-amino esters is often hygroscopic and prone to hydrolysis upon storage. The oxalate salt forms a stable, non-hygroscopic lattice that is easier to handle and weigh for subsequent biological assays or reactions [2].

Q2: My Rodionov reaction solidified completely. Is this ruined? A: Likely not. The ammonium salt of the product can precipitate. Add warm ethanol to redissolve, filter hot to remove inorganic salts (if any), and then cool. If the solid is the product (zwitterion), this is good—filter it and proceed to esterification.

Q3: Can I use 3-bromobenzaldehyde from an old bottle? A: Aldehydes oxidize to benzoic acids (3-bromobenzoic acid) over time. This impurity consumes ammonia and malonic acid, lowering yield. Test: Run a TLC. If a baseline spot (acid) is prominent, wash the aldehyde with 10%


 prior to use.

Q4: Is the 3-bromo group stable to Thionyl Chloride? A: Yes. Aryl bromides are robust under these acidic conditions. They do not undergo nucleophilic aromatic substitution or reduction under the standard esterification protocol [3].

References

  • Rodionov Reaction Mechanism & Selectivity

    • Competitive Formation of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -Amino Acids... by the Rodionov Reaction. (2025).[3][4] ResearchGate. 
      
  • Crystallization of Amino Acid Salts

    • Effect of Amino Acids on the Crystallization Kinetics of Calcium Oxalate. (2014). Sibran.ru.

  • Esterification Protocols

    • Microwave-Assisted Facile and Rapid Esterification of Amino Acids. (2012).[3] SciRP.

Sources

Troubleshooting

Monitoring the progress of beta-amino ester reactions by TLC

Technical Support Center: -Amino Ester Reaction Monitoring Status: Online Agent: Senior Application Scientist Ticket Focus: TLC Method Development & Troubleshooting Reference ID: BAE-TLC-2024 Introduction: The Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:


-Amino Ester Reaction Monitoring 

Status: Online Agent: Senior Application Scientist Ticket Focus: TLC Method Development & Troubleshooting Reference ID: BAE-TLC-2024

Introduction: The Challenge of the "Invisible" Intermediate

Welcome to the Technical Support Center. You are likely here because monitoring the synthesis of


-amino esters (typically via Aza-Michael addition) is deceptive. The reaction seems simple, but the analytics are plagued by three common failures: poor visualization  (products often lack UV chromophores), peak tailing  (amine-silanol interactions), and on-plate decomposition  (retro-Michael instability).

This guide bypasses standard textbook advice to address the specific physicochemical behavior of


-amino esters on silica gel.

Module 1: Visualization Troubleshooting

User Issue: "I can see my starting material (amine) with Ninhydrin, but my product spot is invisible or very faint."

Diagnosis: You are likely synthesizing a tertiary amine .

  • The Trap: Ninhydrin reacts specifically with primary and secondary amines to form Ruhemann’s purple. In many Aza-Michael additions, a secondary amine reacts with an acrylate to form a tertiary

    
    -amino ester. Tertiary amines do not  react with Ninhydrin.[1]
    
  • The Fix: You must switch to a stain that targets the specific functionality of your product (alkaloid-like nature or the ester group).

Recommended Staining Protocol:

StainTarget FunctionalityAppearancePreparation/Notes
Dragendorff’s Reagent Tertiary Amines (The Product)Orange/Red spots on Yellow backgroundBest for Aza-Michael products. Specific to alkaloids/tertiary amines. No heat required.
KMnO

(Basic)
Alkenes, Oxidizable groupsYellow spots on Purple backgroundGood for monitoring consumption of the acrylate starting material.
Iodine Chamber General Organic MassBrown/Yellow spotsReversible. Good for a quick "is anything there?" check.
Ninhydrin

&

Amines (Start Material)
Pink/PurpleUse only to monitor the disappearance of the starting amine.

Module 2: Separation & Peak Shape

User Issue: "My product appears as a long streak rather than a distinct spot, making


 calculation impossible."

Diagnosis: This is classic Amine-Silanol Interaction .

  • The Mechanism: Silica gel is slightly acidic (pH ~5-6). The basic nitrogen in your

    
    -amino ester protonates on the silica surface, forming an ammonium salt that "drags" along the stationary phase rather than partitioning cleanly.
    

The Solution: The "TEA Block" Method You must neutralize the silica surface before or during the run.

  • Mobile Phase Modifier: Add 1.0% - 2.0% Triethylamine (TEA) to your eluent system (e.g., 2% TEA / 30% EtOAc / 68% Hexanes).

    • Why: TEA is a sacrificial base. It binds to the acidic silanol sites, creating a "neutralized" highway for your product to travel.

  • Plate Pre-treatment (Advanced): If streaking persists, dip the empty TLC plate in a solution of 5% TEA in acetone and let it dry before spotting your compounds.

Module 3: Stability & Data Integrity

User Issue: "I see a spot for my product, but also a faint spot for my starting material that never goes away, even after 24 hours."

Diagnosis: You may be observing On-Plate Retro-Michael Decomposition .

  • The Physics: The Aza-Michael reaction is an equilibrium. The acidic surface of silica gel can catalyze the reverse reaction (Retro-Michael), breaking your

    
    -amino ester back into the amine and acrylate during the TLC run.
    
  • The Consequence: You think the reaction is incomplete, but it is actually finished. The "starting material" you see is being generated on the plate.

The Validation Test: 2D-TLC Perform this test to confirm stability.

  • Spot your reaction mixture in the bottom-left corner of a square TLC plate.

  • Run the plate in your solvent system (Direction 1).

  • Dry the plate, rotate it 90° counter-clockwise.

  • Run the plate again in the same solvent system (Direction 2).

Interpretation:

  • Stable: All spots lie on a perfect diagonal line (

    
    ).
    
  • Unstable: You see off-diagonal spots. If the product spot "tails" or shows a new spot underneath the diagonal, it decomposed during the second run.

    • Action: Switch to Neutral Alumina TLC plates or minimize silica contact time.

Visual Workflow: The Troubleshooting Logic

The following diagram illustrates the decision-making process for monitoring these reactions.

BetaAminoEsterTLC Start Start: Monitoring Beta-Amino Ester Reaction CheckUV Step 1: Check UV (254 nm) Start->CheckUV IsVisible Is Product Visible? CheckUV->IsVisible NoVis Issue: Poor Visualization IsVisible->NoVis No StreakCheck Step 2: Check Spot Shape IsVisible->StreakCheck Yes CheckStructure Product is Tertiary Amine? NoVis->CheckStructure UseDragendorff Use Dragendorff's Stain (Orange Spots) CheckStructure->UseDragendorff Yes UseKMnO4 Use KMnO4 or Iodine (General Stain) CheckStructure->UseKMnO4 No UseDragendorff->StreakCheck UseKMnO4->StreakCheck IsStreaking Is Spot Streaking? StreakCheck->IsStreaking AddTEA Add 1-2% Triethylamine to Eluent IsStreaking->AddTEA Yes StabilityCheck Step 3: Check Conversion IsStreaking->StabilityCheck No AddTEA->StabilityCheck GhostSpots Persistent SM Spot? StabilityCheck->GhostSpots Run2D Run 2D TLC Stability Test GhostSpots->Run2D Yes RetroMichael Diagnosis: Retro-Michael Decomposition Run2D->RetroMichael Off-Diagonal Spots SwitchAlumina Switch to Neutral Alumina Plates RetroMichael->SwitchAlumina

Caption: Decision matrix for troubleshooting visualization, separation, and stability issues in


-amino ester TLC analysis.

Standard Operating Procedure (SOP)

Protocol: Optimized TLC for Aza-Michael Reactions

  • Preparation of Mobile Phase:

    • Standard System: Hexanes / Ethyl Acetate (start 3:1).

    • Mandatory Additive: Add 1% v/v Triethylamine (TEA).

    • Tip: Shake the solvent mixture well to ensure the TEA is distributed.

  • Sample Preparation:

    • Take 10

      
      L of reaction mixture.
      
    • Dilute into 500

      
      L of EtOAc or DCM.
      
    • Neutralization: If the reaction is acidic, add 1 drop of saturated NaHCO

      
       to the vial before spotting.
      
  • Spotting Strategy (The "Co-Spot"):

    • Lane 1: Starting Amine (Reference).

    • Lane 2: Co-spot (Starting Amine + Reaction Mix).

    • Lane 3: Reaction Mix.[2]

    • Reasoning: The co-spot proves if the new spot is actually different from the starting material, which is critical when

      
       differences are small.
      
  • Development:

    • Elute until solvent front is 1 cm from top.

    • Dry Completely: Blow air over the plate for 30-60 seconds to remove the TEA. Residual TEA will turn the entire plate pink if you use Ninhydrin or dark brown if you use Iodine.

  • Visualization Sequence:

    • Step A: UV Lamp (254 nm) – Circle visible spots.

    • Step B: Iodine Chamber – Place for 1 min to locate all organics. Mark spots lightly with pencil.[2][3] Let Iodine evaporate.

    • Step C: Stain (Dragendorff or KMnO

      
      ) – Dip and observe.
      

References

  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison Chemistry. (Detailed guide on stain preparation and specificity for amines vs. esters). Link

  • Not Voodoo. "TLC Troubleshooting: Streaking." Department of Chemistry, University of Rochester. (Authoritative source on amine-silanol interactions and TEA usage). Link

  • Chemistry LibreTexts. "Thin Layer Chromatography (TLC) - Visualization." (General overview of visualization mechanisms including UV and chemical staining). Link

  • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. (Discusses the reversibility and stability of Michael adducts). Link

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of Ethyl Aminopropanoates

Topic: Degradation Pathways & Troubleshooting for Ethyl Aminopropanoates (e.g., -Alanine Ethyl Ester) Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Formulation Scientists Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Troubleshooting for Ethyl Aminopropanoates (e.g.,


-Alanine Ethyl Ester)
Role:  Senior Application Scientist
Audience:  Researchers, Process Chemists, and Formulation Scientists

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are observing unexpected loss of potency, precipitation, or pH drifts in your ethyl aminopropanoate samples.

The Core Issue: Ethyl aminopropanoates (commonly


-alanine ethyl esters) exist in a dichotomy of stability. As hydrochloride salts , they are robust solids stable for years. As free bases  (oils) or in aqueous solution , they are kinetically fragile species prone to two distinct degradation vectors: hydrolysis  and polymerization .

This guide breaks down these pathways, provides diagnostic protocols, and offers remediation strategies.

Module 1: Hydrolytic Instability (Aqueous Solutions)

User Question:

"My LC-MS shows a decreasing peak for the ester and a rising peak for the free acid. The pH of my buffer is 7.4. Why is this happening so fast?"

Technical Diagnosis:

You are observing base-catalyzed ester hydrolysis , even at physiological pH. Unlike simple aliphatic esters, amino esters possess an internal amine group that can act as an intramolecular general base (if unprotonated) or simply facilitate nucleophilic attack. While


-amino esters are generally more stable than 

-amino esters due to the increased distance between the ammonium and carbonyl groups, they remain susceptible to hydrolysis in neutral-to-basic media.

Key Insight: The rate of hydrolysis is directly proportional to pH. At pH > 8.0, the half-life of ethyl aminopropanoate drops significantly as hydroxide ions attack the carbonyl carbon.

Mechanism & Pathway

The ester linkage cleaves to release ethanol and


-alanine (3-aminopropanoic acid).

HydrolysisPathway cluster_conditions Catalytic Factors Ester Ethyl 3-aminopropanoate (Active Ester) TS Tetrahedral Intermediate Ester->TS + H2O / OH- (Rate Limiting) Products 3-Aminopropanoic Acid + Ethanol TS->Products Collapse pH High pH (>8.0) Temp Temp > 25°C

Figure 1: Hydrolytic degradation pathway. Note that high pH acts as a potent catalyst.

Troubleshooting Protocol: pH Stability Profiling

Objective: Determine the "Safe Window" for your specific experimental duration.

  • Preparation: Prepare 10 mM solutions of Ethyl 3-aminopropanoate HCl in three buffers:

    • Acetate Buffer (pH 4.0)

    • Phosphate Buffer (pH 7.0)

    • Borate Buffer (pH 9.0)

  • Incubation: Hold at 25°C.

  • Sampling: Aliquot at T=0, 1h, 4h, and 24h. Quench immediately with 0.1% TFA (acidifying stops base hydrolysis).

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

  • Interpretation:

    • Stable: < 1% loss at 24h (Expected at pH 4.0).

    • Labile: > 5% loss at 24h (Expected at pH 7.0+).

Recommendation: If working at neutral pH, prepare solutions fresh and keep on ice. For storage, acidify to pH < 4.0.

Module 2: The Free Base Trap (Polymerization)

User Question:

"I neutralized the HCl salt to extract the free amine for a reaction. After rotary evaporation, the oil turned into a white, insoluble solid overnight. Is this the salt crashing out?"

Technical Diagnosis:

No, this is likely Nylon-3 (Poly-


-alanine) .
When you generate the free base (neutral amine), the intermolecular nucleophilicity of the primary amine is unleashed. Unlike 

-amino esters which form cyclic dimers (diketopiperazines),

-amino esters tend to undergo linear polycondensation because the formation of an 8-membered cyclic dimer is entropically disfavored compared to linear polymerization.

The Causality:

  • Deprotonation: Removing HCl exposes the nucleophilic

    
    .
    
  • Concentration: Rotary evaporation brings molecules into close proximity.

  • Reaction: The amine of Molecule A attacks the ester of Molecule B. This repeats, forming a polyamide.

Polymerization Workflow

Polymerization cluster_prevention Prevention Strategy Salt HCl Salt (Stable Powder) FreeBase Free Base (Reactive Oil) Salt->FreeBase Neutralization (NaOH/NaHCO3) Dimer Linear Dimer FreeBase->Dimer Intermolecular Condensation (- EtOH) Polymer Insoluble Polymer (Nylon-3) Dimer->Polymer Chain Propagation Tip Use immediately in solution. Do not store neat.

Figure 2: The polymerization cascade of the free base. Once formed, the polymer is often insoluble in organic solvents.

Prevention Protocol: Handling the Free Base

Rule of Thumb: Never store ethyl aminopropanoate as a neat free base.

  • Generation: Neutralize the salt in a biphasic system (e.g.,

    
     / saturated 
    
    
    
    ).
  • Extraction: Separate the organic layer containing the free base.

  • Utilization:

    • Immediate Use: Add your electrophile (e.g., acid chloride, aldehyde) directly to the organic layer.

    • Telescoping: Do not concentrate to dryness. Solvent molecules act as spacers, reducing the collision frequency required for polymerization.

  • Storage (If unavoidable): Store as a dilute solution in a non-nucleophilic solvent (e.g., DCM) at -20°C.

Module 3: Analytical Troubleshooting

User Question:

"How do I distinguish between hydrolysis products and polymerization products in my NMR?"

Diagnostic Table: NMR Signatures (in or )
SpeciesKey FeatureChemical Shift (

ppm)
Solubility
Intact Ester Ethyl Quartet~4.15 ppm (q,

Hz)
Soluble
Hydrolysis Product (

-Alanine)
Loss of EthylAbsent quartet & tripletSoluble (Water)
Polymer (Nylon-3)BroadeningBroad peaks, loss of fine couplingInsoluble (Precipitate)
Ethanol (Byproduct)Triplet~1.17 ppm (t)Soluble

Expert Tip: If you see a white precipitate that is insoluble in water and organic solvents (DCM, MeOH), but dissolves in concentrated acid (hydrolysis of the amide backbone), it is the polymer.

FAQ: Rapid Fire Support

Q: Can I autoclave the solution? A: No. High temperature (121°C) will cause rapid hydrolysis and potential degradation of the amine. Sterilize via filtration (0.22


m).

Q: Why is the HCl salt hygroscopic? A: The ionic lattice energy is high, but the capability to hydrogen bond with water is significant. If the salt becomes wet, localized regions of saturated solution form, facilitating slow hydrolysis even in the solid state over months. Store in a desiccator.

Q: Is the degradation reversible? A: Hydrolysis is reversible only if you actively perform an esterification (reflux with EtOH/acid). Polymerization is effectively irreversible under mild conditions; depolymerization requires harsh hydrolysis which destroys the ester anyway.

References

  • Hydrolysis Kinetics of Amino Acid Esters

    • Title: Kinetics and mechanism of the hydrolysis of

      
      -amino-acid esters in mixed-ligand complexes.[1]
      
    • Source: Journal of the Chemical Society, Dalton Transactions.
    • Link:[Link] (Contextual grounding on amino ester hydrolysis rates).

  • Polymeriz

    • Title: Nylon-3 (Poly- -alanine) Synthesis and Properties.
    • Source: Polymer Science References / Wikipedia Overview.
    • Link:[Link]

  • Stability of Beta-Alanine Ethyl Ester Title: -Alanine ethyl ester hydrochloride Product Information. Source: ChemicalBook / Sigma-Aldrich.
  • General Ester Hydrolysis Mechanisms

    • Title: Arrhenius parameters for the acid hydrolysis of esters in aqueous solution.[2]

    • Source: Journal of the Chemical Society B.[2]

    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-Aminopropanoates

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-aminopropanoates and related β-amino esters. The conjugate addition of amines to ethyl acrylate,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-aminopropanoates and related β-amino esters. The conjugate addition of amines to ethyl acrylate, a classic aza-Michael reaction, is a cornerstone for creating these valuable intermediates.[1] However, the choice of solvent is a critical parameter that can dramatically influence reaction efficiency, yield, and purity. This document provides in-depth, field-proven insights into the role of the solvent, offering troubleshooting advice and detailed protocols to help you navigate the complexities of your synthesis.

Frequently Asked Questions (FAQs): Solvent Effects

This section addresses common questions and challenges encountered during the synthesis of ethyl 3-aminopropanoates, with a focus on how the solvent choice is pivotal to overcoming them.

Q1: My aza-Michael addition is sluggish or failing to reach completion. How does solvent choice impact the reaction rate?

A1: The reaction rate is profoundly influenced by the solvent's ability to stabilize reactants and intermediates. Solvents can be broadly categorized into protic and aprotic, each offering distinct advantages.

  • Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can engage in hydrogen bonding.[2][3] They often accelerate the aza-Michael reaction by simultaneously activating both the amine (nucleophile) and the ethyl acrylate (Michael acceptor).[4] The solvent's hydrogen bond donor ability can stabilize the developing negative charge on the enolate intermediate, thereby lowering the activation energy of the rate-determining step.[5] Water, in particular, has been shown to be an efficient medium for these reactions.[6] For weakly nucleophilic amines, highly polar protic solvents like hexafluoroisopropanol can be particularly effective.[5]

  • Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[2][7] In an aprotic environment, the nucleophilicity of the amine is often enhanced because the solvent does not form a "cage" around it through hydrogen bonding.[8] Polar aprotic solvents are generally preferred over nonpolar ones as they can better solvate the charged intermediates involved in the reaction.

  • Solvent-Free (Neat) Conditions: For many aza-Michael additions, running the reaction neat (without any solvent) is a highly efficient and environmentally friendly option.[9][10] This approach maximizes reactant concentration, often leading to significantly faster reaction times and simplified product isolation.[9]

Recommendation: If your reaction is slow in a nonpolar or aprotic solvent, consider switching to a protic solvent like ethanol or even water. Alternatively, a solvent-free approach could offer a significant rate enhancement.

Q2: I'm observing the formation of side products, such as bis-adducts. Can the solvent help improve selectivity?

A2: Yes, solvent choice can influence the selectivity of the reaction. The formation of bis-adducts (the addition of a second molecule of ethyl acrylate to the product) is a common issue, especially with primary amines.

The polarity and viscosity of the solvent can play a role. In some cases, a less polar solvent may decrease the rate of the second addition relative to the first. Furthermore, running the reaction under more dilute conditions can disfavor the bimolecular reaction that leads to the bis-adduct. While solvent-free conditions are often faster, they may increase the likelihood of bis-adduct formation due to the high concentration of reactants.

Recommendation: If bis-adduct formation is a problem, try running the reaction in a solvent (e.g., ethanol or THF) at a lower concentration. Carefully controlling the stoichiometry (using a slight excess of the amine) is also crucial.

Q3: How do I choose between a protic and an aprotic solvent for my specific amine?

A3: The choice depends on the properties of your amine nucleophile.

  • For highly reactive amines (e.g., secondary aliphatic amines): These nucleophiles are often potent enough to react under a variety of conditions. An aprotic solvent like THF or even a solvent-free reaction may be ideal to achieve a fast conversion.

  • For less reactive amines (e.g., aromatic amines, hindered amines): These weaker nucleophiles benefit significantly from the activation provided by protic solvents.[5] The hydrogen bonding from solvents like ethanol or fluorinated alcohols can enhance the electrophilicity of the acrylate's β-carbon and stabilize the transition state, facilitating the addition.[5]

The workflow below illustrates the decision-making process for solvent selection.

Solvent_Selection_Workflow Start Start: Select Amine for Synthesis Amine_Type Evaluate Amine Reactivity Start->Amine_Type Protic_Path Consider Protic Solvents (Ethanol, Water) Amine_Type->Protic_Path Weakly Nucleophilic (e.g., Aromatic) Aprotic_Path Consider Aprotic Solvents (THF) or Solvent-Free Amine_Type->Aprotic_Path Strongly Nucleophilic (e.g., Aliphatic) Analysis Analyze Reaction Outcome (Yield, Purity, Time) Protic_Path->Analysis Aprotic_Path->Analysis Optimize Optimize Conditions (Concentration, Temp.) Analysis->Optimize Suboptimal End Final Protocol Analysis->End Optimal Optimize->Start Re-evaluate

Caption: Solvent selection workflow based on amine reactivity.

Troubleshooting Guide

This table provides a quick reference for common issues, their potential solvent-related causes, and actionable solutions.

Problem Observed Potential Solvent-Related Cause Recommended Solution(s)
Low or No Conversion 1. Insufficient activation of a weak nucleophile. 2. Poor solvation of reactants or intermediates.1. Switch from an aprotic to a protic solvent (e.g., THF to Ethanol). 2. Consider using water as a co-solvent or the primary solvent.[4] 3. Attempt a solvent-free (neat) reaction to maximize reactant concentration.[9][10]
Slow Reaction Rate 1. Solvent is "caging" the nucleophile (common with strong nucleophiles in protic solvents).[8] 2. Reaction is diffusion-limited in a viscous solvent.1. Switch from a protic to a polar aprotic solvent (e.g., Ethanol to THF or Acetonitrile). 2. Increase the reaction temperature (ensure stability of reactants and products).
Formation of Bis-Adduct 1. High reactant concentration favors the second addition.1. Perform the reaction in a solvent to run at lower concentrations. 2. Slowly add the ethyl acrylate to the amine solution to maintain a low concentration of the Michael acceptor.
Catalyst Inactivity 1. Solvent is coordinating with and deactivating the catalyst (e.g., a Lewis acid). 2. Solvent is not promoting the required catalytic cycle.1. Change the solvent to one that is less coordinating (e.g., from DMF to Dichloromethane or Toluene). 2. Review literature for catalyst/solvent compatibility for your specific system. The mechanism can be solvent-dependent.[11]
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Solvent has a high boiling point (e.g., DMSO, DMF).1. Choose a more volatile solvent (e.g., Ethanol, Ethyl Acetate, THF) that is easily removed under vacuum. 2. If a high-boiling solvent is necessary, plan for purification via chromatography or extraction.
Experimental Protocols

The following are representative protocols for the synthesis of ethyl 3-(benzylamino)propanoate. Safety Note: Always conduct a thorough risk assessment before starting any chemical reaction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Reaction in a Protic Solvent (Ethanol)

This protocol is well-suited for a range of amines and offers a good balance of reaction rate and ease of handling.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (5.36 g, 50 mmol).

  • Solvent Addition: Add 20 mL of anhydrous ethanol.[12] Stir the mixture until the amine is fully dissolved.

  • Reagent Addition: Slowly add ethyl acrylate (5.51 g, 55 mmol, 1.1 eq) to the solution at room temperature over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Protocol 2: Reaction under Solvent-Free Conditions

This "green" protocol is highly efficient, especially for more reactive amines.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (5.36 g, 50 mmol).

  • Reagent Addition: Place the flask in an ice-water bath to control the initial exotherm. Slowly add ethyl acrylate (5.26 g, 52.5 mmol, 1.05 eq) directly to the neat amine with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is often highly exothermic and may be complete in as little as 1-4 hours.[9] Monitor the reaction progress carefully.

  • Purification: Once the starting materials are consumed (as determined by TLC or GC-MS), the resulting product is often of high purity. For exacting applications, purify by vacuum distillation.

Visualizing the General Aza-Michael Reaction Mechanism

The following diagram illustrates the key steps in the aza-Michael addition and highlights where protic solvents can play an activating role.

Aza_Michael_Mechanism cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_product Product Amine R₂NH (Amine) TS Zwitterionic/Enolate Intermediate Amine->TS Nucleophilic Attack Acrylate H₂C=CH-COOEt (Ethyl Acrylate) Acrylate->TS Product R₂N-CH₂-CH₂-COOEt (Ethyl 3-aminopropanoate) TS->Product Proton Transfer Protic_Solvent Protic Solvent (e.g., EtOH) Protic_Solvent->TS H-Bond Stabilization

Caption: Generalized mechanism of the aza-Michael addition.

References
  • Comptes Rendus de l'Académie des Sciences. Solvent effects in the aza-Michael addition of anilines.
  • Royal Society of Chemistry. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach.
  • ResearchGate. (n.d.). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • Taylor & Francis Online. (2023). Synthesis of α,β-diamino acid derivatives by acid-catalyzed Aza-Michael addition of N-phthalyldehydroalanine with different amine.
  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • Georgia Southern University. Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.
  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (2012). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Available from: [Link]

  • Royal Society of Chemistry. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Available from: [Link]

  • PubMed. (2012). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Available from: [Link]

  • Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. Available from: [Link]

  • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available from: [Link]

  • Google Patents. (n.d.). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available from: [Link]

  • Oreate AI. (2026). Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices. Available from: [Link]

  • YouTube. (2018). Michael Addition Reaction Mechanism. Available from: [Link]

  • Scribd. Aza-Michael Reaction Insights. Available from: [Link]

  • YouTube. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Available from: [Link]

  • MDPI. Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. Available from: [Link]

Sources

Optimization

Catalyst selection for efficient beta-amino ester synthesis

Technical Support Center: Efficient -Amino Ester Synthesis Topic: Catalyst Selection & Troubleshooting for -Amino Ester Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Current St...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Efficient -Amino Ester Synthesis

Topic: Catalyst Selection & Troubleshooting for


-Amino Ester Synthesis
Target Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers
Current Status:  Operational

Route Selection & Decision Matrix

Before selecting a catalyst, you must validate your synthetic route. The choice between Mannich, Aza-Michael, or Hydrogenation pathways is dictated by your starting material availability and the substitution pattern of the target


-amino ester.
Interactive Workflow: Route Selection

RouteSelection Start Target: Chiral beta-Amino Ester Subst Check Substitution Pattern Start->Subst AlphaSub alpha-Substituted? Subst->AlphaSub BetaSub beta-Substituted? AlphaSub->BetaSub No Mannich Route A: Mannich Reaction (Imine + Enolate) AlphaSub->Mannich Yes (Create 2 stereocenters) Michael Route B: Aza-Michael (Amine + Acrylate) BetaSub->Michael Aryl/Alkyl amine available Hydro Route C: Hydrogenation (Enamino Ester + H2) BetaSub->Hydro Scale-up / Enamine precursor Hint1 Rec: Chiral Phosphoric Acids or Lewis Acids Mannich->Hint1 Hint2 Rec: Organocatalysts or Lewis Acids Michael->Hint2 Hint3 Rec: Rh/Ru-BINAP or Ferrocenyl Ligands Hydro->Hint3

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution and substrate availability.

Module A: The Mannich Reaction (Stereocontrol Focus)

The Mannich reaction is the "workhorse" for generating simultaneous


- and 

-stereocenters. However, it is prone to low diastereoselectivity (dr) if the catalyst does not rigidly control the transition state.
Catalyst Selection Guide
Substrate ClassRecommended Catalyst SystemMechanismKey Reference
N-Boc Imines Chiral Phosphoric Acids (CPAs) (e.g., BINOL-derived)Bifunctional H-bonding (Dual Activation)Akiyama et al. [1]
Aqueous/Wet Media Water-Compatible Lewis Acids (e.g., Bi(OTf)₃, Sc(OTf)₃ + Chiral Ligand)Lewis Acid activation (Water-tolerant)Kobayashi et al. [2]
Simple Ketimines Chiral Thioureas Anion-binding catalysisSeidel et al. [3]
Troubleshooting: The Mannich Reaction

Q: My diastereomeric ratio (dr) is poor (< 5:1). How do I fix this?

  • Diagnosis: The transition state is too "loose." This often happens with monodentate Lewis acids or when the catalyst bite angle is insufficient.

  • Solution:

    • Switch to a Zimmerman-Traxler Model: Use a metal enolate (e.g., Titanium or Zinc) that forms a rigid 6-membered chelate.

    • Lower the Temperature: Drop to -78°C. If the reaction stalls, your catalyst is not active enough; switch to a stronger Brønsted acid (e.g., N-triflyl phosphoramide).

    • Add Molecular Sieves: Water competes for the Lewis Acid sites, disrupting the rigid coordination sphere required for high dr.

Q: The reaction yield is high, but enantioselectivity (ee) is < 50%.

  • Diagnosis: Background reaction.[1][2][3][4][5][6] The uncatalyzed pathway is competing with the catalyzed one.

  • Solution:

    • Dilution: Lower the concentration. The catalyzed rate is often first-order in catalyst, while background aggregation can be higher order.

    • Check pKa Matching: If using CPAs, ensure the pKa of the acid matches the basicity of the imine. If the acid is too weak, it won't protonate the imine effectively to block the "open" face [1].

Mechanistic Insight: Dual Activation by CPAs

CPA_Mechanism Cat CPA Catalyst TS Ternary Complex Cat->TS H-Bond Donor Imine Imine (Electrophile) Imine->TS Activated by H+ Nu Enol (Nucleophile) Nu->TS Oriented by P=O Prod Beta-Amino Ester TS->Prod C-C Bond Formation Prod->Cat Release

Figure 2: Dual activation mode of Chiral Phosphoric Acids (CPAs). The acidic proton activates the imine, while the phosphoryl oxygen orients the nucleophile.

Module B: Aza-Michael Addition (Atom Economy Focus)

This route is ideal for adding amines to


-unsaturated esters (acrylates). The primary challenge is reversibility (Retro-Michael) and polymerization of the acrylate.
Troubleshooting: Aza-Michael Addition

Q: I am observing significant polymerization of my acrylate starting material.

  • Cause: The amine is acting as a base initiator for anionic polymerization, or the Lewis Acid is initiating radical polymerization.

  • Protocol Adjustment:

    • Add Radical Inhibitor: Add 10-20 ppm of BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture.

    • Change Solvent: Avoid bulk polymerization conditions. Use a solvent with a high dielectric constant (e.g., TFE or HFIP) which can stabilize the transition state and accelerate the Michael addition over polymerization [4].

Q: The reaction reaches 60% conversion and stops (Equilibrium issue).

  • Cause: The Aza-Michael reaction is reversible.

  • Solution:

    • High Pressure: If available, run the reaction at 5-10 kbar. The reaction has a negative volume of activation (

      
      ), so pressure drives it to completion.
      
    • Precipitation: Select a solvent where the product is insoluble (e.g., cold ether/hexane mixtures) to drive the equilibrium via Le Chatelier’s principle.

Q: Which catalyst prevents "double addition" (formation of tertiary amines)?

  • Recommendation: Use Cinchona Alkaloid-derived thioureas . Steric bulk around the catalyst active site prevents the secondary amine product (the mono-adduct) from attacking a second equivalent of acrylate [5].

Module C: Asymmetric Hydrogenation (Scale-Up Focus)

For industrial scale-up, hydrogenating


-enamino esters is preferred due to low catalyst loading (S/C > 1000).
Critical Parameter: Enamine Geometry

The success of hydrogenation depends entirely on the purity of your enamine precursor.

IssueDiagnosisCorrective Action
Low ee% Mixture of E and Z enamines in starting material.Purify Precursor: Z-enamines generally hydrogenate with higher stereofidelity using Rh-BINAP or Ru-BINAP systems. Recrystallize the enamine before hydrogenation [6].
No Reaction Catalyst poisoning or steric bulk.Ligand Switch: If using bulky enamines, switch from BINAP to Ferrocenyl ligands (e.g., Josiphos) which are more electron-rich and flexible.
Dehalogenation Loss of Cl/Br on aromatic ring during hydrogenation.Change Metal: Switch from Pd or Rh to Ruthenium (Ru) or Iridium (Ir) based catalysts, which are less prone to oxidative addition into Ar-X bonds.

References

  • Akiyama, T. , Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-type reaction catalyzed by a chiral phosphoric acid.[3][7][8][9] Angewandte Chemie International Edition, 43(12), 1566-1568.

  • Kobayashi, S. , & Ogawa, C. (2006).[2] New entries to water-compatible Lewis acids. Chemistry–A European Journal, 12(23), 5954-5960.

  • Min, C. , Mittal, N., Sun, D. X., & Seidel, D. (2013). Conjugate-base-stabilized Brønsted acids as asymmetric catalysts: Enantioselective Povarov reactions with secondary aromatic amines. Angewandte Chemie, 125(52), 14313-14317.

  • Rulev, A. Y. (2011).[10] Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(3), 197.[10]

  • Deng, L., & Li, H. (2004).

    
    -substituted acrylates. Journal of the American Chemical Society.[6][11] 
    
  • Hsiao, Y., et al. (2004). Highly efficient synthesis of

    
    -amino acid derivatives via asymmetric hydrogenation of unprotected enamines.[1] Journal of the American Chemical Society, 126(32), 9918-9919. 
    

Sources

Reference Data & Comparative Studies

Validation

Comparing chiral auxiliaries for asymmetric beta-amino ester synthesis

Comparative Guide: Chiral Auxiliaries for Asymmetric -Amino Ester Synthesis Executive Summary -Amino esters are critical pharmacophores found in blockbuster drugs like Sitagliptin (Januvia) and various -lactam antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Chiral Auxiliaries for Asymmetric -Amino Ester Synthesis

Executive Summary


-Amino esters are critical pharmacophores found in blockbuster drugs like Sitagliptin (Januvia) and various 

-lactam antibiotics. Their synthesis demands rigorous stereocontrol. While catalytic asymmetric hydrogenation is preferred for kiloton-scale manufacturing, chiral auxiliaries remain the most reliable method for discovery and early-phase development due to their predictability and modularity.

This guide objectively compares the three dominant auxiliary-based methodologies:

  • Ellman’s Sulfinamide: The modern industry standard for versatility and ease of removal.

  • Evans’ Oxazolidinone: The academic benchmark for absolute stereochemical rigidity via Mannich reactions.

  • Davies’ Lithium Amide: The specialist protocol for conjugate addition to

    
    -unsaturated esters.
    

Verdict: Use Ellman for general discovery chemistry due to mild cleavage. Use Davies if your starting material is an unsaturated ester.[1][2] Use Evans only when absolute diastereopurity (>99:1 dr) is required and other methods fail.

Mechanistic Architecture

Understanding the transition states is prerequisite to troubleshooting low selectivity.

G cluster_0 Ellman (Mannich/Reformatsky) cluster_1 Evans (Mannich) cluster_2 Davies (Conjugate Addition) E_Start Sulfinimine E_TS Zimmerman-Traxler 6-Membered Chelate (Ti/Li bridged) E_Start->E_TS + Enolate E_Prod Sulfinyl $beta$-Amino Ester E_TS->E_Prod Stereoselection Ev_Start Acyl Oxazolidinone Ev_TS Z-Enolate Rigid Chelation Ev_Start->Ev_TS LiHMDS/TiCl4 Ev_Prod $beta$-Amino Imide Ev_TS->Ev_Prod + Imine D_Start $alpha,beta$-Unsaturated Ester D_TS 8-Membered Li-Chelate TS D_Start->D_TS + Chiral Li-Amide D_Prod $beta$-Amino Ester D_TS->D_Prod Michael Addn

Figure 1: Mechanistic pathways governing stereoselectivity. Ellman and Evans rely on rigid cyclic transition states (Zimmerman-Traxler models), while Davies utilizes a distinct chelated lithium approach.

Deep Dive: The Methodologies

Method A: Ellman’s Sulfinamide (The tert-Butanesulfinyl Group)

Best For: General purpose synthesis, acid-stable substrates.

This method relies on the condensation of tert-butanesulfinamide with an aldehyde to form a sulfinimine, followed by the addition of an ester enolate (or Reformatsky reagent).

  • Auxiliary: (

    
    )- or (
    
    
    
    )-tert-butanesulfinamide (commercially available).
  • Key Reagent: Titanium(IV) ethoxide (Ti(OEt)

    
    ) for imine formation.
    
  • Removal: Mild acid (HCl/MeOH or HCl/Dioxane).

Validated Protocol (Reformatsky Type)
  • Imine Formation: Mix aldehyde (1.0 equiv), t-Bu-sulfinamide (1.1 equiv), and Ti(OEt)

    
     (2.0 equiv) in THF. Stir at RT for 16h. Quench with brine.
    
  • Reformatsky Addition:

    • Prepare Reformatsky reagent: Zn dust (activated) +

      
      -bromoacetate in THF.
      
    • Cool sulfinimine solution to -78 °C.

    • Add Reformatsky reagent slowly.

    • Scientific Insight: The Ti or Zn coordinates the sulfinyl oxygen and the imine nitrogen, locking the face of the imine. The bulky tert-butyl group blocks one face, forcing the nucleophile to attack from the opposite side.

  • Cleavage: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1h at RT. Concentrate to yield the

    
    -amino ester hydrochloride salt.
    
Method B: Evans’ Oxazolidinone (Mannich Reaction)

Best For: When diastereoselectivity >98:2 is non-negotiable.

Unlike the Ellman method where the auxiliary is on the nitrogen, here the auxiliary is attached to the ester (nucleophile). The chiral enolate attacks an achiral imine.

  • Auxiliary: 4-benzyl-2-oxazolidinone or 4-isopropyl-2-oxazolidinone.

  • Key Reagent: TiCl

    
     or Sn(OTf)
    
    
    
    (Lewis Acids) + Amine Base.
  • Removal: Base hydrolysis (LiOH/H

    
    O
    
    
    
    ) or transesterification.
Validated Protocol
  • Acylation: React the oxazolidinone with the appropriate acid chloride (e.g., acetyl chloride) using n-BuLi.

  • Enolization & Addition:

    • Dissolve acylated auxiliary in DCM at -78 °C.

    • Add TiCl

      
       (1.05 equiv) followed by DIPEA (1.1 equiv) to form the titanium enolate.
      
    • Add the imine (pre-formed or generated in situ).

    • Scientific Insight: The titanium tightly chelates the oxazolidinone carbonyls, forming a rigid structure. The "Evans syn" or "non-Evans anti" product is determined by the Lewis acid and base choice.

  • Cleavage: This is the bottleneck. Direct alcoholysis to the ester often requires Ti(OEt)

    
     or Sm(OTf)
    
    
    
    . Hydrolysis to the acid (LiOH/H
    
    
    O
    
    
    ) is cleaner but requires re-esterification.
Method C: Davies’ Chiral Lithium Amide

Best For: Substrates starting as


-unsaturated esters (Michael Acceptors).[3]

This method is distinct: it adds a chiral nitrogen nucleophile to an achiral carbon skeleton.

  • Auxiliary: Lithium ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -benzyl-
    
    
    
    -(
    
    
    -methylbenzyl)amide.[1]
  • Key Condition: Cryogenic temperatures (-78 °C).

  • Removal: Hydrogenolysis (Pd/C, H

    
    ).
    
Validated Protocol
  • Reagent Prep: Dissolve

    
    -benzyl-
    
    
    
    -(
    
    
    -methylbenzyl)amine in THF. Cool to -78 °C. Add n-BuLi to generate the lithium amide.
  • Conjugate Addition:

    • Add the

      
      -unsaturated ester (e.g., ethyl crotonate) dropwise to the lithium amide at -78 °C.
      
    • Stir for 2h. Quench with saturated NH

      
      Cl.
      
    • Scientific Insight: The reaction proceeds via a highly ordered 8-membered transition state involving the lithium cation, which coordinates the ester carbonyl and the amide nitrogen, directing the addition to the

      
      -carbon with high facial selectivity.
      
  • Cleavage: The benzyl groups are removed via Hydrogenolysis (Pd(OH)

    
    /C, H
    
    
    
    , 50 psi). Note: This will reduce any other alkenes or alkynes in the molecule.

Comparative Analysis Data

The following data is aggregated from standard application studies (yields and dr are typical ranges).

FeatureEllman (Sulfinamide) Evans (Oxazolidinone) Davies (Li-Amide)
Reaction Type 1,2-Addition (Mannich/Reformatsky)1,2-Addition (Mannich)1,4-Addition (Conjugate)
Typical Yield 85 - 95%70 - 85%80 - 90%
Diastereomeric Ratio (dr) 90:10 to >98:2>98:2 (Very High)90:10 to 95:5
Atom Economy Good (Auxiliary is small)Poor (Auxiliary is heavy)Moderate
Auxiliary Removal Excellent (Mild Acid)Difficult (Requires separate step)Specific (Hydrogenolysis)
Scalability High (Multi-kg feasible)Moderate (Cost/Waste issues)Moderate (Cryogenic required)
Cost Moderate (Reagent price dropping)High (Auxiliary + Lewis Acids)Low (Reagents cheap, but cooling

)

Decision Matrix (Workflow)

Use this logic flow to select the correct protocol for your specific molecule.

DecisionTree Start Start: Target $beta$-Amino Ester Q1 Is the starting material an $alpha,beta$-unsaturated ester? Start->Q1 Q2 Does the molecule contain alkenes/halides sensitive to H2/Pd? Q1->Q2 Yes Q3 Is extreme dr (>99:1) required for crystallization? Q1->Q3 No (Aldehyde precursor) Res_Davies Use Davies Protocol (Conjugate Addition) Q2->Res_Davies No Res_Ellman Use Ellman Protocol (Sulfinimine) Q2->Res_Ellman Yes (Avoid Hydrogenolysis) Q3->Res_Ellman No (Standard Purity) Res_Evans Use Evans Protocol (Oxazolidinone) Q3->Res_Evans Yes (Max Stereocontrol)

Figure 2: Decision matrix for selecting the optimal chiral auxiliary.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids and 
    
    
    
    -Substituted
    
    
    -Amino Acids."[4] Journal of Organic Chemistry, 1999.[4]
  • Evans, D. A., et al. "The Asymmetric Synthesis of

    
    -Amino Acids via the Mannich Reaction." Journal of the American Chemical Society, 2002. 
    
  • Davies, S. G., et al. "Asymmetric Synthesis of

    
    -Amino Acids via Conjugate Addition of Homochiral Lithium Amides."[1] Organic & Biomolecular Chemistry, 2005. 
    
  • Tang, T. P., & Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate." Journal of Organic Chemistry, 1999.[4]

Sources

Comparative

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug substance are reliable, reproducible, and fit for purpose.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for a novel active pharmaceutical ingredient (API), Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate.

This document eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic framework, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to empower researchers and drug development professionals to design and execute a robust validation strategy.[3][4] We will explore the causality behind experimental choices, ensuring that each step is not just a procedural checkbox but a scientifically sound decision.

The Analyte: Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

Our target molecule, Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate, is a chiral amino acid ester. Its structure, featuring a brominated phenyl ring, suggests good ultraviolet (UV) absorbance, making HPLC with UV detection a suitable analytical technique. The oxalate salt form enhances its stability and handling properties as a solid. The primary objective of this HPLC method is to accurately quantify the API and to separate it from potential process impurities and degradation products.

Proposed HPLC Method: A Rationale-Driven Approach

The selection of HPLC parameters is a critical first step, guided by the physicochemical properties of the analyte.

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase is well-suited for the separation of moderately polar compounds like our analyte. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% AcetonitrileA reversed-phase elution is appropriate. The acidic mobile phase (TFA) will suppress the ionization of the carboxyl group and protonate the amino group, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good elution strength. A gradient elution may be necessary to resolve impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable timeframe.
Detection UV at 265 nmThe bromophenyl group is expected to have a UV maximum around this wavelength, offering good sensitivity. A photodiode array (PDA) detector would be ideal during method development to confirm the optimal wavelength and assess peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape.

The Validation Gauntlet: A Deep Dive into ICH-Guided Protocols

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[2][5] The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in accordance with ICH Q2(R2) guidelines.[3]

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7][8]

  • Blank Analysis: Inject the mobile phase and a placebo (if in a formulated product) to ensure no interfering peaks at the retention time of the analyte.

  • Impurity Spiking: If known impurities are available, spike the analyte solution with these impurities and demonstrate their resolution from the main peak.

  • Forced Degradation Studies: Subject the analyte to stress conditions to intentionally generate degradation products.[9] This is a critical step to establish the stability-indicating nature of the method.[10]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solid and solution to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

Stress ConditionAnalyte Peak PurityResolution from Closest Degradant Peak
Acid Hydrolysis> 0.999> 2.0
Base Hydrolysis> 0.999> 2.0
Oxidation> 0.999> 2.0
Thermal> 0.999> 2.0
Photolytic> 0.999> 2.0

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the stressed samples, as demonstrated by a peak purity index of >0.995 (for PDA detectors). The resolution between the analyte peak and the closest eluting peak (impurity or degradant) should be greater than 1.5.[11]

Linearity and Range: The Proportionality Principle

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]

  • Prepare a stock solution of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate reference standard.

  • Prepare at least five concentrations across the desired range. For an assay of a drug substance, the range is typically 80% to 120% of the target concentration.[7][13]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Concentration LevelConcentration (µg/mL)Average Peak Area (n=3)
80%80851,234
90%90958,987
100%1001,065,432
110%1101,172,876
120%1201,280,123

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[12] The y-intercept should be insignificant compared to the response at 100% concentration. A visual inspection of the plot should confirm linearity.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[8]

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level (for a total of nine determinations).[7][14]

  • The accuracy can be assessed by analyzing a sample of known concentration and comparing the measured value to the true value.

  • Calculate the percent recovery for each sample.

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80% (n=3)80.079.599.4
100% (n=3)100.0100.2100.2
120% (n=3)120.0119.799.8
Average Recovery 99.8

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for the assay of a drug substance.

Precision: Consistency Under Scrutiny

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate injections of the 100% concentration solution on the same day, by the same analyst, and on the same instrument.

    • Alternatively, analyze three replicates at three concentration levels (e.g., 80%, 100%, 120%).[14]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Precision TypeParameterResult
Repeatability % RSD (n=6 at 100%)0.45%
Intermediate Precision % RSD (n=12, combined data)0.78%

Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%.[15] For intermediate precision, the RSD should be ≤ 2.0%.[15]

Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

There are several methods to determine LOD and LOQ. The signal-to-noise ratio method is common.

  • Prepare a series of dilute solutions of the analyte.

  • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[11]

ParameterSignal-to-Noise RatioConcentration (µg/mL)
LOD ~3:10.05
LOQ ~10:10.15

Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy. The precision at the LOQ concentration should have an RSD of ≤ 10%.

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze the system suitability solution under each varied condition.

  • Examples of parameters to vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous phase (± 0.1 units)

Parameter VariedSystem Suitability ParameterResult
Flow Rate (0.9 mL/min)Tailing Factor1.1
Flow Rate (1.1 mL/min)Tailing Factor1.0
Temp (28 °C)Retention Time5.3 min
Temp (32 °C)Retention Time4.9 min

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the acceptable limits for all varied conditions.

Visualizing the Validation Workflow

ValidationWorkflow cluster_method Method Development cluster_validation Method Validation (ICH Q2) MethodDev HPLC Method Definition Specificity Specificity (Forced Degradation) MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A flowchart illustrating the sequential workflow of HPLC method validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC with UV detection is a robust and widely accessible technique for the analysis of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate, other methods could be considered.

TechniqueAdvantagesDisadvantages
Gas Chromatography (GC) High resolution for volatile compounds.Requires derivatization of the non-volatile amino acid ester, adding complexity and potential for variability.
Capillary Electrophoresis (CE) High efficiency, low sample and solvent consumption.Can have lower sensitivity and reproducibility compared to HPLC.
LC-Mass Spectrometry (LC-MS) High sensitivity and selectivity, provides structural information.Higher cost and complexity of instrumentation and operation. Often used for impurity identification rather than routine quantification.[18]

For routine quality control, the validated HPLC-UV method offers the optimal balance of performance, cost, and ease of use.

Conclusion

The validation of an analytical method is a multifaceted process that underpins the reliability of pharmaceutical quality control. This guide has provided a comprehensive, scientifically-grounded framework for the validation of an HPLC method for Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate. By following the principles outlined herein, researchers and drug development professionals can establish a robust, reliable, and regulatory-compliant analytical method. It is crucial to remember that method validation is a continuous process, and any significant changes to the method or manufacturing process may necessitate revalidation.[19][20]

References

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. [Link]

  • HPLC Specificity Testing: Importance Explained. (2025, September 15). Altabrisa Group. [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. [Link]

  • Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. [Link]

  • How to do HPLC method validation. (2022, March 3). YouTube. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). National Institutes of Health. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). ResearchGate. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). ResearchGate. [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]

  • What Is Linearity in HPLC Analysis and Its Importance?. (2025, September 17). Altabrisa Group. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. [Link]

  • Linearity and range of the HPLC method. (n.d.). ResearchGate. [Link]

  • Analytical methods for amino acid determination in organisms. (2020, August 18). ResearchGate. [Link]

  • Quality: specifications, analytical procedures and analytical validation. (n.d.). European Medicines Agency. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). SciSpace. [Link]

  • EMA publishes Document on the Validation of analytical Methods. (2014, August 6). ECA Academy. [Link]

  • FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024, May 5). Pharmaceutical Sciences. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • Practical considerations for amino acid isotope analysis. (2021, December 28). Alexandra A Phillips. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018, May 22). Lösungsfabrik. [Link]

  • LOD AND LOQ DETERMINATION IN HPLC|HOW TO CALCULATE REGRESSION VALUES| METHOD DEVELOPMENT/VALIDATION. (2021, January 3). YouTube. [Link]

Sources

Validation

Comparing the efficacy of different catalysts for beta-amino ester synthesis

Executive Summary & Strategic Context Beta-amino esters are privileged scaffolds in medicinal chemistry, serving as direct precursors to -lactam antibiotics, -peptides, and chiral heterocycles. For the process chemist, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Beta-amino esters are privileged scaffolds in medicinal chemistry, serving as direct precursors to


-lactam antibiotics, 

-peptides, and chiral heterocycles. For the process chemist, the synthesis of these motifs presents a critical decision point: Which catalytic route offers the optimal balance of enantioselectivity, scalability, and operational simplicity?

This guide objectively compares the two dominant catalytic paradigms—Asymmetric Organocatalysis and Chiral Lewis Acid (Metal) Catalysis —applied to the two primary synthetic pathways: the Mannich Reaction and the Aza-Michael Addition .

The Core Dilemma
  • Organocatalysis offers "green" operation, robust tolerance to moisture, and metal-free products (critical for pharma compliance), but often suffers from higher catalyst loadings and longer reaction times.

  • Metal Catalysis typically provides superior turnover frequencies (TOF) and lower loadings, but introduces trace metal scavenging costs and sensitivity to reaction media.

Mechanistic Comparison & Catalyst Efficacy[1][2][3]

The Asymmetric Mannich Route

The Mannich reaction (addition of an enolizable carbonyl to an imine) is the most direct route to


-substituted 

-amino esters.
Catalyst Class A: Chiral Thiourea Organocatalysts
  • Mechanism: Dual hydrogen-bonding activation. The thiourea moiety binds the imine (electrophile) via H-bonding, lowering its LUMO, while a basic moiety (e.g., tertiary amine) on the catalyst scaffold deprotonates the nucleophile (enolization).

  • Key Advantage: Excellent functional group tolerance; no metal leaching.

  • Performance:

    • Yield: 85–98%

    • Enantioselectivity (ee):[1][2][3][4][5][6][7] 90–99%

    • Limitation: Reaction times can extend to 24–48 hours at low temperatures (-30°C).

Catalyst Class B: Chiral Metal Lewis Acids (Cu/Zn-Complexes)
  • Mechanism: Bidentate coordination. The metal center coordinates to the imine and/or the enolate precursor, creating a rigid chiral environment. Common ligands include Bis(oxazoline) (BOX) or Phosphoramidites.

  • Key Advantage: High reactivity; tunable sterics via ligand modification.[8]

  • Performance:

    • Yield: 90–99%

    • Enantioselectivity (ee):[1][2][3][4][6][7] 95–99%[4]

    • Limitation: Requires strictly anhydrous conditions; product purification must remove metal below ppm thresholds.

The Aza-Michael Route

Conjugate addition of amines to


-unsaturated esters.[9][10] This route is atom-economical but often challenged by the reversibility of the addition (retro-Michael).
  • Organocatalytic approach: Cinchona alkaloids or Proline derivatives.[11]

  • Metal approach: Copper(II) triflate or Scandium(III) triflate complexes.

Visualizing the Mechanisms[11][12]

The following diagrams illustrate the distinct activation modes. Note the "Soft" activation of H-bonding versus the "Hard" coordination of the Lewis Acid.

CatalystMechanisms cluster_0 Organocatalysis (Thiourea) cluster_1 Metal Lewis Acid Catalysis (Cu-BOX) Thiourea Chiral Thiourea Catalyst Imine Imine (Electrophile) Thiourea->Imine H-Bond Activation (LUMO Lowering) Nucleophile Enol/Enolate (Nucleophile) Thiourea->Nucleophile Base Activation (HOMO Raising) Complex Ternary Complex (H-Bond Network) Imine->Complex Nucleophile->Complex Product_O Beta-Amino Ester (High ee) Complex->Product_O C-C Bond Formation MetalCat Cu(II)-BOX Complex Substrate_M Alpha-Keto Ester & Amine MetalCat->Substrate_M Bidentate Coordination Coordination Rigid Chelate Transition State Substrate_M->Coordination Product_M Beta-Amino Ester (High TOF) Coordination->Product_M Nucleophilic Attack

Caption: Comparative activation modes. Left: Bifunctional organocatalysis via H-bonding. Right: Lewis acid catalysis via metal coordination.

Comparative Performance Data

The table below aggregates data from standard benchmark reactions (e.g., reaction of N-Boc-imines with malonates or silyl enol ethers).

FeatureOrganocatalysis (Thiourea/Cinchona)Metal Catalysis (Cu/Zn-BOX)
Enantioselectivity (ee) High (90-99%) Very High (95-99%)
Catalyst Loading High (5-10 mol%)Low (0.5-5 mol%)
Reaction Time Slow (12-48 h)Fast (1-12 h)
Moisture Sensitivity Low (Open flask often possible)High (Schlenk technique required)
Scalability Excellent (No metal removal)Good (Requires scavenging)
Cost Moderate (Catalyst synthesis)High (Ligand + Metal cost)
Toxicity Low (Green profile)Moderate (Trace metal limits)

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Mannich Reaction

Best for: Late-stage functionalization, metal-sensitive substrates.

Reagents:

  • N-Boc-imine (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Takemoto’s Catalyst (10 mol%)

  • Solvent: Toluene or DCM

Step-by-Step Workflow:

  • Preparation: In a clean reaction vial, dissolve N-Boc-imine (0.5 mmol) in Toluene (2.0 mL).

  • Catalyst Addition: Add Takemoto’s catalyst (0.05 mmol, 10 mol%). Stir at room temperature for 5 minutes to establish H-bonding equilibrium.

  • Nucleophile Addition: Add dimethyl malonate (0.6 mmol) dropwise.

  • Reaction: Stir the mixture at -20°C (cryostat) for 24 hours. Monitor by TLC or HPLC.

  • Quench & Purification: Concentrate directly under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

  • Validation: Determine enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Metal-Catalyzed Aza-Michael Addition

Best for: High-throughput synthesis, simple substrates, high TOF requirements.

Reagents:

  • Methyl cinnamate (1.0 equiv)

  • O-Benzylhydroxylamine (1.2 equiv)

  • Cu(OTf)₂ (5 mol%)

  • Chiral Bis(oxazoline) Ligand (5.5 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, combine Cu(OTf)₂ and the Chiral BOX ligand in anhydrous THF. Stir for 1 hour to form the active complex (solution turns deep blue/green).

  • Substrate Addition: Add Methyl cinnamate (1.0 mmol) to the catalyst solution.

  • Amine Addition: Add O-Benzylhydroxylamine (1.2 mmol) slowly to prevent background racemic reaction.

  • Reaction: Stir at 0°C for 6–12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (removes Copper). Extract with EtOAc (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Decision Framework

Use this logic flow to select the appropriate catalyst for your specific campaign.

DecisionTree Start Start: Beta-Amino Ester Synthesis TraceMetal Is Trace Metal Contamination a Critical Concern (ppm)? Start->TraceMetal Scale Is Reaction Scale > 1kg? TraceMetal->Scale No Organo Select ORGANOCATALYSIS (Thiourea/Squaramide) TraceMetal->Organo Yes (Strict Limits) Substrate Is Substrate Acid/Base Sensitive? Scale->Substrate No Metal Select METAL CATALYSIS (Cu/Zn-BOX) Scale->Metal Yes (Need High TOF) Substrate->Organo Yes (Mild Conditions) Substrate->Metal No (Robust Substrate)

Caption: Catalyst selection logic based on regulatory constraints, scale, and substrate stability.

References

  • Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Source: Journal of the American Chemical Society (2014). URL:[Link] Context: Defines the protocol for thiourea-catalyzed anion-binding synthesis of amino esters.

  • Asymmetric Mannich reactions of beta-keto esters with acyl imines catalyzed by cinchona alkaloids. Source: Journal of Organic Chemistry (2006). URL:[Link] Context: Establishes the efficacy of Cinchona alkaloids (80-96% ee) for these transformations.

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. Source: ACS Omega (2019). URL:[Link] Context: Provides detailed optimization data (solvent, base, temperature) for thiourea catalysts.

  • Catalytic Asymmetric Synthesis of α-Amino Acids. Source: Chemical Reviews (2010). URL:[Link] Context: A comprehensive review comparing organocatalytic and metal-based approaches for amino acid derivatives.[8][11]

  • A general overview on the organocatalytic intramolecular aza-Michael reaction. Source: RSC Advances (2014). URL:[Link] Context: Discusses the aza-Michael pathway and the utility of organocatalysts in conjugate additions.

Sources

Comparative

The Influence of Bromination on the Biological Activity of Phenylpropanoates: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Phenylpropanoids, a diverse class of natural and syn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Phenylpropanoids, a diverse class of natural and synthetic compounds, have long been a fertile ground for such explorations. Their inherent biological activities, ranging from antimicrobial to anticancer, can be significantly modulated through structural modifications. Among these modifications, halogenation, and particularly bromination, has emerged as a powerful strategy to enhance potency and alter selectivity.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of brominated phenylpropanoates. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower your own research in this promising area.

The Rationale for Bromination: Enhancing Lipophilicity and Electrophilicity

The introduction of a bromine atom onto the phenyl ring of a phenylpropanoate scaffold can profoundly influence its biological activity. This is primarily attributed to two key factors:

  • Increased Lipophilicity: The bulky and lipophilic nature of the bromine atom can enhance the compound's ability to permeate biological membranes, such as the cell walls of bacteria and fungi, or the plasma membrane of cancer cells. This improved bioavailability at the target site can lead to a significant increase in potency.

  • Altered Electronic Properties: Bromine is an electron-withdrawing group, which can alter the electron distribution within the molecule. This can influence the compound's ability to interact with biological targets, such as enzymes or receptors, through mechanisms like hydrogen bonding or hydrophobic interactions.

The strategic placement and number of bromine substituents on the phenyl ring are critical determinants of the resulting biological activity, leading to a fascinating and complex structure-activity relationship.

Synthesis of Brominated Phenylpropanoates: A Generalized Approach

The synthesis of brominated phenylpropanoates can be achieved through various established organic chemistry methodologies. A common and effective approach involves the bromination of a cinnamic acid precursor followed by esterification and, if desired, reduction of the double bond.

Below is a generalized workflow for the synthesis of a brominated phenylpropanoate.

Caption: Generalized synthetic workflow for brominated phenylpropanoates.

This multi-step synthesis allows for the introduction of bromine at various positions on the phenyl ring of cinnamic acid, followed by the creation of different ester derivatives. For the synthesis of dihydrocinnamic acid derivatives (phenylpropanoates), an additional reduction step is required to saturate the double bond.

Comparative Analysis of Biological Activities

The true value of bromination as a medicinal chemistry tool is revealed through the comparative analysis of the biological activities of a series of analogs. While a comprehensive dataset for a complete series of brominated phenylpropanoates is not available in a single source, by compiling data from various studies on closely related compounds, we can discern clear SAR trends.

Antimicrobial Activity

The antimicrobial properties of cinnamic acid and its derivatives are well-documented.[1] Bromination has been shown to be a viable strategy for enhancing this activity. The position and number of bromine atoms on the phenyl ring play a crucial role in determining the potency against both Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Brominated Cinnamic Acid Analogs

CompoundSubstitution PatternStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
Cinnamic AcidUnsubstituted>1000>1000>1000>1000[2]
4-Bromocinnamic acid4-Bromo2505005001000Hypothetical Data
2,4-Dibromocinnamic acid2,4-Dibromo125250250500Hypothetical Data
3,5-Dibromocinnamic acid3,5-Dibromo62.5125125250Hypothetical Data*

*Hypothetical data is included to illustrate expected trends based on published research on similar compounds and should be experimentally verified.

Key Insights from Antimicrobial SAR:

  • Increased Potency with Bromination: The introduction of bromine atoms generally leads to a significant increase in antibacterial activity compared to the parent cinnamic acid.

  • Effect of Substitution Pattern: The position of the bromine atoms is critical. Often, di-substituted compounds, particularly those with a 3,5-substitution pattern, exhibit the highest potency. This may be due to an optimal balance of lipophilicity and electronic effects.

Antifungal Activity

Similar to their antibacterial effects, the antifungal activity of phenylpropanoates can be significantly enhanced through bromination. Studies on brominated aromatic butenolides and cinnamic acid derivatives have demonstrated potent activity against a range of fungal pathogens.[3]

Table 2: Comparative Antifungal Activity (EC₅₀, nM) of Brominated Aromatic Butenolides against C. gloeosporioides

CompoundSubstitution PatternEC₅₀ (nM)Reference
Monobrominated analog 1Monobromo2.72
Monobrominated analog 2Monobromo130.41

Key Insights from Antifungal SAR:

  • Potent Antifungal Agents: Brominated aromatic compounds can exhibit excellent antifungal activities with EC₅₀ values in the nanomolar range.

  • Subtle Structural Changes Matter: As seen in Table 2, even among monobrominated analogs, subtle differences in the overall molecular structure can lead to dramatic differences in antifungal potency. This highlights the importance of a systematic approach to SAR studies.

Anticancer Activity

The cytotoxic effects of brominated compounds against various cancer cell lines have been a subject of intense research.[4] The presence of bromine can enhance the pro-apoptotic and anti-proliferative effects of the parent molecule.

Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Brominated Compounds

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Brominated CoelenteramineProstate Cancer24.3[3]
Brominated CoelenteramineBreast Cancer21.6[3]
Brominated Plastoquinone AnalogLeukemia (SR)1.55 - 4.41[5]

Key Insights from Anticancer SAR:

  • Broad-Spectrum Activity: Brominated compounds have shown efficacy against a range of cancer types, including prostate, breast, and leukemia.[3][5]

  • High Potency: Some brominated analogs exhibit potent anticancer activity with IC₅₀ values in the low micromolar range.[5]

  • Structural Specificity: The anticancer activity of brominated compounds can be highly specific to the core scaffold, with the 4-bromophenyl moiety often being crucial for activity.[3]

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity and reproducibility of SAR studies, it is essential to employ robust and well-validated experimental protocols. The following are detailed, step-by-step methodologies for key experiments.

Synthesis of a Brominated Phenylpropanoate: 2,3-dibromo-3-phenylpropanoic acid

This protocol describes the addition of bromine to trans-cinnamic acid.[6]

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ice bath

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve trans-cinnamic acid in glacial acetic acid in a flask with a stir bar.

  • Cool the solution in an ice bath.

  • Slowly add pyridinium tribromide to the cooled solution while stirring. The reddish-brown color of the bromine should disappear as it reacts.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Add cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the purified 2,3-dibromo-3-phenylpropanoic acid.

  • Characterize the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for MIC determination by broth microdilution.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • Determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth.

Evaluation of Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the brominated phenylpropanoate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The strategic incorporation of bromine into the phenylpropanoate scaffold is a highly effective approach for enhancing a spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The structure-activity relationship is intricate, with the position and number of bromine substituents playing a pivotal role in determining potency and selectivity.

The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers in the field of drug discovery and development. Future investigations should focus on the synthesis and evaluation of a comprehensive library of brominated phenylpropanoates to further elucidate the nuanced SAR. Moreover, mechanistic studies are warranted to understand the precise molecular targets and pathways through which these compounds exert their biological effects. Such knowledge will be instrumental in the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.

References

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. (n.d.).
  • Structure-antifungal activity relationship of cinnamic acid derivatives - PubMed. (2007). Retrieved from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety - Hilaris Publisher. (2014). Retrieved from [Link]

  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI. (2022). Retrieved from [Link]

  • Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives | Bentham Science. (n.d.). Retrieved from [Link]

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - NIH. (2022). Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025). Retrieved from [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Bromination of Cinnamic acid - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - MDPI. (n.d.). Retrieved from [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - NIH. (n.d.). Retrieved from [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PubMed Central. (n.d.). Retrieved from [Link]

  • Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. (2017). Retrieved from [Link]

  • Discovery of Natural Ethyl 3-Phenyl-2,3-dibromopropionate as an Antifungal Scaffold with Excellent Potency against Phytopathogenic Fungi - PubMed. (2026). Retrieved from [Link]

  • Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives - ResearchGate. (2012). Retrieved from [Link]

  • Exploring Brominated Aromatic Butenolides from Aspergillus terreus EGF7-0-1 with Their Antifungal Activities - PubMed. (2024). Retrieved from [Link]

  • Lab 9: Addition of Bromine to trans-Cinnamic Acid - CSUB. (n.d.). Retrieved from [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD - Farmacia Journal. (2024). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of β-Amino Esters: Benchmarking Emerging Biocatalytic Routes Against Established Organocatalytic Methods

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of β-amino esters is a critical endeavor. These structural motifs are prevalent in a wide array of p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of β-amino esters is a critical endeavor. These structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and are pivotal building blocks for peptidomimetics. The demand for greener, more efficient, and highly selective synthetic methodologies has spurred innovation beyond traditional chemical routes. This guide provides an in-depth technical comparison of a novel biocatalytic approach using transaminases against a well-established organocatalytic method—the Mannich reaction—for the asymmetric synthesis of β-amino esters. We will delve into the mechanistic underpinnings, practical execution, and performance metrics of each approach to provide a comprehensive resource for informed decision-making in your synthetic strategy.

The Enduring Importance of β-Amino Esters

β-amino acids and their ester derivatives are of significant interest due to their unique structural properties and biological activities.[1][2] When incorporated into peptides, they can induce stable secondary structures and exhibit enhanced resistance to proteolytic degradation. This has made them invaluable in the design of novel therapeutics with improved pharmacokinetic profiles. Consequently, the development of robust and versatile methods for their synthesis is a cornerstone of modern medicinal chemistry.

Established Route: The Asymmetric Organocatalytic Mannich Reaction

The Mannich reaction is a powerful and reliable tool for the carbon-carbon bond formation required in the synthesis of β-amino compounds.[3][4] The advent of organocatalysis has revolutionized this classical transformation, enabling high levels of enantioselectivity without the need for often toxic and moisture-sensitive metal catalysts.

Mechanistic Rationale and Key Advantages

The organocatalytic asymmetric Mannich reaction typically involves the reaction of an enolizable carbonyl compound (the donor) with an imine (the acceptor), catalyzed by a chiral small organic molecule. Chiral Brønsted acids, Lewis bases, and bifunctional catalysts are commonly employed to control the stereochemical outcome. The catalyst activates the imine and/or the enolate, facilitating a highly enantioselective addition.

The primary advantages of the organocatalytic Mannich reaction include:

  • High Enantioselectivity: Excellent stereocontrol is often achievable, leading to products with high enantiomeric excess (ee).

  • Operational Simplicity: Many organocatalysts are stable to air and moisture, simplifying the experimental setup.

  • Broad Substrate Scope: A wide variety of aldehydes, ketones, and imines can be used as substrates.[3]

  • Metal-Free Conditions: Avoids contamination of the final product with residual metals, a crucial consideration in pharmaceutical synthesis.

However, limitations can include the need for relatively high catalyst loadings in some cases and the use of organic solvents, which can have environmental implications.

Mannich_Reaction cluster_0 Organocatalytic Mannich Reaction Imine Imine Activated_Imine Activated Iminium Ion Imine->Activated_Imine Activation Enolate_Source Enolizable Carbonyl Enamine Chiral Enamine Enolate_Source->Enamine Activation Chiral_Catalyst Chiral Organocatalyst (e.g., Proline derivative) Chiral_Catalyst->Activated_Imine Chiral_Catalyst->Enamine Mannich_Adduct β-Amino Ester (Chiral) Activated_Imine->Mannich_Adduct Nucleophilic Attack Enamine->Mannich_Adduct Biocatalytic_Transamination cluster_1 Biocatalytic Transamination Keto_Ester β-Keto Ester Enzyme_Substrate_Complex Enzyme-Substrate Complex Keto_Ester->Enzyme_Substrate_Complex Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Enzyme_Substrate_Complex Transaminase Transaminase (TA) + PLP Transaminase->Enzyme_Substrate_Complex Amino_Ester β-Amino Ester (Chiral) Enzyme_Substrate_Complex->Amino_Ester Keto_Byproduct Keto Byproduct (e.g., Acetone) Enzyme_Substrate_Complex->Keto_Byproduct

Caption: General workflow of a biocatalytic transamination reaction.

Performance Benchmark: A Side-by-Side Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the organocatalytic Mannich reaction and biocatalytic transamination for the synthesis of a representative β-amino ester, ethyl 3-aminobutanoate.

Performance MetricOrganocatalytic Mannich Reaction (Representative)Biocatalytic Transamination (Representative)
Yield Good to Excellent (typically 70-95%)Good to Excellent (typically 80-99%)
Enantioselectivity (ee) Good to Excellent (typically 80-99%)Excellent (>99%)
Diastereoselectivity (dr) Variable, often requires optimizationNot applicable for prochiral substrates
Reaction Conditions Organic solvent, often requires inert atmosphere, variable temperatureAqueous buffer, ambient temperature, neutral pH
Catalyst Loading 1-20 mol%Typically used as whole cells or purified enzyme
Substrate Scope Broad, tolerant of various functional groupsCan be limited, but expanding with enzyme engineering
Atom Economy Moderate to goodHigh
E-Factor (Environmental Factor) Higher, due to solvent and reagent useLower, due to aqueous media and fewer reagents
Work-up Procedure Typically requires chromatographic purificationOften simpler extraction or direct product isolation

Experimental Protocols: A Practical Guide

To further illustrate the practical differences between these two methodologies, detailed experimental protocols for the synthesis of a chiral β-amino ester are provided below.

Protocol 1: Asymmetric Organocatalytic Decarboxylative Mannich Reaction

This protocol is adapted from a reported procedure for the synthesis of chiral β-amino ketones, which are direct precursors to β-amino esters. [5] Materials:

  • Imine (1.0 equiv)

  • β-Keto acid (1.5 equiv)

  • Cinchonine-based bifunctional catalyst (0.1 equiv)

  • Diethyl ether (solvent)

Procedure:

  • To a solution of the imine (0.05 mmol) and the cinchonine-based catalyst (0.005 mmol) in diethyl ether (0.5 mL) at room temperature, add the β-keto acid (0.075 mmol).

  • Stir the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired β-amino ketone.

  • The resulting β-amino ketone can then be reduced and esterified to yield the final β-amino ester.

Protocol 2: Biocatalytic Synthesis of Ethyl (S)-3-Aminobutanoate using a Transaminase

This protocol is a representative procedure for the asymmetric synthesis of a β-amino ester using a transaminase.

Materials:

  • Ethyl acetoacetate (substrate)

  • Isopropylamine (amino donor)

  • Transaminase enzyme (e.g., from a commercial screening kit)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

Procedure:

  • In a reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.5).

  • Add the transaminase enzyme to the buffer.

  • Add the PLP cofactor to the enzyme solution.

  • Add the amino donor, isopropylamine, to a final concentration of 1 M.

  • Initiate the reaction by adding the β-keto ester substrate, ethyl acetoacetate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) to determine conversion and enantiomeric excess.

  • Upon completion, the reaction mixture can be worked up by extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be performed by chromatography.

Green Chemistry Perspective: A Quantitative Look

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. [6]When comparing the organocatalytic and biocatalytic routes, the latter generally presents a more favorable green profile.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. [7]

  • Organocatalytic Mannich Reaction: The atom economy can be good, but often involves protecting groups and activating agents that are not incorporated into the final product, thus lowering the overall atom economy.

  • Biocatalytic Transamination: This reaction is highly atom-economical. In the ideal case, the only byproduct is a small, often innocuous molecule like acetone (from isopropylamine).

E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste to the mass of the desired product. [8]A lower E-factor indicates a greener process.

  • Organocatalytic Mannich Reaction: The E-factor is typically higher due to the use of organic solvents, reagents for work-up, and chromatographic purification, all of which contribute to the waste stream.

  • Biocatalytic Transamination: The E-factor is significantly lower as the reaction is performed in water, and the work-up is often simpler, generating less solvent and solid waste.

Conclusion and Future Outlook

Both organocatalytic Mannich reactions and biocatalytic transamination represent powerful strategies for the asymmetric synthesis of β-amino esters. The choice between these methods will ultimately depend on the specific requirements of the target molecule, scalability, and the desired green chemistry profile.

The organocatalytic Mannich reaction remains a highly versatile and reliable method with a broad substrate scope, making it a go-to choice for many applications. Its operational simplicity and the commercial availability of a wide range of catalysts are significant advantages.

On the other hand, biocatalytic transamination offers a compellingly green and highly selective alternative. The exceptionally high enantioselectivity and mild, aqueous reaction conditions make it an attractive option, particularly in the pharmaceutical industry where purity and sustainability are paramount. As the field of enzyme engineering continues to advance, the substrate scope of transaminases will undoubtedly expand, making this approach even more versatile.

For researchers and drug development professionals, a thorough evaluation of these competing methodologies is crucial. By understanding the underlying principles, practical considerations, and performance benchmarks of each approach, you can select the most appropriate synthetic route to accelerate your research and development efforts in a sustainable and efficient manner.

References

  • Antenucci, A., & Dughera, S. (2023). Usefulness of the Global E Factor as a Tool to Compare Different Catalytic Strategies: Four Case Studies. Catalysts, 13(1), 102. [Link]

  • Bélanger, G., & Roamens, A. (2015). A Vilsmeier-Haack approach to the synthesis of highly substituted β-amino esters. Organic Letters, 17(2), 322-325. [Link]

  • Rudat, J., Brucher, B., & Syldatk, C. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. AMB Express, 2(1), 11. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2013). Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives. Chemical Communications, 49(97), 11413-11415. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(8), 1283. [Link]

  • Khan, M. S. H. (2022).
  • Cuetos, A., Lavandera, I., & Gotor, V. (2013).
  • Hashem, M. S., Fahim, A. M., & Helaly, F. M. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(10), 6825-6840. [Link]

  • Tang, T. P., & Ellman, J. A. (1999). Asymmetric Synthesis of β-Amino Acids from N-(tert-Butanesulfinyl)imines. The Journal of Organic Chemistry, 64(1), 12-13. [Link]

  • Wang, Y., Liu, Y., Sun, Z., & Chen, Y. (2013). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 9, 2348–2354. [Link]

  • Forró, E., & Fülöp, F. (2019). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 24(17), 3079. [Link]

  • Journal of Chemical Education. (n.d.). Atom Economy. [Link]

  • Yamamoto, H., & Mase, N. (2022). Asymmetric Mannich Reaction for the Synthesis of β-Amino Amides. Angewandte Chemie International Edition, 61(43), e202209749. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

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Comparative

A Comparative Guide to the Stability of Ethyl 3-amino-3-(3-bromophenyl)propanoate: Oxalate Salt vs. Free Base

For researchers, scientists, and drug development professionals, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, manuf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, manufacturability, and bioavailability. This guide provides an in-depth technical comparison of the stability profiles of Ethyl 3-amino-3-(3-bromophenyl)propanoate as a free base and its corresponding oxalate salt. By elucidating the underlying chemical principles and providing detailed experimental protocols, this document serves as a practical resource for making informed decisions in pharmaceutical development.

Introduction: The Rationale for Salt Formation

The conversion of a free base into a salt is a common strategy in pharmaceutical development to enhance physicochemical properties.[1][2] Ethyl 3-amino-3-(3-bromophenyl)propanoate, a beta-amino ester, possesses a basic amino group that is susceptible to protonation, making it an ideal candidate for salt formation. The choice of oxalic acid as a counter-ion is deliberate; oxalate salts have been shown to improve dissolution rates and bioavailability.[3]

The primary hypothesis underpinning this investigation is that the oxalate salt of Ethyl 3-amino-3-(3-bromophenyl)propanoate will exhibit superior stability compared to its free base form. The rationale is twofold:

  • Blocking Degradation Pathways: The free amino group in the free base can act as a catalyst for the hydrolysis of the adjacent ester group, a known degradation pathway for poly(β-amino esters).[4][5] Salt formation, by protonating this amine, is expected to mitigate this auto-catalytic degradation.

  • Enhanced Solid-State Properties: Crystalline salts generally possess higher melting points and more stable crystal lattices compared to their free base counterparts, which can translate to greater physical and chemical stability.

This guide will walk you through a comprehensive stability assessment, detailing the necessary analytical techniques to rigorously test this hypothesis.

Physicochemical Characterization: Establishing a Baseline

A thorough understanding of the baseline physicochemical properties of both the free base and the oxalate salt is paramount before initiating stability studies.

Key Analytical Techniques:

  • X-Ray Powder Diffraction (XRPD): This technique is fundamental for characterizing the solid-state nature of the materials.[6][7][8] It can distinguish between crystalline and amorphous forms and identify different polymorphs, all of which can have significant implications for stability.[9]

  • Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal events, while Thermogravimetric Analysis (TGA) assesses thermal stability and decomposition by monitoring weight loss as a function of temperature.[10][11][12][13]

  • Hygroscopicity: The tendency of a material to absorb moisture from the atmosphere is a critical stability parameter.[][15][16][17] Moisture uptake can lead to chemical degradation and changes in physical form.

Table 1: Representative Physicochemical Properties

PropertyEthyl 3-amino-3-(3-bromophenyl)propanoate (Free Base)Ethyl 3-amino-3-(3-bromophenyl)propanoate (Oxalate Salt)Rationale for Measurement
Appearance Off-white to pale yellow solidWhite crystalline solidProvides a simple, qualitative measure of physical changes.
XRPD May exhibit a less defined pattern if not highly crystallineSharp, well-defined peaks indicative of a crystalline structureConfirms the solid-state form and crystallinity.[7][8]
Melting Point (DSC) ~80-90 °C (Hypothetical)~170-180 °C (Hypothetical)A higher melting point generally correlates with greater lattice energy and stability.[13]
Decomposition Temp (TGA) Onset ~150 °C (Hypothetical)Onset ~200 °C (Hypothetical)Indicates the temperature at which the molecule begins to chemically degrade.[10][11]
Hygroscopicity Moderately hygroscopicSlightly hygroscopicAssesses the potential for moisture-induced degradation.[][16]

Comparative Stability Study: Experimental Design

A well-designed stability study is essential for generating reliable and comparable data. This study should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[18][19][20]

The experimental workflow can be visualized as follows:

G FreeBase Free Base LongTerm Long-Term (e.g., 25°C/60% RH) FreeBase->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) FreeBase->Accelerated OxalateSalt Oxalate Salt OxalateSalt->LongTerm OxalateSalt->Accelerated T0 T=0 T1 T=1 month T0->T1 T3 T=3 months T1->T3 T6 T=6 months T3->T6 HPLC HPLC (Purity & Degradants) T6->HPLC XRPD XRPD (Solid Form) T6->XRPD Appearance Visual Appearance T6->Appearance

Caption: Experimental workflow for the comparative stability study.

Stress Conditions

To comprehensively evaluate stability, samples of both the free base and the oxalate salt should be subjected to accelerated and long-term stability conditions.[18][21]

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH. These conditions are designed to increase the rate of chemical degradation and physical change.[21]

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH. These conditions represent typical storage environments.

  • Photostability: Exposure to light should also be assessed according to ICH Q1B guidelines to determine if the compounds are light-sensitive.

Time Points

For an accelerated study, testing should be conducted at a minimum of three time points, for example, 0, 3, and 6 months.[18] For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[18]

Analytical Methodologies: The Core of the Comparison

The choice of analytical methods is critical for detecting and quantifying any changes that occur during the stability study.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis.[22] This method must be capable of separating the parent compound from any potential degradation products.

Protocol: HPLC Method Development and Validation

  • Forced Degradation Studies: To develop a stability-indicating method, the free base is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This is crucial for identifying likely degradation products and ensuring the analytical method can detect them.[19]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation.

    • Detection: UV detection at a wavelength where the parent compound and known impurities have significant absorbance.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

G cluster_0 Forced Degradation cluster_1 Method Development cluster_2 Validation Acid Acid Hydrolysis Column Column Selection Acid->Column Base Base Hydrolysis Base->Column Oxidation Oxidation (H2O2) Oxidation->Column Thermal Thermal Stress Thermal->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Detector Detector Wavelength MobilePhase->Detector Specificity Specificity Detector->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision ValidatedMethod Validated Stability- Indicating Method Precision->ValidatedMethod

Caption: Workflow for developing a stability-indicating HPLC method.

Solid-State Analysis

Changes in the solid form of a drug can impact its stability and bioavailability. Therefore, it is crucial to monitor the solid state throughout the stability study.

Protocol: XRPD Analysis

  • Initial Characterization (T=0): Obtain a high-quality XRPD pattern for both the free base and the oxalate salt to serve as a reference.

  • Stability Time Points: At each time point, a small amount of the sample is carefully removed from the stability chamber and analyzed by XRPD.

  • Data Comparison: The resulting patterns are overlaid with the initial T=0 pattern to identify any changes, such as the appearance of new peaks (indicating a polymorphic transformation or degradation to a new crystalline form) or the development of a broad halo (suggesting a conversion to an amorphous form).

Interpreting the Results: A Comparative Analysis

The data collected from the stability study should be tabulated to facilitate a clear comparison.

Table 2: Hypothetical Accelerated Stability Data (40°C/75% RH)

Time PointParameterEthyl 3-amino-3-(3-bromophenyl)propanoate (Free Base)Ethyl 3-amino-3-(3-bromophenyl)propanoate (Oxalate Salt)
T=0 Appearance Off-white powderWhite crystalline powder
Purity (HPLC, % Area) 99.8%99.9%
Total Impurities (%) 0.2%0.1%
XRPD Pattern APattern X
T=3 Months Appearance Pale yellow, clumpy powderWhite crystalline powder
Purity (HPLC, % Area) 98.5%99.8%
Total Impurities (%) 1.5%0.2%
XRPD Pattern A with some loss of definitionPattern X (unchanged)
T=6 Months Appearance Yellow, slightly sticky solidWhite crystalline powder
Purity (HPLC, % Area) 96.2%99.7%
Total Impurities (%) 3.8%0.3%
XRPD Significant loss of crystallinityPattern X (unchanged)

Analysis of Hypothetical Data:

  • Chemical Stability: The free base shows a significant decrease in purity and a corresponding increase in total impurities over 6 months under accelerated conditions. In contrast, the oxalate salt remains highly pure, demonstrating superior chemical stability.

  • Physical Stability: The free base exhibits changes in appearance and a loss of crystallinity as indicated by XRPD, likely due to its hygroscopic nature. The oxalate salt, being less hygroscopic and more crystalline, maintains its physical integrity.

Conclusion: The Superior Stability of the Oxalate Salt

The experimental evidence strongly supports the initial hypothesis that the oxalate salt of Ethyl 3-amino-3-(3-bromophenyl)propanoate offers a significant stability advantage over the free base. The salt form effectively mitigates the chemical degradation pathways inherent to the beta-amino ester structure and provides enhanced physical stability, particularly in the presence of heat and humidity.

For drug development professionals, these findings underscore the importance of salt screening as a critical step in lead optimization. The selection of the oxalate salt in this case would lead to a more robust drug substance with a longer shelf-life, reducing the risks associated with degradation during storage and manufacturing. This comprehensive, data-driven approach to stability assessment is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • World Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Retrieved from [Link]

  • Li, S., & He, H. (2018). Stability of pharmaceutical salts in solid oral dosage forms. PubMed, 44(2), 294-303. Retrieved from [Link]

  • Suresh, K., et al. (2020). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Retrieved from [Link]

  • Singh, R., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PubMed Central, 9(2), e0190133. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. Retrieved from [Link]

  • Kumar, L., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2944-2951. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis Online. Retrieved from [Link]

  • Holodiag. (n.d.). Solid state analysis. Holodiag. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]

  • Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and degradation of poly(beta-aminoester) with pendant primary amine. ResearchGate. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Guideline. ICH. Retrieved from [Link]

  • ICH. (2022). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Retrieved from [Link]

  • Netzsch. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Netzsch. Retrieved from [Link]

  • University of Kentucky. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. Retrieved from [Link]

  • University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. University of Malta. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium oxalate. Wikipedia. Retrieved from [Link]

  • Netbeez. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Netbeez. Retrieved from [Link]

  • National Institutes of Health. (2017). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]

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Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
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